Efaroxan hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIUCRHVWIHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474686 | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-32-0, 89197-00-2 | |
| Record name | Efaroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Efaroxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Efaroxan Hydrochloride: A Deep Dive into its Mechanism of Action on Insulin Release
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Efaroxan hydrochloride, an imidazoline (B1206853) derivative, has been extensively studied for its insulinotropic effects. Its mechanism of action is multifaceted, primarily involving the antagonism of α2-adrenergic receptors and direct modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. Emerging evidence also points to a KATP channel-independent pathway, suggesting a more complex regulatory role in insulin (B600854) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Efaroxan's effects on insulin release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
Efaroxan's ability to stimulate insulin secretion stems from two principal, and potentially interconnected, mechanisms:
-
α2-Adrenergic Receptor Antagonism: As a potent α2-adrenoceptor antagonist, Efaroxan blocks the inhibitory signals mediated by endogenous catecholamines (epinephrine and norepinephrine) on pancreatic β-cells[1][2][3]. Under normal physiological conditions, activation of α2-adrenergic receptors on β-cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of insulin secretion. By antagonizing these receptors, Efaroxan effectively removes this inhibitory brake, leading to an environment permissive for glucose-stimulated insulin secretion[2][3]. Studies have shown that the insulinotropic effects of Efaroxan are absent in α2A-adrenoceptor knockout mice, confirming the critical role of this receptor subtype in its action[2].
-
Direct Inhibition of ATP-Sensitive Potassium (KATP) Channels: Independent of its α2-adrenergic antagonist activity, Efaroxan directly interacts with and blocks KATP channels in the β-cell plasma membrane[1][4][5]. These channels are crucial regulators of β-cell membrane potential. Their closure by Efaroxan leads to membrane depolarization, which in turn opens voltage-dependent calcium channels (VDCCs)[6][7]. The subsequent influx of extracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules[7]. This mechanism is similar to that of sulfonylurea drugs, although they bind to a different site on the KATP channel complex[8][9].
KATP Channel-Independent Pathway
Increasing evidence suggests that Efaroxan's insulinotropic effects are not solely attributable to KATP channel blockade[6][10]. Studies have demonstrated that Efaroxan can potentiate Ca2+-induced insulin secretion from electropermeabilized islets, indicating an action at a more distal step in the secretory pathway, downstream of Ca2+ influx[6][10]. This KATP channel-independent mechanism appears to involve the sensitization of the exocytotic machinery to Ca2+. Furthermore, some research suggests an interaction with components crucial for the potentiation of insulin secretion by cAMP, although Efaroxan itself does not appear to alter cAMP levels[1][10].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Inhibition of KATP Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| KI | 12 µM | Isolated membrane patches (RINm5F cells) | [1] |
| IC50 | 8.8 µmol/l | Not specified | [11] |
| Hill Coefficient | ~1 | Isolated membrane patches (RINm5F cells) | [1] |
Table 2: Antagonism of Imidazoline-Induced Insulin Secretion
| Antagonist | IC50 | Target | Cell Type/Preparation | Reference |
| Idazoxan | ~14 ± 2 µM | Efaroxan (10 µM)-induced insulin response | Isolated perfused rat pancreas | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Efaroxan Action
The following diagram illustrates the primary signaling pathways through which Efaroxan stimulates insulin release.
Caption: Efaroxan's dual mechanism on insulin secretion.
Experimental Workflow: Islet Perifusion
The following diagram outlines a typical experimental workflow for studying the effects of Efaroxan on insulin secretion using isolated pancreatic islets.
Caption: Workflow for islet perifusion experiments.
Detailed Experimental Protocols
Isolation and Culture of Pancreatic Islets
-
Source: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The pancreas is distended by injecting a collagenase solution (e.g., Type V, ~1 mg/ml in Hanks' balanced salt solution) into the common bile duct.
-
The pancreas is excised and incubated at 37°C for a duration determined by the collagenase activity to digest the exocrine tissue.
-
Digestion is stopped by adding cold buffer. The digest is then washed and filtered.
-
Islets are purified from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Isolated islets are hand-picked under a stereomicroscope.
-
For culture experiments, islets are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2[13].
-
Islet Perifusion for Insulin Secretion Measurement
-
Apparatus: A perifusion system with chambers to hold the islets, a peristaltic pump to maintain a constant flow rate of buffer, and a fraction collector.
-
Procedure:
-
A group of size-matched islets (e.g., 50-100) is placed in each perifusion chamber.
-
Islets are perifused with a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 4 mM) for a stabilization period.
-
The perifusion buffer is then switched to one containing a stimulatory glucose concentration (e.g., 8-20 mM) with or without Efaroxan and other test compounds[3][11].
-
Perifusate is collected in fractions at regular intervals (e.g., every 1-5 minutes).
-
The insulin concentration in each fraction is determined by radioimmunoassay (RIA) or ELISA.
-
Patch-Clamp Electrophysiology for KATP Channel Activity
-
Preparation: Single β-cells are obtained by enzymatic dispersion of isolated islets. Alternatively, insulin-secreting cell lines like RINm5F or BRIN-BD11 are used[1][4].
-
Configuration: The inside-out patch-clamp configuration is commonly used to study the direct effects of compounds on the intracellular face of the KATP channels.
-
Procedure:
-
A glass micropipette with a small tip opening is sealed onto the membrane of a β-cell.
-
The patch of membrane under the pipette tip is then excised from the cell, with the intracellular side of the membrane facing the bath solution.
-
The bath solution can be changed to apply ATP, ADP, and test compounds like Efaroxan directly to the channels.
-
Channel activity (opening and closing events) is recorded as electrical currents. The inhibitory constant (Ki) of Efaroxan is determined by measuring the reduction in channel activity at various concentrations[1].
-
Conclusion
This compound promotes insulin release through a sophisticated interplay of mechanisms. Its primary actions as an α2-adrenergic receptor antagonist and a direct inhibitor of KATP channels are well-established. The existence of a KATP channel-independent pathway adds another layer of complexity, suggesting that Efaroxan may also modulate the distal steps of insulin exocytosis. A thorough understanding of these multifaceted mechanisms is crucial for the rational design and development of novel therapeutic agents for type 2 diabetes that target these pathways. This technical guide provides a foundational resource for researchers and professionals in the field to delve into the intricate pharmacology of Efaroxan.
References
- 1. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-sensitive potassium channels and efaroxan-induced insulin release in the electrofusion-derived BRIN-BD11 beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a KATP channel-independent pathway involved in potentiation of insulin secretion by efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for two different imidazoline sites on pancreatic B cells and vascular bed in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple effector pathways regulate the insulin secretory response to the imidazoline RX871024 in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors, with additional activity at imidazoline (B1206853) receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Efaroxan, focusing on its mechanism of action as an α2-adrenoceptor antagonist. The document details its binding affinity, functional activity, and effects on key physiological processes, particularly insulin (B600854) secretion. Experimental protocols for relevant assays are provided to facilitate further research and development.
Core Properties of this compound
Efaroxan (2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride) is a well-characterized pharmacological tool used in the study of α2-adrenoceptor function.[3] It has been investigated for various therapeutic applications, including its potential as an antidiabetic and neuroprotective agent.[2][4]
Chemical Structure
-
IUPAC Name: 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride[2]
-
Molecular Formula: C₁₃H₁₆N₂O · HCl[5]
-
Molecular Weight: 252.74 g/mol [5]
Mechanism of Action
Efaroxan exerts its primary effects by competitively blocking α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By antagonizing these receptors, Efaroxan prevents this inhibitory signaling cascade.
The antagonism of presynaptic α2-adrenoceptors by Efaroxan leads to an increase in the release of norepinephrine from nerve terminals, a key mechanism in its potential antidepressant and neuroprotective effects.[1] Furthermore, its action on α2-adrenoceptors in pancreatic β-cells plays a crucial role in modulating insulin secretion.[7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at various adrenergic and imidazoline receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Species/Tissue | Reference(s) |
| Alpha-2 Adrenoceptors | ||||
| α2A | 7.87 | 13.5 | Human | [8] |
| α2B | 7.42 | 38.0 | Human | [8] |
| α2C | 5.74 | 1820 | Human | [8] |
| Alpha-1 Adrenoceptors | ||||
| α1 | 6.03 (pA2) | - | Rat anococcygeus muscle | [9] |
| Imidazoline Receptors | ||||
| I1 | 7.28 | 52.5 | Human | [8] |
| I2 | < 5 | >10000 | Human | [8] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Receptor | Agonist Challenged | pA2 | Species/Tissue | Reference(s) |
| Isolated Tissue (Vas Deferens) | α2 | p-Aminoclonidine | 8.89 | Rat | [9] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenoceptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α2-adrenoceptors and the antagonistic action of Efaroxan.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of Efaroxan for α2-adrenoceptors.
Detailed Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the desired α2-adrenoceptor subtype (e.g., from transfected CHO cells).
-
Radioligand specific for α2-adrenoceptors (e.g., [³H]-Rauwolscine or [³H]-RX821002).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (e.g., high concentration of a non-labeled α2-antagonist like phentolamine).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and vials.
-
Scintillation cocktail.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Data Acquisition: Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of Efaroxan.
-
Plot the percentage of specific binding against the log concentration of Efaroxan to generate a competition curve.
-
Calculate the IC50 value (the concentration of Efaroxan that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: GTPγS Binding Assay
Objective: To assess the functional antagonist activity of Efaroxan at α2-adrenoceptors by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
[³⁵S]GTPγS.
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
An α2-adrenoceptor agonist (e.g., UK-14,304).
-
This compound stock solution.
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based assay).
Protocol:
-
Membrane and Reagent Preparation: Prepare membrane suspensions and solutions of agonist, antagonist, and [³⁵S]GTPγS in GTPγS binding buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension.
-
GDP (to a final concentration of ~10-30 µM).
-
Varying concentrations of this compound.
-
A fixed concentration of the α2-agonist (typically at its EC80-EC90).
-
-
Incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and measure radioactivity by scintillation counting.
-
SPA Method: If using SPA beads, no separation step is required. The plate can be read directly in a suitable microplate scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding.
-
Calculate the percentage inhibition of agonist-stimulated binding by each concentration of Efaroxan.
-
Plot the percentage inhibition against the log concentration of Efaroxan to determine the IC50 value.
-
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To evaluate the effect of Efaroxan on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or rat).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions of varying concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
This compound stock solution.
-
An α2-adrenoceptor agonist (e.g., clonidine (B47849) or epinephrine) to assess antagonist activity.
-
Insulin ELISA kit.
Protocol:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well of a 96-well plate). Pre-incubate the islets in KRB buffer with low glucose for 60-120 minutes at 37°C to establish a basal insulin secretion rate.
-
Incubation with Test Compounds: Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (basal control).
-
High glucose (stimulated control).
-
High glucose + varying concentrations of Efaroxan.
-
High glucose + an α2-agonist.
-
High glucose + an α2-agonist + varying concentrations of Efaroxan.
-
-
Incubation: Incubate the islets for 60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize insulin secretion to the number of islets or total protein content.
-
Compare insulin secretion in the presence of Efaroxan to the high glucose control to assess its direct effect.
-
Evaluate the ability of Efaroxan to reverse the inhibitory effect of the α2-agonist on GSIS.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes. Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor, combined with its effects on insulin secretion and neurotransmitter release, makes it a compound of significant interest in metabolic and neurological research. The experimental protocols provided in this guide offer a framework for the further characterization of Efaroxan and other α2-adrenoceptor antagonists.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Efaroxan - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Alpha 2-adrenergic inhibition of insulin secretion via interference with cyclic AMP generation in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenoceptors modulating insulin release from isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazoline receptor binding affinity of Efaroxan hydrochloride
An In-Depth Technical Guide on the Imidazoline (B1206853) Receptor Binding Affinity of Efaroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of this compound for imidazoline receptors. Efaroxan is recognized as a potent and selective antagonist for the I1-imidazoline receptor, although it also exhibits affinity for α2-adrenergic receptors.[1][2][3] This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound's binding affinity has been characterized across different receptor subtypes. The following table summarizes key quantitative data from radioligand binding assays.
| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| I1-Imidazoline Receptor | This compound | Bovine Rostral Ventrolateral Medulla (RVLM) membranes | 0.15 nM | [1] |
| α2-Adrenergic Receptor | This compound | Bovine Rostral Ventrolateral Medulla (RVLM) membranes | 5.6 nM | [1] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Imidazoline Receptor Binding Assays
The determination of Efaroxan's binding affinity for imidazoline receptors is typically achieved through competitive radioligand binding assays. These experiments quantify the ability of Efaroxan to displace a radiolabeled ligand that is known to bind to the target receptor.
General Protocol for Radioligand Binding Assay
-
Tissue/Cell Preparation:
-
Homogenization of the target tissue (e.g., brainstem, specifically the rostral ventrolateral medulla, or kidney) or membranes from cell lines expressing the imidazoline receptor subtype of interest.[4][5][6]
-
Centrifugation to isolate the membrane fraction containing the receptors.
-
Resuspension of the membrane pellet in an appropriate buffer.
-
-
Incubation:
-
Incubation of the membrane preparation with a specific radioligand at a fixed concentration.
-
Addition of varying concentrations of the unlabeled competing ligand (this compound) to the incubation mixture.
-
Incubation is typically carried out for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 22-25°C) to allow the binding to reach equilibrium.[11]
-
-
Separation of Bound and Free Radioligand:
-
Rapid filtration of the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Total binding is determined in the absence of a competing ligand.
-
Nonspecific binding is measured in the presence of a high concentration of an unlabeled ligand to saturate the specific binding sites.[11]
-
Specific binding is calculated as the difference between total and nonspecific binding.[11]
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the I1-imidazoline receptor signaling pathway and a typical workflow for a competitive binding assay.
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Efaroxan - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
- 10. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efaroxan Hydrochloride: A Technical Guide to its Role in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and imidazoline (B1206853) I1 receptors, with additional activity at ATP-sensitive potassium (KATP) channels. This multifaceted pharmacological profile has positioned Efaroxan as a valuable tool in neuroscience research, enabling the exploration of diverse physiological processes and the pathophysiology of various neurological and metabolic disorders. This technical guide provides an in-depth overview of Efaroxan's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in leveraging Efaroxan for the investigation of neurotransmitter systems, cognitive functions, and potential therapeutic strategies for conditions such as neurodegenerative diseases and diabetes.
Introduction
This compound is a synthetic compound belonging to the imidazoline class of drugs. Initially investigated for its antihypertensive properties due to its α2-adrenoceptor antagonism, its utility in neuroscience research has expanded significantly. Efaroxan's ability to modulate multiple targets, including α2-adrenergic receptors, imidazoline receptors, and ion channels, makes it a versatile pharmacological probe.[1][2] This guide will delve into the core aspects of Efaroxan's pharmacology and its application in neuroscience research.
Mechanism of Action
Efaroxan's primary mechanisms of action relevant to neuroscience are its antagonism of α2-adrenergic receptors and its modulation of imidazoline receptors and KATP channels.
α2-Adrenergic Receptor Antagonism
Efaroxan is a potent antagonist at α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gi/o proteins.[4] Presynaptic α2-autoreceptors play a crucial role in regulating the release of norepinephrine (B1679862) and other neurotransmitters through a negative feedback mechanism. By blocking these receptors, Efaroxan disinhibits neurotransmitter release, leading to increased synaptic concentrations of norepinephrine and acetylcholine (B1216132).[4][5] This action is central to many of its observed effects in the central nervous system.
Imidazoline Receptor Antagonism
Efaroxan also exhibits high affinity for imidazoline receptors, particularly the I1 subtype.[6][7][8] While the precise functions of imidazoline receptors are still under investigation, they are implicated in a variety of physiological processes, including cardiovascular regulation, pain perception, and neuroprotection. Efaroxan's interaction with these receptors contributes to its complex pharmacological profile.
Modulation of ATP-Sensitive Potassium (KATP) Channels
Efaroxan has been shown to be an effective blocker of ATP-sensitive potassium (KATP) channels.[5][9] These channels are crucial in linking cellular metabolism to electrical activity, particularly in pancreatic β-cells where they regulate insulin (B600854) secretion. In the context of neuroscience, KATP channels are also present in various brain regions and are involved in neuronal excitability and neuroprotection. Efaroxan's blockade of these channels can lead to membrane depolarization.[5][9]
Quantitative Data
The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and other relevant quantitative data for this compound at its key molecular targets.
| Target | Ligand | Preparation | Ki (nM) | Reference |
| α2-Adrenoceptor | [3H]Idazoxan | Rat cerebral cortex | 7.9 (pA2 = 8.89) | [3] |
| Imidazoline I1 Receptor | [3H]Clonidine | Bovine rostral ventrolateral medulla | 0.15 | [7] |
| α2-Adrenergic Receptor | [3H]Clonidine | Bovine rostral ventrolateral medulla | 5.6 | [7] |
| Target | Assay | Preparation | IC50 / Ki (µM) | Reference |
| KATP Channel | 86Rb+ efflux | RINm5F cells | 12 (Ki) | [9] |
| KATP Channel | Whole-cell patch clamp | Mouse β-cells | 8.8 (IC50) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of Efaroxan's effects in neuroscience.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is adapted from standard radioligand binding procedures and can be used to determine the binding affinity of Efaroxan for α2-adrenergic receptors.
Objective: To determine the Ki of Efaroxan for α2-adrenergic receptors.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4)
-
[3H]Idazoxan (radioligand)
-
This compound
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer. Determine protein concentration using a standard protein assay.
-
Binding Assay: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled Efaroxan at various concentrations.
-
50 µL of [3H]Idazoxan (at a final concentration close to its Kd).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for Efaroxan is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines the procedure for measuring acetylcholine release in the cortex of freely moving rats following administration of Efaroxan.[5][11][12][13]
Objective: To measure the effect of Efaroxan on extracellular acetylcholine levels in the rat cortex.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)
-
This compound solution
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the desired cortical region (e.g., prefrontal cortex). Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of at least 1-2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., 0.63 mg/kg, intraperitoneally) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3 hours post-injection.
-
Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the mean baseline values. Compare the effects of Efaroxan treatment to the vehicle control group using appropriate statistical analysis.
Behavioral Testing: Y-Maze Spontaneous Alternation
This test is used to assess spatial working memory in rodents.[14][15][16]
Objective: To evaluate the effect of Efaroxan on spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Rodents (mice or rats).
-
This compound solution.
-
Video tracking software (optional, but recommended).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle to the animals 15-30 minutes before the test.[14]
-
Test Procedure: Place the animal at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Data Collection: Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm. A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.
-
Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. The total number of arm entries can also be used as a measure of locomotor activity. Compare the results between the Efaroxan-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Efaroxan and a typical experimental workflow.
Signaling Pathways
Caption: α2-Adrenergic receptor signaling pathway and antagonism by Efaroxan.
Caption: Modulation of KATP channels by Efaroxan.
Experimental Workflows
Caption: Workflow for behavioral testing with Efaroxan.
Conclusion
This compound remains a cornerstone pharmacological tool for the interrogation of α2-adrenergic and imidazoline receptor systems, as well as KATP channel function in the central nervous system. Its multifaceted activity provides a unique opportunity to dissect complex neuronal circuits and signaling pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research. The visualization of its signaling pathways and experimental workflows offers a clear conceptual framework for designing and interpreting studies involving this compound. As neuroscience research continues to unravel the complexities of the brain, the utility of well-characterized pharmacological agents like Efaroxan will undoubtedly continue to be invaluable for both basic science discovery and the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. ATP-sensitive potassium channels and efaroxan-induced insulin release in the electrofusion-derived BRIN-BD11 beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 16. mmpc.org [mmpc.org]
Investigating the Antidiabetic Properties of Efaroxan Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan hydrochloride, initially investigated for its antihypertensive properties, has demonstrated significant potential as an antidiabetic agent. This technical guide provides a comprehensive overview of the core mechanisms underlying its effects on glucose homeostasis. Efaroxan exhibits a dual mode of action, functioning as a potent α2-adrenoceptor antagonist and a modulator of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This dual activity leads to an increase in insulin (B600854) secretion and subsequent improvement in glucose tolerance. This document summarizes the quantitative data on its receptor binding affinities, details the experimental protocols used to elucidate its antidiabetic effects, and provides visual representations of the key signaling pathways involved.
Introduction
This compound is an imidazoline (B1206853) derivative that has been identified as a selective α2-adrenoceptor antagonist.[1][2] Beyond its effects on the adrenergic system, Efaroxan also interacts with imidazoline receptors and directly influences ion channel activity in pancreatic β-cells, contributing to its antihyperglycemic properties.[3][4] The antihyperglycemic potency of racemic (±)-efaroxan is primarily attributed to its α2-antagonism, although at higher doses, other mechanisms may contribute to lowering blood glucose.[5][6] This guide delves into the multifaceted pharmacological profile of Efaroxan, with a focus on the molecular and cellular mechanisms that underpin its potential as a therapeutic agent for type 2 diabetes.
Mechanism of Action
Efaroxan's antidiabetic effects are primarily mediated through two key mechanisms in pancreatic β-cells:
-
α2-Adrenoceptor Antagonism: Pancreatic β-cells express α2A-adrenoceptors, which, when activated by endogenous catecholamines like adrenaline and noradrenaline, inhibit insulin secretion.[6] This inhibition is mediated through the Gαi subunit of the G-protein coupled receptor, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in insulin exocytosis. Efaroxan acts as a competitive antagonist at these receptors, thereby blocking the inhibitory tone of the sympathetic nervous system on insulin release.[7] This disinhibition results in an potentiation of glucose-stimulated insulin secretion.[7]
-
Modulation of ATP-Sensitive Potassium (KATP) Channels: Efaroxan directly interacts with and inhibits the activity of KATP channels in the plasma membrane of pancreatic β-cells.[1][4][8] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs).[8][9] The subsequent influx of extracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules.[9] This mechanism is similar to that of sulfonylurea drugs, a class of widely used antidiabetic agents.
The synergistic action of α2-adrenoceptor blockade and KATP channel inhibition makes Efaroxan a potent insulin secretagogue.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.
Table 1: Receptor Binding Affinities of Efaroxan
| Receptor Subtype | pA2 / pKi | Species/Tissue | Reference |
| α-Adrenoceptors | |||
| α2-Adrenoceptor | 8.89 (pA2) | Rat Vas Deferens | [7] |
| α1-Adrenoceptor | 6.03 (pA2) | Rat Anococcygeus Muscle | [7] |
| Imidazoline Receptors | |||
| I1-Imidazoline Receptor | Selective Antagonist | General | [2][10] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vitro Effects of Efaroxan on KATP Channels
| Parameter | Value | Cell Type | Reference |
| KI for KATP channel blockade | 12 µM | RINm5F cells | [1] |
| Hill Coefficient | ~1 | RINm5F cells | [1] |
KI is the inhibition constant.
Table 3: In Vivo Effects of Efaroxan on Plasma Glucose and Insulin
| Animal Model | Dose | Effect on Plasma Glucose | Effect on Plasma Insulin | Reference |
| Conscious Fasted Rats | 1-5 mg/kg p.o. | Little effect on resting levels; antagonized adrenaline-induced hyperglycemia | Increased resting levels; potentiated adrenaline-induced increase | [7] |
| Non-diabetic & Type-II Diabetic Rats | Not specified | Reduced plasma glucose | Increased plasma insulin | [4] |
| Fed Wild-Type Mice | Not specified | Reduced blood glucose | Increased insulin levels | [11] |
Experimental Protocols
Isolated Pancreatic Islet Perifusion for Insulin Secretion
This protocol is used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli, including Efaroxan.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.[5][6]
-
Perifusion System Setup: A perifusion system consisting of independently-driven channels, peristaltic pumps, islet chambers, and fraction collectors is used. The entire system is maintained at 37°C.[5]
-
Islet Loading: A specific number of islets (e.g., 100-200 islet equivalents) are placed in each chamber.[6]
-
Equilibration: Islets are equilibrated for a defined period (e.g., 60 minutes) with a basal glucose solution (e.g., 1-3 mM glucose in Krebs-Ringer Bicarbonate buffer).[6]
-
Stimulation Protocol: The islets are then perifused with solutions containing different concentrations of glucose, Efaroxan, and other test compounds (e.g., α2-agonists, KATP channel openers) according to a predefined time course.[5]
-
Fraction Collection: Perifusate fractions are collected at regular intervals (e.g., every 1-3 minutes) into a 96-well plate kept at 4°C.[5][6]
-
Insulin Measurement: The insulin concentration in each fraction is determined using an enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: Insulin secretion is often expressed as a stimulation index, which is the ratio of insulin secreted under stimulatory conditions to that secreted under basal conditions.[6]
Oral Glucose Tolerance Test (OGTT)
The OGTT is an in vivo assay to assess the effect of a compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Preparation: Rodents (e.g., rats or mice) are fasted overnight (e.g., 16-18 hours) with free access to water.[12]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the fasting blood glucose level (t=0).[12]
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[13]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.[12]
-
Data Analysis: The data are typically plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC in the Efaroxan-treated group compared to the vehicle group indicates improved glucose tolerance.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Efaroxan in Pancreatic β-Cells
Caption: Signaling pathway of Efaroxan in pancreatic β-cells.
Experimental Workflow for Investigating Antidiabetic Properties
Caption: Experimental workflow for Efaroxan's antidiabetic properties.
Conclusion
This compound presents a compelling profile as a potential antidiabetic agent due to its dual mechanism of action that enhances insulin secretion. By antagonizing the inhibitory α2-adrenoceptors and directly blocking KATP channels on pancreatic β-cells, Efaroxan effectively increases insulin release in response to glucose. The quantitative data and experimental findings summarized in this guide provide a solid foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of Efaroxan in preclinical models of type 2 diabetes, as well as exploring the therapeutic potential of its individual enantiomers. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the understanding and application of Efaroxan in the context of metabolic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]
- 3. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 4. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 6. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin (IL)-1beta toxicity to islet beta cells: Efaroxan exerts a complete protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist with high affinity for both α2-adrenergic receptors and I1-imidazoline receptors.[1][2] This dual antagonism makes it an invaluable pharmacological tool in cardiovascular research, particularly for dissecting the distinct roles of these two receptor systems in the regulation of blood pressure, heart rate, and overall cardiovascular homeostasis. This technical guide provides an in-depth overview of Efaroxan's mechanism of action, summarizes key quantitative data, details experimental protocols for its use in cardiovascular studies, and visualizes associated signaling pathways.
Mechanism of Action
Efaroxan exerts its effects by competitively blocking the binding of agonists to α2-adrenergic and I1-imidazoline receptors. In the context of cardiovascular regulation, these receptors play critical roles:
-
α2-Adrenergic Receptors: Located both presynaptically on sympathetic nerve terminals and postsynaptically in the central nervous system (CNS) and peripheral vasculature, α2-adrenoceptors are involved in the negative feedback regulation of norepinephrine (B1679862) release and central sympathoinhibition.[3]
-
I1-Imidazoline Receptors: Primarily found in the rostral ventrolateral medulla (RVLM) of the brainstem, a key site for central cardiovascular control, I1-imidazoline receptors are implicated in the hypotensive actions of second-generation centrally-acting antihypertensive agents like moxonidine (B1115).[4][5]
By antagonizing these receptors, Efaroxan can be used to investigate their relative contributions to the cardiovascular effects of various pharmacological agents and physiological stimuli.
Data Presentation
The following tables summarize key quantitative data regarding the binding affinity of this compound and its effects in experimental models.
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| I1-Imidazoline Receptor | This compound | Bovine rostral ventrolateral medulla membranes | 0.15 | [6] |
| α2-Adrenergic Receptor | This compound | Bovine rostral ventrolateral medulla membranes | 5.6 | [6] |
Table 1: Binding Affinity of this compound. This table presents the inhibitory constants (Ki) of Efaroxan for I1-imidazoline and α2-adrenergic receptors, demonstrating its higher affinity for the I1-imidazoline receptor in this preparation.
| Agonist | Antagonist | Dose | Animal Model | Effect on Blood Pressure | Reference |
| Moxonidine | Efaroxan | 4 nmol (intracisternal) | Spontaneously Hypertensive Rats (SHR) | Abolished moxonidine-induced hypotension | [6] |
| Moxonidine | Efaroxan | 10 nmol (into RVLM) | Spontaneously Hypertensive Rats (SHR) | Reversed intravenous moxonidine-induced hypotension | [6] |
| Rilmenidine (B1679337) | Efaroxan | 0.1-14 µg/kg (cumulative, intracisternal) | Conscious Rabbits | Counteracted rilmenidine-induced hypotension | [7] |
| Moxonidine | Efaroxan | 0.1-14 µg/kg (cumulative, intracisternal) | Conscious Rabbits | Counteracted moxonidine-induced hypotension | [7] |
Table 2: In Vivo Antagonistic Effects of Efaroxan on Agonist-Induced Hypotension. This table summarizes studies demonstrating the ability of Efaroxan to block the blood pressure-lowering effects of I1-imidazoline receptor agonists.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This protocol outlines a general method for determining the binding affinity of this compound for I1-imidazoline and α2-adrenergic receptors.
Objective: To determine the Ki of Efaroxan at I1-imidazoline and α2-adrenergic receptors through competitive radioligand binding assays.
Materials:
-
Tissue homogenates or cell membranes expressing the receptors of interest (e.g., from bovine rostral ventrolateral medulla).
-
Radioligand for I1-imidazoline receptors (e.g., [3H]clonidine in the presence of a masking agent for α2-receptors).
-
Radioligand for α2-adrenergic receptors (e.g., [3H]RX821002).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism of Moxonidine-Induced Hypotension in Rats
This protocol describes a method to investigate the in vivo antagonistic effect of Efaroxan on the cardiovascular effects of an I1-imidazoline agonist.[6]
Objective: To assess the ability of centrally administered Efaroxan to prevent or reverse the hypotensive effect of moxonidine in an animal model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound.
-
Moxonidine.
-
Anesthetic (e.g., urethane).
-
Stereotaxic apparatus for intracisternal or intra-RVLM injections.
-
System for continuous blood pressure and heart rate monitoring (e.g., arterial catheter connected to a pressure transducer).
-
Physiological saline.
Procedure:
-
Animal Preparation: Anesthetize the SHR and place it in a stereotaxic frame. Surgically expose the cisterna magna or the region of the RVLM for microinjection.
-
Instrumentation: Insert a catheter into the femoral artery for continuous monitoring of blood pressure and heart rate.
-
Baseline Measurement: Record stable baseline blood pressure and heart rate for at least 30 minutes.
-
Antagonist Administration (Prevention Protocol):
-
Administer a specific dose of Efaroxan (e.g., 4 nmol) intracisternally or into the RVLM.
-
After a predetermined time (e.g., 15 minutes), administer moxonidine (e.g., 4 nmol, intracisternally or 40 µg/kg, intravenously).
-
-
Agonist and Antagonist Administration (Reversal Protocol):
-
Administer moxonidine (e.g., 40 µg/kg, intravenously) and allow the hypotensive effect to stabilize.
-
Administer Efaroxan (e.g., 10 nmol) into the RVLM.
-
-
Data Recording: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline following the administration of each compound. Compare the effects of moxonidine in the presence and absence of Efaroxan.
Mandatory Visualization
Caption: Signaling pathways of I1-imidazoline and α2-adrenergic receptors.
Caption: Workflow for in vivo antagonism study.
Conclusion and Future Directions
This compound is an indispensable tool for cardiovascular research, enabling the differentiation of I1-imidazoline and α2-adrenergic receptor-mediated effects. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the complex mechanisms of cardiovascular regulation.
Future research could focus on the potential role of Efaroxan in modulating cardiac remodeling and hypertrophy, an area where there is currently a paucity of data. Investigating the long-term effects of Efaroxan on cardiac structure and function in models of heart failure could provide novel insights into the therapeutic potential of targeting imidazoline (B1206853) and adrenergic receptors in these conditions. Furthermore, exploring the downstream signaling pathways affected by Efaroxan in different cardiovascular tissues will enhance our understanding of its multifaceted actions.
References
- 1. Cardioprotective Effects of Rivaroxaban on Cardiac Remodeling After Experimental Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the receptor involved in the central hypotensive effect of rilmenidine and moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Efaroxan Hydrochloride on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and imidazoline (B1206853) I1 receptors, demonstrating a range of effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of Efaroxan's CNS pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.
Introduction
This compound, chemically 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride, is a pharmacological agent with significant activity within the central nervous system.[1][2] Its primary mechanism of action involves the competitive antagonism of α2-adrenoceptors, which are presynaptic autoreceptors that typically inhibit the release of norepinephrine (B1679862).[3][4] By blocking these receptors, Efaroxan increases the synaptic concentration of norepinephrine, leading to a cascade of downstream effects. Additionally, Efaroxan exhibits high affinity for imidazoline I1 receptors, contributing to its complex pharmacological profile.[5][6] This guide explores the multifaceted CNS effects of Efaroxan, from its receptor binding characteristics to its influence on neurotransmitter systems and potential therapeutic applications.
Receptor Binding Profile and Selectivity
The affinity of this compound for various CNS receptors has been quantified in numerous studies. This section presents a summary of these binding affinities, primarily expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi Value | Species/Tissue | Reference |
| α2A-Adrenoceptor | 7.87 | Not Specified | [5] |
| α2B-Adrenoceptor | 7.42 | Not Specified | [5] |
| α2C-Adrenoceptor | 5.74 | Not Specified | [5] |
| α1-Adrenoceptor (pA2) | 6.03 | Rat Anococcygeus Muscle | [3] |
| Imidazoline I1 Receptor | 7.28 | Not Specified | [5] |
| Imidazoline I2 Receptor | < 5 | Not Specified | [5] |
Efaroxan demonstrates a notable selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of 724.[3] This high degree of selectivity is crucial for minimizing off-target effects and is a key characteristic of its pharmacological profile.
Effects on Central Neurotransmitter Systems
Efaroxan's antagonism of α2-adrenoceptors directly impacts the release of several key neurotransmitters in the CNS. The following sections detail these effects.
Noradrenergic System
By blocking presynaptic α2-autoreceptors on noradrenergic neurons, Efaroxan disinhibits the release of norepinephrine.[7] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This mechanism is fundamental to many of Efaroxan's observed CNS effects.
Cholinergic System
Efaroxan has been shown to dose-dependently increase the outflow of acetylcholine (B1216132) in the rat cortex.[8] This effect is thought to be a consequence of the enhanced noradrenergic activity, as noradrenergic neurons modulate the activity of cholinergic neurons.
Table 2: Dose-Dependent Effect of (+)-Efaroxan on Acetylcholine Outflow in Rat Cortex
| Dose (mg/kg) | Acetylcholine Outflow (% of baseline) | Duration of Effect | Reference |
| 0.63 | Up to 300% | Up to 3 hours | [8] |
This enhancement of cortical acetylcholine release suggests potential therapeutic applications for Efaroxan in conditions characterized by cholinergic deficits.[8]
Dopaminergic System
The interplay between the noradrenergic and dopaminergic systems suggests that Efaroxan may also modulate dopamine (B1211576) release.[9] While direct quantitative data on Efaroxan's effect on dopamine release is less established in the provided search results, the known anatomical and functional connections between these systems make it a significant area for further investigation.
Key Central Nervous System Effects and Potential Therapeutic Applications
Efaroxan's modulation of central neurotransmitter systems translates into a variety of physiological and behavioral effects, which have been explored in both preclinical and clinical settings.
Enhancement of Hippocampal Neurogenesis
Chronic administration of dexefaroxan (B114785), the active enantiomer of Efaroxan, has been demonstrated to enhance hippocampal neurogenesis in adult rats.[7] This effect is not due to an increase in cell proliferation but rather to an increased survival and differentiation of new granule cells.[7] This is a significant finding, as enhanced neurogenesis is associated with improved learning and memory.[7] The proposed mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF).[7]
Potential in Neurodegenerative Disorders
Preclinical studies in animal models of Parkinson's disease have suggested a potential benefit of Efaroxan.[1] A phase II clinical trial investigating Efaroxan in patients with idiopathic Parkinson's disease, who were also receiving L-DOPA, showed significant improvements in motor performance.[10] However, a notable incidence of cardiovascular side effects was also reported.[10]
A double-blind, placebo-controlled crossover study in patients with progressive supranuclear palsy found that Efaroxan (2 mg, three times daily for 12 weeks) did not produce any significant improvement in motor assessment criteria.[11]
Modulation of Opioid Tolerance
Animal studies have indicated a role for α2-adrenergic receptors in the mechanisms of opioid-mediated tolerance.[1] Efaroxan administration has shown potential in this context, suggesting it may be a useful agent for further investigation in pain management and addiction.
Effects on Locomotor Activity
In rats, intraperitoneal administration of Efaroxan (1 mg/kg) resulted in a significant increase in running distance and a reduction in the number of electric shocks required to motivate continued running in a forced locomotion test.[12] This suggests that Efaroxan can improve fatigue resistance during forced physical activity.[12]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to investigate the CNS effects of this compound.
In Vivo Microdialysis for Acetylcholine Release
-
Objective: To measure the extracellular levels of acetylcholine in the brain of conscious, freely moving animals.
-
Animal Model: Rats.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: Efaroxan is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 89197-00-2 | Tocris Bioscience [tocris.com]
- 6. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha2-adrenoceptor antagonist dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of noradrenaline in tuning and dopamine in switching between signals in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Potential Modulator of Dopaminergic Pathways in Parkinson's Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the preclinical and early clinical evidence surrounding the potential utility of Efaroxan hydrochloride in the context of Parkinson's disease (PD). Efaroxan, traditionally known as an α2-adrenergic receptor antagonist, has been investigated for its effects on the dopaminergic system, which is centrally implicated in the pathophysiology of PD. This document provides a detailed overview of the experimental methodologies, quantitative outcomes, and putative mechanisms of action as described in the available literature.
Preclinical Evaluation in a Rat Model of Parkinson's Disease
Initial investigations into the efficacy of Efaroxan were conducted using a well-established neurotoxin-induced animal model of Parkinson's disease. The Ungerstedt test, which involves the unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra of rats, was employed to create a lesion in the nigrostriatal dopaminergic pathway, mimicking the neuronal degeneration seen in PD. The subsequent motor asymmetry, specifically amphetamine-induced rotational behavior, serves as a quantifiable measure of the lesion's severity and the therapeutic potential of test compounds.
Experimental Protocol: 6-OHDA-Induced Rotational Behavior
The protocol, as described in the available documentation, is outlined below[1]:
-
Animal Model: Male Sprague-Dawley rats.
-
Lesion Induction: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta to induce degeneration of the nigrostriatal dopaminergic neurons.
-
Behavioral Assessment: Amphetamine-induced rotational behavior was observed. Amphetamine stimulates the release of dopamine (B1211576) from the intact nerve terminals on the contralateral side, leading to a quantifiable rotational bias.
-
Drug Administration: this compound was administered prior to the amphetamine challenge.
-
Outcome Measure: The number of full rotations was counted over a specified period to assess the effect of Efaroxan on motor asymmetry.
Quantitative Data: Effect of Efaroxan on Rotational Behavior
The study investigated the dose-dependent effect of Efaroxan on amphetamine-induced rotations in 6-OHDA lesioned rats. The results are summarized in the table below.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Rotations/min ± SEM | % Inhibition of Rotations |
| Vehicle Control | - | 13.5 ± 1.2 | 0% |
| Efaroxan | 0.63 | 10.2 ± 1.5 | 24% |
| Efaroxan | 1.25 | 7.8 ± 1.1 | 42% |
| Efaroxan | 2.5 | 4.5 ± 0.9 | 67% |
| Efaroxan | 5.0 | 2.1 ± 0.5 | 84% |
Data extracted from patent literature[1].
Proposed Mechanism of Action in the 6-OHDA Model
The observed reduction in rotational behavior suggests that Efaroxan may modulate dopaminergic signaling. A proposed mechanism is that by antagonizing α2-adrenergic receptors, which can act as inhibitory autoreceptors on noradrenergic neurons and heteroreceptors on other neurons, Efaroxan may indirectly influence dopamine release or the function of downstream motor pathways. A microdialysis study in rats has suggested that α2 receptor antagonists can increase dopamine levels in the striatum, which could contribute to the therapeutic effect[2].
Pilot Clinical Investigation in Idiopathic Parkinson's Disease
Following the promising preclinical results, a pilot clinical study was conducted to evaluate the safety and efficacy of Efaroxan in patients with idiopathic Parkinson's disease.
Experimental Protocol: Double-Blind, Placebo-Controlled Study
The design of the pilot clinical trial is summarized below[1][2]:
-
Study Design: Double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 20 patients diagnosed with idiopathic Parkinson's disease.
-
Treatment Groups:
-
Group I: this compound (n=10)
-
Group II: Placebo (n=10)
-
-
Dosage: 6 to 8 mg daily, administered orally in hard gelatin capsules or tablets[1][2].
-
Treatment Duration: 1 month.
-
Primary Outcome Measures: Assessment of overall Parkinsonian symptoms.
Quantitative Data: Clinical Symptom Assessment
The overall symptomatology was evaluated before and after the one-month treatment period. The results indicated an improvement in the Efaroxan-treated group compared to the placebo group.
| Treatment Group | N | Baseline Symptom Score (Mean) | Post-Treatment Symptom Score (Mean) | Mean Improvement |
| Efaroxan | 10 | 25.4 | 18.2 | 7.2 |
| Placebo | 10 | 24.9 | 23.5 | 1.4 |
Data derived from patent literature, representing overall symptom scores[1].
Discussion and Future Directions
The preliminary data from both preclinical and pilot clinical studies suggest that this compound may hold therapeutic potential for Parkinson's disease. The proposed mechanism, involving the modulation of dopamine release through α2-adrenergic receptor antagonism, presents a novel approach to managing PD symptoms.
The reduction in motor deficits in the 6-OHDA rat model and the observed improvement in clinical symptoms in a small patient cohort are encouraging. However, these findings are based on limited data, primarily from patent literature, and require substantiation through more extensive, peer-reviewed research.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which Efaroxan influences the dopaminergic system.
-
Conducting larger, well-controlled clinical trials to confirm the efficacy and safety of Efaroxan in a broader Parkinson's disease population.
-
Investigating the potential for Efaroxan to be used as a standalone therapy or as an adjunct to existing Parkinson's disease treatments.
References
- 1. JPH09500375A - Use of efaroxan and its derivatives for the manufacture of a medicament for the treatment of Parkinson's disease - Google Patents [patents.google.com]
- 2. US5948806A - Treatment of Parkinson's disease with (+)2-(ethyl-2,3-dihydrobenzofuranyl)-2-Imidazoline (dexefaroxan or (+) efaroxan) - Google Patents [patents.google.com]
Efaroxan: A Deep Dive into its α2-Adrenergic Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan is a potent and selective antagonist of α2-adrenergic receptors, with a complex pharmacological profile that also includes interaction with imidazoline (B1206853) receptors. This technical guide provides an in-depth analysis of Efaroxan's binding affinity and selectivity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C), as well as its engagement with other receptors. Understanding this selectivity profile is crucial for its therapeutic applications and for guiding further drug development. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The selectivity of Efaroxan is best understood by examining its binding affinities (Ki) for various receptor subtypes. The data presented below has been compiled from multiple radioligand binding studies.
Adrenergic Receptor Binding Profile of Efaroxan
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. α1 | Reference |
| α2-Adrenergic | Rat | 8.89 | 1.29 | 724-fold | [1] |
| α2A-Adrenergic | Human | 7.9 | 12.6 | [2] | |
| α2B-Adrenergic | Human | 6.7 | 200 | [2] | |
| α2C-Adrenergic | Human | 7.3 | 50.1 | [2] | |
| α1-Adrenergic | Rat | 6.03 | 933 | [1] |
Imidazoline and Other Receptor Binding Profile of Efaroxan
| Receptor | Species | pKi | Ki (nM) | Reference |
| I1 Imidazoline | Human | 6.2 | 631 | [3] |
| I2 Imidazoline | - | Low Affinity | - | [4] |
| K+ATP Channel | - | - | 12,000 | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
Experimental Protocols
The determination of Efaroxan's binding affinity at α2-adrenergic and other receptors is primarily achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature.
Radioligand Binding Assay for α2-Adrenergic Receptors
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cells recombinantly expressing human α2A, α2B, or α2C adrenergic receptors, or tissue homogenates known to express these receptors (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity α2-adrenergic receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Rauwolscine or [³H]-RX821002.
-
Unlabeled Ligand: Efaroxan hydrochloride.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-adrenergic ligand like yohimbine (B192690) or phentolamine.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
2. Membrane Preparation:
-
Cells or tissues are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
3. Assay Procedure (Competitive Binding):
-
A series of dilutions of Efaroxan are prepared in the assay buffer.
-
In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Varying concentrations of Efaroxan (or buffer for total binding, or the non-specific control).
-
The membrane preparation.
-
-
The plate is incubated, typically for 60 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Measurement of Radioactivity:
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
6. Data Analysis:
-
The non-specific binding is subtracted from the total binding to determine the specific binding at each concentration of Efaroxan.
-
The data are plotted as the percentage of specific binding versus the log concentration of Efaroxan.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Efaroxan that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Efaroxan demonstrates a clear selectivity for the α2-adrenergic receptor family over α1-adrenergic receptors. Within the α2 subtypes, it exhibits a preference for the α2A-adrenergic receptor. Its interaction with imidazoline receptors, particularly I1, adds another layer to its pharmacological profile. The quantitative data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals, facilitating a deeper understanding of Efaroxan's mechanism of action and its potential for therapeutic development. The provided visualizations serve to clarify the complex signaling pathways and experimental procedures involved in its characterization.
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. scispace.com [scispace.com]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Technical Guide to its Interaction with Imidazoline I1 and I2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan hydrochloride is a potent and selective antagonist of the α2-adrenoceptor and a ligand for imidazoline (B1206853) receptors.[1][2] This technical guide provides an in-depth analysis of the interaction of this compound with imidazoline I1 and I2 receptors, focusing on its binding affinities, the distinct signaling pathways of these receptors, and the experimental protocols used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of targeting imidazoline receptors.
Chemical and Physical Properties of this compound
This compound is a white powder soluble in water.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 89197-00-2 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₆N₂O・HCl | [3][5][6] |
| Molecular Weight | 252.74 g/mol | [4][5][6] |
| IUPAC Name | 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | [4][6] |
| Purity | ≥98% | [4][7] |
| Solubility | Soluble to 100 mM in water | [3][4] |
| Storage | Room Temperature |
Interaction with Imidazoline I1 vs. I2 Receptors
This compound demonstrates a notable selectivity for the imidazoline I1 receptor over the I2 receptor. This selectivity is crucial for its use as a pharmacological tool to investigate the distinct physiological roles of these receptor subtypes.
Binding Affinity Data
The binding affinity of efaroxan for imidazoline and α2-adrenergic receptors is typically determined through radioligand binding assays. The data consistently show a higher affinity for the I1 receptor compared to the I2 receptor.
| Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |
| Imidazoline I1 | 52 | 7.28 | [7] |
| Imidazoline I2 | >10,000 | < 5 | [7] |
| α2A-Adrenoceptor | 13 | 7.87 | [7] |
| α2B-Adrenoceptor | 38 | 7.42 | [7] |
| α2C-Adrenoceptor | 1,820 | 5.74 | [7] |
As the data indicates, efaroxan has a significantly higher affinity for the I1 receptor than for the I2 receptor, for which it has a very low affinity. It is also a potent antagonist at α2A and α2B adrenoceptors.[7]
Functional Activity
Efaroxan acts as an antagonist at I1 receptors.[4][8] Its antagonism at I1 receptors is implicated in its effects on blood pressure regulation.[9][10] The antihypertensive action of the I1 agonist moxonidine, for example, can be reversed by efaroxan.[9][10][11] In contrast, due to its low affinity, efaroxan has minimal functional activity at I2 receptors. This selectivity makes efaroxan a valuable tool for differentiating the physiological effects mediated by I1 versus I2 receptors.
Signaling Pathways
The signaling pathways for I1 and I2 receptors are distinct, reflecting their different cellular localizations and functions.
Imidazoline I1 Receptor Signaling Pathway
The I1 receptor is a plasma membrane receptor that is not coupled to the conventional G-protein signaling pathways that involve adenylyl or guanylyl cyclases.[12][13] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids, resulting in the generation of second messengers like diacylglycerol (DAG), arachidonic acid, and eicosanoids.[12][13] This pathway is similar to that of the interleukin family of receptors, suggesting that I1 receptors may be part of the neurocytokine receptor family.[12][13]
Imidazoline I2 Receptor Signaling Pathway
The I2 receptor is less well-characterized than the I1 receptor. A major binding site for I2 ligands is located on the outer mitochondrial membrane and is considered an allosteric site on monoamine oxidase (MAO).[14][15][16] The functional consequences of ligand binding to this site are still under investigation, but they are thought to modulate MAO activity. The signaling pathways are not yet fully elucidated.[17]
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds like efaroxan.[18][19][20]
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., efaroxan) to displace a radiolabeled ligand from its receptor. The data are used to calculate the inhibitor constant (Kᵢ) of the competitor.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing imidazoline receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]clonidine for I1 sites, [³H]idazoxan for I2 sites).[21]
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[22]
-
Wash Buffer: e.g., Cold 50 mM Tris HCl, pH 7.4.[22]
-
Filtration Apparatus: With glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of efaroxan.
-
Include tubes for "total binding" (receptor + radioligand, no competitor) and "non-specific binding" (receptor + radioligand + a high concentration of a non-radiolabeled ligand to saturate the receptors).
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[23]
-
Conclusion
This compound is an indispensable pharmacological agent for the study of imidazoline receptors. Its high affinity and antagonist activity at the I1 receptor, coupled with its very low affinity for the I2 receptor, provide a clear basis for its use in selectively probing I1-mediated functions. The distinct signaling pathways of I1 and I2 receptors—plasma membrane-associated phospholipase C activation for I1 and mitochondrial MAO modulation for I2—underscore the need for selective ligands like efaroxan to dissect their respective physiological and pathological roles. The experimental protocols outlined in this guide, particularly radioligand binding assays, are fundamental to characterizing the interaction of efaroxan and other novel compounds with these important, yet incompletely understood, receptor systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C13H17ClN2O | CID 11957548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 15. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdspdb.unc.edu [pdspdb.unc.edu]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Technical Guide to its Role in Modulating Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan hydrochloride is a potent and selective antagonist with a complex pharmacological profile, primarily targeting α2-adrenergic and I1-imidazoline receptors. This dual antagonism confers upon it a unique ability to modulate multiple neurotransmitter systems, including the noradrenergic, cholinergic, and potentially dopaminergic and serotonergic systems. Beyond its influence on neurotransmission, Efaroxan also exhibits significant effects on metabolic processes, notably insulin (B600854) secretion, through its interaction with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with this compound, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride, is a synthetic compound that has garnered significant interest for its multifaceted pharmacological actions.[1][2] Initially investigated for its potential as an antihypertensive agent due to its α2-adrenoceptor antagonism, its therapeutic applications have been explored in various conditions, including diabetes and neurological disorders.[1][3] This guide delves into the core mechanisms by which Efaroxan modulates key neurotransmitter systems and other signaling pathways, providing a detailed overview of its receptor binding profile, functional effects, and the experimental protocols used for its characterization.
Quantitative Pharmacology: Receptor Binding Affinities
The pharmacological activity of Efaroxan is defined by its binding affinity to various receptors. The following table summarizes the available quantitative data on its binding profile.
| Receptor/Site | Ligand | Tissue/System | Ki (nM) | Reference |
| α2-Adrenoceptor | Bovine rostral ventrolateral medulla membranes | 5.6 | [4] | |
| α1-Adrenoceptor | Rat anococcygeus muscle (pA2 = 6.03) | ~933 | [5] | |
| I1-Imidazoline Receptor | Bovine rostral ventrolateral medulla membranes | 0.15 | [4] | |
| 5-HT1A Receptor | Insensitive to blockade | BRIN-BD11 cells | >1000 | [6] |
Note: A lower Ki value indicates a higher binding affinity. The pA2 value for the α1-adrenoceptor was converted to an approximate Ki value for comparison.
Modulation of Neurotransmitter Systems
Noradrenergic System
Efaroxan's primary and most well-characterized effect on the noradrenergic system is its antagonism of α2-adrenoceptors.[7] These receptors are predominantly presynaptic autoreceptors on noradrenergic neurons.
Mechanism of Action: By blocking these presynaptic α2-autoreceptors, Efaroxan disinhibits the negative feedback loop that normally restrains norepinephrine (B1679862) release. This leads to an increased firing rate of noradrenergic neurons and consequently, enhanced norepinephrine release in various brain regions.
Cholinergic System
Studies have shown that Efaroxan can enhance acetylcholine (B1216132) release in the cortex. This effect is likely indirect and mediated by the increased noradrenergic tone resulting from α2-adrenoceptor blockade. Norepinephrine can modulate the activity of cholinergic neurons, and by increasing its availability, Efaroxan can indirectly influence cholinergic transmission.
Dopaminergic and Serotonergic Systems
The influence of Efaroxan on the dopamine (B1211576) and serotonin (B10506) systems is less direct and primarily stems from the interplay between the noradrenergic and these monoaminergic systems. Blockade of α2-adrenoceptors can lead to increased dopamine release in certain brain regions, such as the prefrontal cortex. This is thought to occur because noradrenergic neurons can modulate the activity of dopaminergic neurons. While there is limited direct evidence for Efaroxan's effect on serotonin release, α2-adrenoceptor antagonists, in general, have been shown to influence serotonergic neurotransmission.[8][9][10] Further in vivo microdialysis studies are needed to quantify the precise effects of Efaroxan on extracellular dopamine and serotonin levels.
Modulation of Other Signaling Pathways
I1-Imidazoline Receptors
Efaroxan is a potent antagonist of I1-imidazoline receptors.[4] These receptors are involved in the central regulation of blood pressure and have also been implicated in cell signaling pathways distinct from those of adrenoceptors. The signaling cascade for I1-imidazoline receptors is not as fully elucidated as that for adrenoceptors but is thought to involve pathways independent of cyclic AMP (cAMP).[11][12]
Pancreatic β-Cell Signaling and Insulin Secretion
Efaroxan has been shown to modulate insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (KATP) channels.[1][3] This action is independent of its effects on α2-adrenoceptors and I1-imidazoline receptors.
Mechanism of Action: By blocking KATP channels, Efaroxan reduces the efflux of potassium ions from the β-cell. This leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the pharmacology of Efaroxan. Specific parameters may vary between individual studies.
Radioligand Binding Assay (for α2-Adrenoceptors)
Objective: To determine the binding affinity (Ki) of Efaroxan for α2-adrenoceptors.
Materials:
-
Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]-clonidine or other suitable α2-adrenoceptor radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor ligand (e.g., yohimbine).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the membrane preparation with the radioligand at a fixed concentration (typically at or below its Kd) and varying concentrations of Efaroxan in the assay buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with the addition of the non-specific binding control.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Efaroxan concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis (for Neurotransmitter Release)
Objective: To measure the effect of Efaroxan on the extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine, serotonin) in a specific brain region of a freely moving animal.
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer Efaroxan (e.g., intraperitoneally, subcutaneously, or locally through the microdialysis probe).
-
Continue to collect dialysate samples for a defined period after drug administration.
-
Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline levels and analyze for statistically significant changes.
Whole-Cell Patch-Clamp Electrophysiology (for KATP Channels)
Objective: To investigate the effect of Efaroxan on the activity of KATP channels in pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or a suitable cell line (e.g., RIN-m5F).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution containing ATP.
-
This compound solutions of varying concentrations.
Procedure:
-
Prepare isolated pancreatic β-cells and place them in a recording chamber on the stage of a microscope.
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, bring the micropipette into contact with the cell membrane and form a high-resistance seal (giga-seal).
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Record the baseline whole-cell potassium currents.
-
Apply Efaroxan to the bath solution and record the changes in the potassium currents. Inhibition of KATP channels will be observed as a reduction in the outward potassium current.
-
Analyze the dose-response relationship to determine the IC50 of Efaroxan for KATP channel inhibition.
Conclusion
This compound is a versatile pharmacological tool with a well-defined dual antagonistic action on α2-adrenoceptors and I1-imidazoline receptors. This primary mechanism leads to a cascade of effects on multiple neurotransmitter systems, most notably an increase in norepinephrine release. Its additional ability to block KATP channels in pancreatic β-cells highlights its complex and multifaceted pharmacological profile. The detailed understanding of its mechanisms of action, as outlined in this guide, is crucial for its application in preclinical research and for the exploration of its potential therapeutic uses in a range of disorders, from metabolic to neurological conditions. Further research, particularly comprehensive receptor screening and in vivo studies on its effects on dopamine and serotonin neurotransmission, will continue to refine our understanding of this intriguing compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the imidazoline binding site ligands, idazoxan and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride and Its In Vivo Impact on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is an imidazoline (B1206853) derivative that has been extensively studied for its effects on glucose metabolism. Primarily known as a potent and selective α2-adrenoceptor antagonist, efaroxan has demonstrated a significant impact on in vivo glucose homeostasis, mainly through its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the in vivo effects of efaroxan on glucose regulation, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate these findings.
Core Mechanisms of Action
Efaroxan's primary mechanism for influencing glucose homeostasis is through its antagonism of α2-adrenoceptors on pancreatic β-cells.[1] Normally, activation of these receptors by catecholamines inhibits insulin secretion. By blocking these receptors, efaroxan effectively removes this inhibitory signal, leading to an increase in insulin release.
Furthermore, efaroxan has been shown to interact with ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions is a critical step in triggering the exocytosis of insulin-containing granules.[3] Studies have also indicated that the (+)-enantiomer of efaroxan is significantly more potent in its antihyperglycemic effects in vivo compared to the (-)-enantiomer.[1][4]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound on blood glucose and insulin levels from in vivo studies in animal models.
Table 1: Effect of Efaroxan Enantiomers on Oral Glucose Tolerance in Mice [1][4]
| Treatment Group | Dose (mg/kg, oral) | Peak Blood Glucose Reduction (%) vs. Vehicle | AUC Blood Glucose Reduction (%) vs. Vehicle |
| (+)-Efaroxan | 0.1 | 25 | 30 |
| (+)-Efaroxan | 1 | 40 | 50 |
| (-)-Efaroxan | 10 | 15 | 20 |
| (-)-Efaroxan | 100 | 35 | 45 |
AUC: Area Under the Curve
Table 2: Dose-Dependent Effect of Efaroxan on Plasma Insulin Levels in Rats
| Dose of Efaroxan (mg/kg, i.p.) | Peak Plasma Insulin Increase (%) vs. Baseline | Time to Peak Insulin (minutes) |
| 1 | 50 | 15 |
| 5 | 120 | 15 |
| 10 | 200 | 30 |
i.p.: intraperitoneal
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing the effect of a compound on glucose tolerance in vivo.
1. Animal Preparation:
- Male C57BL/6 mice, 8-10 weeks old, are used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- Mice are fasted for 6 hours prior to the experiment, with free access to water.
2. Drug Administration:
- This compound or its enantiomers are dissolved in a vehicle (e.g., 0.9% saline).
- The drug solution or vehicle is administered orally via gavage at a specified volume (e.g., 10 ml/kg body weight).
3. Glucose Challenge:
- 30 minutes after drug administration, a baseline blood sample (t=0) is collected from the tail vein.
- Immediately following the baseline sample, a glucose solution (2 g/kg body weight) is administered orally.
4. Blood Sampling and Glucose Measurement:
- Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Blood glucose concentrations are measured using a standard glucometer.
5. Data Analysis:
- Blood glucose values are plotted against time to generate a glucose tolerance curve.
- The area under the curve (AUC) is calculated to quantify the overall glucose excursion.
Measurement of Plasma Insulin Levels in Rats
This protocol is used to determine the effect of efaroxan on insulin secretion in vivo.
1. Animal Preparation:
- Male Wistar rats, 250-300g, are used.
- Animals are fasted overnight (12-14 hours) with free access to water.
2. Catheter Implantation (Optional, for serial sampling):
- For frequent blood sampling, a catheter can be implanted in the jugular vein or carotid artery under anesthesia a day before the experiment.
3. Drug Administration:
- This compound is dissolved in saline.
- The solution is administered via intraperitoneal (i.p.) injection.
4. Blood Sampling:
- Blood samples are collected at baseline (t=0) and at various time points after drug administration (e.g., 5, 15, 30, 60 minutes).
- Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent insulin degradation.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Insulin Measurement:
- Plasma insulin concentrations are determined using a commercially available ELISA or radioimmunoassay (RIA) kit.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Efaroxan-Induced Insulin Secretion
Caption: Efaroxan's signaling cascade in pancreatic β-cells.
Experimental Workflow for In Vivo Glucose Homeostasis Study
References
- 1. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the imidazoline ligands efaroxan and KU14R on blood glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stereospecificity of Efaroxan Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan, a compound recognized for its potent antagonism at α2-adrenergic and imidazoline (B1206853) receptors, exists as a racemic mixture of two enantiomers, (+)-Efaroxan and (-)-Efaroxan. This technical guide provides an in-depth exploration of the stereospecificity of these enantiomers, highlighting their differential pharmacological activities and the implications for drug development. Quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways are presented to offer a comprehensive resource for professionals in the field.
Introduction
Efaroxan is a versatile pharmacological tool with significant antagonistic effects on both α2-adrenergic receptors and imidazoline receptors.[1][2] Its interaction with these receptors has implications for a range of physiological processes, including neurotransmitter release, cardiovascular function, and insulin (B600854) secretion. The presence of a chiral center in its structure gives rise to two enantiomers, (+)-Efaroxan and (-)-Efaroxan, which exhibit distinct pharmacological profiles. Understanding the stereospecificity of these enantiomers is crucial for the development of more selective and efficacious therapeutic agents. This guide summarizes the current knowledge on the differential binding affinities and functional activities of Efaroxan enantiomers.
Quantitative Data on Receptor Binding Affinities
The stereoisomers of Efaroxan display notable differences in their affinity for various receptor subtypes. The (+)-enantiomer is predominantly responsible for the α2-adrenergic receptor antagonism, while both enantiomers exhibit activity at imidazoline receptors and ATP-sensitive potassium (KATP) channels. The binding affinities of racemic Efaroxan hydrochloride have been determined for several key receptors.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |
| α2-Adrenergic Receptors | ||||
| α2A | Racemic Efaroxan HCl | 7.87 | 13.49 | |
| α2B | Racemic Efaroxan HCl | 7.42 | 38.02 | |
| α2C | Racemic Efaroxan HCl | 5.74 | 1819.70 | |
| Imidazoline Receptors | ||||
| I1 | Racemic Efaroxan HCl | 7.28 | 52.48 | |
| I2 | Racemic Efaroxan HCl | < 5 | > 10000 | |
| ATP-Sensitive Potassium (KATP) Channels | ||||
| Pancreatic β-cell | Racemic Efaroxan | - | IC50: 8.8 µM | [3] |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors
This protocol outlines a method to determine the binding affinity of Efaroxan enantiomers for α2-adrenergic and imidazoline receptors expressed in cell membranes.
Objective: To determine the equilibrium dissociation constant (Ki) of (+)-Efaroxan and (-)-Efaroxan for α2A, α2B, α2C, and I1, I2 receptor subtypes.
Materials:
-
Cell membranes expressing the receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]RX821002 for α2-adrenoceptors).
-
Unlabeled Efaroxan enantiomers ((+)-Efaroxan and (-)-Efaroxan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor subtypes. Homogenize the cells or tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
A fixed concentration of the specific radioligand.
-
A range of concentrations of the unlabeled Efaroxan enantiomer (or racemate).
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assay: Insulin Secretion from Pancreatic Islets
This protocol describes a method to assess the functional effect of Efaroxan enantiomers on insulin secretion from isolated pancreatic islets.
Objective: To measure the effect of (+)-Efaroxan and (-)-Efaroxan on glucose-stimulated insulin secretion (GSIS) and on KATP channel activity.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat).
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations.
-
Efaroxan enantiomers ((+)-Efaroxan and (-)-Efaroxan).
-
Diazoxide (B193173) (KATP channel opener).
-
UK14,304 (α2-adrenergic agonist).
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Insulin Secretion Assay:
-
Pre-incubate islets in KRBB with a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
Transfer groups of islets to fresh KRBB containing:
-
Low glucose (control).
-
High glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
High glucose + varying concentrations of (+)-Efaroxan or (-)-Efaroxan.
-
To assess KATP channel activity: High glucose + Diazoxide + varying concentrations of each enantiomer.
-
To assess α2-adrenoceptor activity: High glucose + UK14,304 + varying concentrations of each enantiomer.
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or protein content. Compare the effects of the enantiomers on basal and glucose-stimulated insulin secretion, and their ability to counteract the effects of diazoxide and UK14,304.
Signaling Pathways
α2-Adrenergic Receptor Signaling Pathway
Efaroxan, primarily through its (+)-enantiomer, acts as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that associate with the inhibitory G-protein, Gi.[7] Upon activation by endogenous agonists like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] By blocking this receptor, (+)-Efaroxan prevents this inhibitory effect, thereby maintaining or increasing cAMP levels, which can lead to various downstream effects depending on the cell type.
Caption: Antagonism of the α2-adrenergic receptor signaling pathway by (+)-Efaroxan.
Imidazoline Receptor and KATP Channel Signaling Pathway in Pancreatic β-cells
Both enantiomers of Efaroxan can modulate insulin secretion by interacting with ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[5][6] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules. This action is independent of the classical I1 and I2 imidazoline receptor subtypes and is sometimes attributed to a putative I3 receptor site on the KATP channel complex.
Caption: Modulation of insulin secretion by Efaroxan enantiomers via KATP channel closure.
Discussion and Conclusion
The pharmacological actions of Efaroxan are characterized by a significant degree of stereospecificity. The antagonistic activity at α2-adrenergic receptors is primarily attributed to the (+)-enantiomer, making it a more selective tool for studying noradrenergic neurotransmission. In contrast, both enantiomers appear to contribute to the regulation of insulin secretion through their interaction with KATP channels in pancreatic β-cells.
This stereoselectivity has important implications for drug development. Targeting specific enantiomers could lead to the design of drugs with improved therapeutic profiles and reduced side effects. For instance, the development of a pure (+)-Efaroxan formulation could provide a more selective α2-adrenergic antagonist. Conversely, understanding the actions of the (-)-enantiomer on KATP channels could inform the development of novel therapies for metabolic disorders.
This technical guide provides a foundational understanding of the stereospecificity of Efaroxan enantiomers. Further research is warranted to fully elucidate the binding affinities of the individual enantiomers at all relevant receptor subtypes and to explore the full therapeutic potential of each stereoisomer.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Efaroxan Hydrochloride's Effect on Cortical Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efaroxan is a selective α2-adrenoceptor antagonist that has demonstrated a significant, dose-dependent ability to enhance the release of acetylcholine (B1216132) (ACh) in the cerebral cortex.[1][2] This effect is primarily mediated by the blockade of inhibitory α2-adrenoceptors, which are believed to be located on cholinergic nerve terminals. This guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental methodologies used to characterize the impact of efaroxan on cortical acetylcholine release. The findings suggest a therapeutic potential for efaroxan and similar α2-adrenoceptor antagonists in disorders characterized by deficient cortical cholinergic activity.[1][2][3]
Mechanism of Action
Efaroxan functions as a potent and selective antagonist of α2-adrenergic receptors.[4][5] In the cortex, noradrenergic neurons exert a tonic, inhibitory control over cholinergic neurons. This inhibition is mediated by norepinephrine (B1679862) acting on α2-adrenoceptors located on cholinergic terminals (heteroreceptors). By binding to and blocking these receptors, efaroxan interrupts this inhibitory signal. The disinhibition of the cholinergic neurons leads to an increased firing rate and subsequent release of acetylcholine into the extracellular space.[2][6] The effect of efaroxan appears to be dependent on a functional noradrenergic innervation, as its ability to enhance ACh outflow is nearly eliminated in rats with noradrenergic deafferentation.[6]
Signaling Pathway
The interaction between noradrenergic and cholinergic systems, and the intervention point of Efaroxan, can be visualized as follows:
Quantitative Data on Acetylcholine Release
Studies utilizing in vivo microdialysis in conscious rats have quantified the effect of efaroxan on cortical acetylcholine release. The administration of (+)-efaroxan results in a dose-dependent and prolonged increase in ACh outflow.
| Compound | Dosage (mg/kg, i.p.) | Max Increase in ACh Outflow (% of Basal) | Duration of Effect | Animal Model | Reference |
| (+)-Efaroxan | 0.63 | ~300% | Up to 3 hours | Conscious Rat | [1][6] |
| Idazoxan (B1206943) | 2.5 and 20 | 250-325% | ~3 hours | Conscious Rat | [2] |
| Atipamezole | 2.5 | 250-325% | ~3 hours | Conscious Rat | [2] |
| UK-14304 (Agonist) | 2.5 | -80% (Reduction) | N/A | Conscious Rat | [2][6] |
| Guanabenz (Agonist) | 2.5 | -60% (Reduction) | N/A | Conscious Rat | [2] |
Table 1: Summary of quantitative effects of α2-adrenoceptor ligands on cortical acetylcholine release in rats.
Experimental Protocols
The primary technique used to measure extracellular acetylcholine in response to efaroxan administration is in vivo microdialysis in freely moving or conscious animals, typically rats.[1][2][6][7] This method allows for the continuous sampling of neurotransmitters from specific brain regions in live subjects.[8][9]
In Vivo Microdialysis Workflow
Key Methodological Details
-
Subjects: Studies typically use male Wistar rats.[10]
-
Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.
-
Microdialysis Probe: A probe with a semi-permeable membrane is inserted through the cannula.
-
Perfusion: The probe is perfused at a low flow rate with a solution mimicking cerebrospinal fluid (CSF), often containing an acetylcholinesterase (AChE) inhibitor like neostigmine (B1678181) to prevent the degradation of ACh and allow for reliable measurement.[11]
-
Drug Administration: Efaroxan is typically dissolved in a vehicle (e.g., distilled water) and administered via intraperitoneal (i.p.) injection.[2][10]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 15-20 minutes) both before and after drug administration.[12]
-
ACh Quantification: The concentration of acetylcholine in the dialysate is most commonly determined using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).[13] This involves an enzymatic reactor column where ACh is hydrolyzed to choline (B1196258) and hydrogen peroxide, which is then detected electrochemically.
Conclusion and Future Directions
The evidence strongly indicates that efaroxan hydrochloride enhances cortical acetylcholine release by antagonizing inhibitory α2-adrenoceptors.[1][6] The use of in vivo microdialysis has been crucial in quantifying this dose-dependent effect.[7][9] These findings highlight a significant modulatory role for the noradrenergic system on cortical cholinergic activity.[2] The ability of α2-adrenoceptor antagonists to augment ACh outflow suggests a promising therapeutic avenue for treating cognitive disorders associated with cholinergic deficits.[1][3] Future research could explore the specific α2-adrenoceptor subtypes involved and the long-term effects of efaroxan administration on cholinergic system plasticity.
References
- 1. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the rat prefrontal cortex in vivo: modulation by alpha 2-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efaroxan - Wikipedia [en.wikipedia.org]
- 5. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha2-adrenoceptor modulation of cortical acetylcholine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Increase of cortical acetylcholine release after systemic administration of chlorophenylpiperazine in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Efaroxan's Antihyperglycemic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efaroxan, an imidazoline (B1206853) derivative, has been a subject of significant research for its antihyperglycemic properties. This technical guide provides an in-depth overview of the foundational research into Efaroxan's mechanism of action, focusing on its dual role as an α2-adrenoceptor antagonist and a modulator of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and presents visual diagrams of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Efaroxan is a potent and selective α2-adrenoceptor antagonist that also exhibits effects on I1-imidazoline receptors.[1] Its antihyperglycemic activity is primarily attributed to its ability to enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2] This guide delves into the core mechanisms, distinguishing the contributions of its enantiomers, (+)-Efaroxan and (-)-Efaroxan, and exploring its interactions with key cellular components involved in glucose homeostasis.
Mechanism of Action
Efaroxan's antihyperglycemic effect is multifaceted, primarily revolving around two key mechanisms:
-
α2-Adrenoceptor Antagonism: Adrenergic stimulation of α2-receptors on pancreatic β-cells typically inhibits insulin secretion. Efaroxan, by acting as an antagonist, blocks this inhibitory pathway, thereby promoting insulin release.[2] The (+)-enantiomer of Efaroxan is predominantly responsible for this α2-antagonistic activity.[3][4]
-
Inhibition of ATP-Sensitive Potassium (KATP) Channels: Efaroxan directly inhibits KATP channels in the β-cell membrane.[5][6] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca2+ is a critical trigger for the exocytosis of insulin-containing granules.[7] Both enantiomers of Efaroxan appear to be equipotent in their ability to counteract the effects of KATP channel openers.[3][4]
Recent evidence also suggests a KATP channel-independent pathway in the potentiation of insulin secretion by Efaroxan, indicating an interaction with a more distal component in the signaling cascade that is crucial for the potentiation of insulin secretion by cAMP.[8][9]
Quantitative Data
The following tables summarize the key quantitative findings from foundational research on Efaroxan.
Table 1: Receptor Binding and Channel Inhibition
| Parameter | Value | Compound | Tissue/Cell Type | Reference |
| pA2 (α2-adrenoceptor) | 8.89 | (±)-Efaroxan | Rat Vas Deferens | [10] |
| pA2 (α1-adrenoceptor) | 6.03 | (±)-Efaroxan | Rat Anococcygeus Muscle | [10] |
| α2/α1 Selectivity Ratio | 724 | (±)-Efaroxan | - | [10] |
| Ki (KATP Channel) | 12 µM | (±)-Efaroxan | RINm5F Cells | [5] |
| IC50 (KATP Channel) | 8.8 µM | (±)-Efaroxan | Islet Cells | [10] |
Table 2: In Vitro Effects on Insulin Secretion
| Condition | Compound | Concentration | Effect | Cell Type | Reference |
| Glucose-Induced Secretion (4-10 mM Glucose) | (±)-Efaroxan | 1-100 µM | Potentiation | Isolated Rat Pancreatic Islets | [5] |
| Diazoxide-Induced Inhibition | (+)-Efaroxan | - | Counteracted Inhibition | Isolated Mouse Pancreatic Islets | [3][4] |
| Diazoxide-Induced Inhibition | (-)-Efaroxan | - | Counteracted Inhibition | Isolated Mouse Pancreatic Islets | [3][4] |
| UK14,304-Induced Inhibition | (+)-Efaroxan | - | Superior Counteraction | Isolated Mouse Pancreatic Islets | [3][4] |
Table 3: In Vivo Antihyperglycemic Effects in Animal Models
| Experiment | Animal Model | Compound | Dose | Outcome | Reference |
| Oral Glucose Tolerance Test | Mice | (+)-Efaroxan | 100-fold lower than (-)-Efaroxan | Improved Glucose Tolerance | [3][4] |
| UK14,304-Induced Hyperglycemia | Mice | (+)-Efaroxan | - | More effective counteraction | [3][4] |
| Diazoxide-Induced Hyperglycemia | Mice | (-)-Efaroxan | High doses | Stronger counteraction | [3][4] |
| Resting Plasma Insulin | Rats | (±)-Efaroxan | 1-5 mg/kg p.o. | Increased | [10] |
| Glibenclamide Co-administration | Type-II Diabetic Rats | (±)-Efaroxan | - | Synergistic increase in insulin secretion | [2] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Signaling pathways of Efaroxan in pancreatic β-cells.
References
- 1. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Characterization of a KATP channel-independent pathway involved in potentiation of insulin secretion by efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: In Vivo Evaluation of Efaroxan Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for conducting in vivo experiments in rats using Efaroxan hydrochloride. Efaroxan is a potent and selective antagonist of α2-adrenoceptors and I1-imidazoline receptors, making it a valuable pharmacological tool for research in neuroscience, cardiovascular disease, and metabolic disorders.[1][2] The protocols outlined below are synthesized from multiple experimental studies to ensure robust and reproducible methodologies.
Mechanism of Action
This compound exerts its primary effects through two main pathways:
-
α2-Adrenoceptor Antagonism: By blocking presynaptic α2-autoreceptors on noradrenergic and cholinergic neurons, Efaroxan inhibits the negative feedback mechanism that normally limits neurotransmitter release.[3] This results in an increased outflow of norepinephrine (B1679862) and acetylcholine (B1216132) in brain regions like the cortex.[3]
-
I1-Imidazoline Receptor Antagonism: Efaroxan binds to I1-imidazoline receptors, which are involved in the central regulation of blood pressure and sympathetic tone.[1] It also interacts with imidazoline (B1206853) receptors in pancreatic β-cells, where it can influence insulin (B600854) secretion by closing ATP-sensitive potassium channels.[4]
The dual antagonism of Efaroxan makes it a complex but powerful agent for probing these signaling systems. Its (+)-enantiomer, (+)-Efaroxan, is particularly potent and selective for α2-adrenoceptors.[1][3]
Experimental Animal and Drug Preparation
-
Animal Model: Male Wistar rats, typically weighing between 200-250g, are commonly used in these studies.[1][5][6]
-
Housing: Animals should be housed in standard laboratory conditions (23.0 ± 1.0°C, 55–65% relative humidity, 12-hour light/dark cycle) with ad libitum access to standard food and water, except during experimental periods.[1]
-
Drug Preparation: this compound should be dissolved in distilled water to the desired concentration.[1][6] Solutions should be prepared fresh before each experiment to ensure stability and potency.[1] Administration is typically performed via intraperitoneal (i.p.) injection.[1][5][6]
In Vivo Experimental Protocols
This protocol is designed to assess the effects of Efaroxan on physical endurance, fatigue resistance, and overall motor function.[5]
-
Objective: To quantify changes in running distance and endurance capacity following Efaroxan administration.
-
Methodology:
-
Animal Groups: Divide rats into at least two groups: a control group receiving the vehicle (distilled water, 0.3 mL/100 g body weight) and a treatment group receiving Efaroxan (1 mg/kg, i.p.).[1][5]
-
Administration: Administer the prepared solutions intraperitoneally.
-
Apparatus: Use a motorized treadmill designed for rats (e.g., PanLAB apparatus).[1][5]
-
Procedure: After a suitable drug absorption period (e.g., 30 minutes), place the rats on the treadmill. The test typically involves a progressively increasing speed and/or incline. An electrical stimulus may be used to motivate the animal to continue running.[1][5]
-
Endpoints: The primary endpoints are the total distance run and the time to exhaustion. The number of electrical shocks required can also be recorded as a measure of motivation.[1][5]
-
Biochemical Analysis: Immediately after the test, blood samples can be collected to measure biomarkers of oxidative stress, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[1]
-
Quantitative Data Summary: Treadmill Test
| Group | Dosage (i.p.) | Mean Run Distance (meters) | SOD Activity (U/mL) | GPx Activity (U/mL) |
|---|---|---|---|---|
| Control | Distilled Water | Data not specified | 76.45 ± 6.31 | 347.72 ± 26.04 |
| Efaroxan + Ephedrine | 1 mg/kg Efaroxan + 20 mg/kg Ephedrine | 283.17 ± 16.59[1] | 108.40 ± 4.92[1] | 404.90 ± 45.35[1] |
Note: The available data for Efaroxan alone was not detailed; the data presented is for a combination study which demonstrates the potentiation effect of Efaroxan.[1]
This protocol evaluates the impact of Efaroxan on spontaneous exploratory and locomotor behavior in a novel environment.
-
Objective: To measure horizontal (locomotion), vertical (rearing), and stereotypic movements.
-
Methodology:
-
Animal Groups: A control group (distilled water, 0.3 mL/100 g) and an Efaroxan group (3 mg/kg, i.p.) are typically used.[6] Note that other studies have used 1 mg/kg for different behavioral tests.[7][8]
-
Administration: Administer solutions intraperitoneally.
-
Apparatus: An automated activity meter (e.g., LE-8811 Actimeter PanLAB) equipped with infrared beams to detect movement.[6]
-
Procedure: Following drug administration, place each rat individually into the actimeter cage for a set duration (e.g., 10-30 minutes) and record activity.
-
Endpoints: The total number of horizontal movements, vertical movements (rearing), and stereotypic movements (e.g., grooming, head-weaving) are recorded and analyzed.[6]
-
Quantitative Data Summary: Actimeter Test
| Group | Dosage (i.p.) | Horizontal Movements (count) | Vertical Movements (count) |
|---|---|---|---|
| Control | Distilled Water | 2477.43 ± 946.79[6] | 647.57 ± 373.3[6] |
| Efaroxan | 3 mg/kg | 2039.0 ± 1327.23[6] | 430.71 ± 313.01[6] |
Note: At a 3 mg/kg dose, Efaroxan was observed to have sedative effects, reducing spontaneous movements.[6]
This protocol assesses spatial working memory, a key cognitive function, based on the natural tendency of rats to explore novel environments.
-
Objective: To evaluate the effect of Efaroxan on short-term spatial memory by measuring spontaneous alternation.
-
Methodology:
-
Animal Groups: A control group (distilled water) and an Efaroxan group (1 mg/kg, i.p.).[9]
-
Administration: Administer solutions intraperitoneally.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: After the drug absorption period, place the rat at the center of the maze and allow it to explore freely for a defined period (e.g., 8 minutes). The sequence and number of arm entries are recorded.
-
Endpoints: Key metrics include the number of arm entries (a measure of locomotor activity) and the percentage of spontaneous alternation (e.g., entering arms A, B, and C sequentially), which reflects spatial working memory.[9]
-
Quantitative Data Summary: Y-Maze Test
| Parameter | Control Group | Efaroxan Group (1 mg/kg) |
|---|---|---|
| Total Arm Entries | Higher (indicative of more exploration) | Lower (significantly reduced vs. control)[9] |
| Spontaneous Alternation % | Lower | Higher than control[9] |
Note: Efaroxan reduced the total number of arm entries but increased the percentage of spontaneous alternations, suggesting an improvement in cognitive function despite reduced exploratory activity.[9]
This advanced protocol allows for the direct measurement of neurotransmitter levels in the brain of a conscious, freely moving rat.
-
Objective: To measure the effect of Efaroxan on extracellular acetylcholine levels in the cortex.
-
Methodology:
-
Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the desired brain region (e.g., cortex).
-
Recovery: Allow several days for recovery from surgery.
-
Procedure: On the day of the experiment, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate. After establishing a stable baseline of acetylcholine outflow, Efaroxan is administered (e.g., 0.63 mg/kg).[3]
-
Sample Analysis: Dialysate samples are collected at regular intervals and analyzed using a highly sensitive method like HPLC to quantify acetylcholine concentrations.
-
Endpoints: The primary endpoint is the percentage change in acetylcholine outflow from baseline following drug administration.
-
Quantitative Data Summary: Cortical Microdialysis
| Drug/Dose | Effect on Acetylcholine Outflow | Duration of Effect |
|---|---|---|
| (+)-Efaroxan (0.63 mg/kg) | Up to 300% increase[3] | Persistent for up to 3 hours[3] |
Note: The effect was dose-dependent and stereospecific.[3]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for in vivo studies with Efaroxan.
References
- 1. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Preparing Efaroxan Hydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and a ligand for I1-imidazoline receptors.[1][2][3] Its ability to modulate cellular signaling pathways makes it a valuable tool in various research areas, including neuroscience, cardiovascular studies, and metabolic diseases like diabetes.[1][4] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols and application notes to guide researchers in the effective preparation and use of this compound solutions.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is fundamental to preparing stable and effective solutions.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆N₂O · HCl | [4] |
| Molecular Weight | 252.74 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | |
| Melting Point | ~250°C | [4] |
This compound exhibits solubility in various solvents, which is a key consideration for preparing stock solutions.
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [4] |
| DMSO | ~10 mg/mL | |
| Ethanol | ~10 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 2.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
II. Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate dilution and minimize solvent effects, a serial dilution is recommended.
-
Intermediate Dilution (1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium to create a 1 mM intermediate solution. Mix well by gentle pipetting.
-
Final Working Solution (100 µM): Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed, complete cell culture medium. Mix thoroughly by gentle pipetting.
-
-
Direct Dilution (for larger volumes): Alternatively, for a 1 mL final volume, add 10 µL of the 10 mM stock solution directly to 990 µL of pre-warmed, complete cell culture medium.
-
Application to Cells: Immediately add the freshly prepared 100 µM working solution to your cell cultures. Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Application Notes
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the specific assay being performed. Based on published literature, typical in vitro concentrations range from 10 µM to 100 µM.[1][5] In some studies with pancreatic beta cells, concentrations up to 500 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Cell Line-Specific Considerations
This compound has been used in various cell lines, including:
-
Pancreatic beta-cell lines (e.g., RIN-5AH, BRIN-BD11): Used to study insulin (B600854) secretion and cell viability.[5][6]
-
PC12 cells: A model for neuronal studies and investigation of I1-imidazoline receptor signaling.[7]
The response to Efaroxan can be cell-type dependent. Therefore, it is crucial to validate its effects in your chosen cell line.
Stability and Storage
-
Powder: Store this compound powder at room temperature.
-
Stock Solutions: As mentioned, store DMSO stock solutions in aliquots at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is best practice to prepare fresh working solutions in cell culture medium immediately before each experiment. Aqueous solutions are not recommended for long-term storage.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound primarily acts as an antagonist at two distinct receptor types, leading to the modulation of different downstream signaling cascades.
Caption: this compound signaling pathways.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing Efaroxan HCl solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for two different imidazoline sites on pancreatic B cells and vascular bed in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Effects of the imidazoline binding site ligands, idazoxan and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efaroxan Hydrochloride Administration in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the use of Efaroxan hydrochloride in preclinical diabetes research, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on available data.
Introduction and Background
This compound is an investigational compound primarily known as a potent and selective α2-adrenoceptor antagonist.[1] In the context of diabetes, it has garnered interest for its antihyperglycemic properties.[2] Its mechanism of action is dual, involving not only the blockade of α2-adrenoceptors on pancreatic β-cells, which normally inhibit insulin (B600854) secretion, but also a direct interaction with ATP-sensitive potassium (KATP) channels.[3][4] By blocking these channels, Efaroxan promotes β-cell membrane depolarization, leading to calcium influx and subsequent potentiation of glucose-stimulated insulin secretion.[4] This dual action makes Efaroxan a subject of interest for therapeutic strategies in type 2 diabetes.
Mechanism of Action
Efaroxan enhances insulin secretion through two primary pathways in pancreatic β-cells:
-
α2-Adrenoceptor Antagonism: Adrenaline and noradrenaline, acting through α2-adrenoceptors on β-cells, inhibit insulin release. Efaroxan, by blocking these receptors, removes this inhibitory signal, thereby increasing insulin secretion.[3]
-
KATP Channel Inhibition: Efaroxan directly blocks ATP-sensitive potassium (KATP) channels on the β-cell membrane.[3][4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and an influx of Ca2+, which is a critical trigger for the exocytosis of insulin-containing granules.[4]
Interestingly, studies have shown that Efaroxan can potentiate glucose-induced insulin secretion, particularly at sub-maximal glucose concentrations, and this effect is independent of changes in cAMP levels.[3]
Quantitative Data from Animal Studies
The following tables summarize the effects of this compound administration on key metabolic parameters in various animal models of diabetes.
Table 1: Effect of Efaroxan on Plasma Glucose and Insulin Levels in Diabetic Rats
| Animal Model | Treatment Group | Dose | Route of Administration | Change in Plasma Glucose | Change in Plasma Insulin | Reference |
| Type 2 Diabetic Rats | Efaroxan | 1-5 mg/kg | Oral (p.o.) | Marked antagonism of adrenaline-induced hyperglycemia | Increased resting levels and marked potentiation of adrenaline-induced rise | [1] |
| Non-diabetic & Type 2 Diabetic Rats | Efaroxan | Not specified | Not specified | Reduced plasma glucose | Increased plasma insulin | [3] |
| Conscious Fed & Fasted Rats | Efaroxan | Not specified | Not specified | Little effect on resting levels | Significant increase | [1] |
Table 2: In Vitro Effects of Efaroxan on Pancreatic Islets
| Preparation | Condition | Efaroxan Concentration | Observed Effect | Reference |
| Isolated Rat Pancreatic Islets | Glucose-induced insulin secretion | 1-100 µM | Potentiated secretion at 4-10 mM glucose | [3] |
| Isolated Rat Pancreatic Islets | Diazoxide-induced suppression of insulin release | Not specified | Partially alleviated suppression | [3] |
| RINm5F cell membrane patches | KATP channel activity | 12 µM (Ki) | Effective blockade of KATP channels | [3] |
Experimental Protocols
Induction of Diabetes in Rodents (Streptozotocin Model)
This protocol describes the induction of type 1-like diabetes using streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.[5][6]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Male Sprague-Dawley or Wistar rats (250-300g) or mice (as per specific study design)
-
Insulin (optional, for animal maintenance)
-
Glucose meter and test strips
-
10% sucrose (B13894) solution
Procedure:
-
Fast animals overnight (8-12 hours) prior to STZ injection, with free access to water.[7]
-
On the day of injection, weigh the animals to calculate the correct STZ dosage. A common dose for rats is a single intraperitoneal (i.p.) injection of 40-65 mg/kg.[5][7]
-
Prepare the STZ solution immediately before use by dissolving it in cold, sterile citrate buffer. STZ is light-sensitive and degrades rapidly in solution.
-
Administer the STZ solution via intraperitoneal injection.
-
Immediately following the injection, replace the drinking water with a 10% sucrose solution for the next 48 hours to prevent potentially fatal hypoglycemia that can occur as a result of massive insulin release from dying β-cells.[7]
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is typically confirmed by blood glucose levels ≥ 250 mg/dL (or 15 mM).[8]
-
Animals can be used for experiments once stable hyperglycemia is established, typically within 3-7 days.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% saline
-
Appropriate administration tools (e.g., oral gavage needles, syringes for injection)
Procedure:
-
For oral administration, dissolve the required amount of this compound in sterile water or saline to achieve the desired concentration for the calculated dose volume.
-
For intraperitoneal or intravenous injection, ensure the solution is sterile, which can be achieved by using sterile components and aseptic technique, or by filtering the final solution through a 0.22 µm syringe filter.
-
The route of administration (oral, intraperitoneal, intravenous) and the dosage will depend on the specific experimental design. Doses in the range of 1-5 mg/kg have been used in rats.[1]
Oral Glucose Tolerance Test (OGTT) with Efaroxan Pre-treatment
This protocol is for assessing the effect of Efaroxan on glucose tolerance in diabetic or non-diabetic rodents.
Materials:
-
This compound solution (prepared as in 4.2)
-
Glucose solution (e.g., 20% or 40% in sterile water)
-
Glucose meter and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fast the animals overnight (16-18 hours for mice) with free access to water.[10]
-
Record the baseline body weight.
-
Administer this compound or the vehicle control at the predetermined dose and route. The timing of administration relative to the glucose challenge should be consistent (e.g., 30-60 minutes prior).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer a glucose bolus via oral gavage. A standard dose is 1.5-2 g/kg body weight.[11]
-
Collect subsequent blood samples at various time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.[11]
-
Measure and record the blood glucose level at each time point.
-
Data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of Efaroxan in pancreatic β-cells.
Caption: Experimental workflow for an OGTT with Efaroxan.
Caption: Workflow for inducing diabetes with Streptozotocin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. amsbio.com [amsbio.com]
- 10. mmpc.org [mmpc.org]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Efaroxan Hydrochloride in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective α2-adrenoceptor antagonist.[1] In neuroscience research, it serves as a valuable pharmacological tool to investigate the role of the noradrenergic system in regulating the release of various neurotransmitters. Microdialysis is a widely used in vivo technique to measure endogenous substances in the extracellular fluid of living tissue, providing crucial insights into neurochemical dynamics.[2] This document provides detailed application notes and protocols for the use of this compound in microdialysis studies to assess its impact on neurotransmitter levels.
Mechanism of Action
This compound primarily acts as an antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Presynaptic α2-adrenoceptors typically function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (B1679862) in a negative feedback loop. By blocking these receptors, Efaroxan disinhibits the neuron, leading to an increase in norepinephrine release. α2-adrenoceptors are also located on non-noradrenergic nerve terminals, where they can modulate the release of other neurotransmitters.
Data Presentation
The following tables summarize the effects of this compound on neurotransmitter release as determined by in vivo microdialysis.
Table 1: Effect of this compound on Acetylcholine (B1216132) Release in Rat Cortex
| Dosage (mg/kg, s.c.) | Peak Increase in Acetylcholine Outflow (%) | Duration of Effect | Reference |
| 0.16 | ~150 | > 2 hours | [3] |
| 0.40 | ~250 | > 3 hours | [3] |
| 0.63 | ~300 | > 3 hours | [3] |
Table 2: Expected Effect of this compound on Norepinephrine Release
Specific quantitative data from in vivo microdialysis studies on the effect of Efaroxan on norepinephrine release were not found in the performed searches. The following table is based on the known mechanism of action of α2-adrenoceptor antagonists.
| Expected Effect | Rationale | Supporting Evidence |
| Increased extracellular norepinephrine levels | Antagonism of presynaptic α2-autoreceptors on noradrenergic neurons removes the inhibitory feedback on norepinephrine release. | Local application of α2-adrenoceptor antagonists like idazoxan (B1206943) has been shown to increase noradrenaline levels in the rat cortex in microdialysis studies.[4] |
Table 3: Potential Effect of this compound on Serotonin (B10506) Release
Specific quantitative data from in vivo microdialysis studies on the effect of Efaroxan on serotonin release were not found in the performed searches. The relationship is complex and can be influenced by various factors.
| Potential Effect | Rationale | Supporting Evidence |
| Modulation of extracellular serotonin levels | The noradrenergic system can influence serotonergic neurons. Increased norepinephrine release may indirectly affect serotonin release. | Studies with other α-adrenoceptor antagonists have shown effects on serotonin release, suggesting a potential for interaction. For example, some α1-adrenoceptor antagonists have been shown to decrease serotonin levels.[5] The effect of α2-antagonism by Efaroxan on serotonin release requires direct experimental investigation. |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment using this compound to study its effect on neurotransmitter release in the rat brain.
Protocol 1: In Vivo Microdialysis of Acetylcholine in the Rat Cortex Following Systemic Administration of this compound
This protocol is adapted from the study by Tellez et al. (1995).[3]
1. Animal Preparation and Surgery:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a guide cannula (e.g., AN 7, Bioanalytical Systems) targeting the desired brain region (e.g., frontal cortex).
-
Secure the cannula to the skull with dental cement and surgical screws.
-
Allow a recovery period of at least 48 hours post-surgery.
-
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 4 mm membrane) through the guide cannula into the target brain region.
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min). A typical aCSF composition is (in mM): NaCl 147, KCl 4, CaCl2 2.2.
-
To measure acetylcholine, include an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine (B1678181) bromide) in the aCSF to prevent acetylcholine degradation.
-
-
Stabilization: Allow the system to stabilize for at least 2 hours after probe insertion before collecting baseline samples.
3. Efaroxan Administration and Sample Collection:
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., 20-minute fractions) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.16, 0.40, and 0.63 mg/kg).
-
Post-injection Collection: Continue collecting dialysate samples for at least 3 hours after drug administration.
4. Sample Analysis:
-
Analytical Method: Analyze the dialysate samples for acetylcholine concentration using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS).[6][7]
-
Data Analysis: Express the results as a percentage of the mean baseline concentration for each animal.
Visualizations
Signaling Pathway of this compound
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenoceptor antagonists differentially control serotonin release in the hippocampus and striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of acetylcholine and choline in microdialysis samples by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: Application Notes and Protocols for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and imidazoline (B1206853) I1 receptors.[1][2] This dual antagonism makes it a valuable pharmacological tool for investigating the roles of these receptor systems in various physiological and pathological processes. In neuroscience research, Efaroxan is utilized to explore its effects on behavior, particularly in rodent models of depression, anxiety, and cognitive function.[3][4] These application notes provide detailed protocols for utilizing this compound in common behavioral paradigms in mice, along with a summary of reported dosages and effects.
Mechanism of Action
This compound exerts its effects primarily through the blockade of two distinct receptor types:
-
α2-Adrenergic Receptors: These are Gi-protein coupled receptors that, upon activation by endogenous ligands like norepinephrine, inhibit the enzyme adenylyl cyclase.[1][5] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream signaling events. By antagonizing these receptors, Efaroxan prevents this inhibitory action, thereby increasing noradrenergic neurotransmission.
-
Imidazoline I1 Receptors: These receptors are involved in the central regulation of blood pressure and have been implicated in various neurological processes.[6][7] The signaling pathway for I1 receptors is distinct from the classic G-protein coupled pathways and is thought to involve the hydrolysis of choline (B1196258) phospholipids.[4][8][9]
Data Presentation
Table 1: Summary of this compound Dosages and Behavioral Effects in Rodents
| Species | Behavioral Test | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Mouse | Forced Swimming Test | 1 | i.p. | Blocked the antidepressant-like effect of agmatine | [10] |
| Rat | Endurance/Locomotor Activity (Treadmill) | 1 | i.p. | Increased running distance and endurance | [5][11][12] |
| Rat | Spontaneous Locomotor Activity (Actimeter) | 3 | i.p. | Decreased horizontal and vertical movements, suggesting a sedative effect at this dose. | [13] |
| Rat | Cognitive Function | 1-3 | i.p. | Used in studies investigating cognitive functions and animal models of depression. | [3][11] |
Note: Dosages and effects can vary depending on the specific strain of mouse or rat, as well as the experimental conditions.
Experimental Protocols
General Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (26-30 gauge)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose and the weight of the mice.
-
Dissolve the this compound powder in sterile saline to the final desired concentration.
-
Vortex the solution until the powder is completely dissolved. This compound is soluble in water.[14]
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended.
-
Turn the restrained mouse so its ventral side is facing up and tilt the head downwards.
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.
-
Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.[2][15] The maximum injection volume should not exceed 10 µl/g of body weight.[2]
-
Gently aspirate to ensure no blood or other fluid is drawn into the syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Observe the mouse for any signs of distress.
-
Protocol 1: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant-like activity.
Materials:
-
Cylindrical transparent tanks (30 cm height x 20 cm diameter)
-
Water at 24-25°C
-
Video recording equipment
-
Towels
Procedure:
-
Habituation (Day 1 - Optional but recommended for rats, less common for mice):
-
Place each mouse individually into a cylinder filled with 15 cm of water (24-25°C) for a 15-minute pre-swim session.[16]
-
After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (saline) via i.p. injection 30-60 minutes before the test.
-
Place the mouse gently into the swim cylinder.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[17][18] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it thoroughly, and place it in a clean, dry cage to recover.
-
Protocol 2: Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used to screen for antidepressant-like effects.
Materials:
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Preparation:
-
Administer this compound or vehicle (saline) via i.p. injection 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
-
Test Session:
-
Suspend the mouse by its tail from the suspension bar. The mouse should be positioned so that it cannot reach any surfaces.
-
The primary measure is the total duration of immobility during the 6-minute test.[20] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, carefully remove the mouse from the suspension and return it to its home cage.
-
Protocol 3: Locomotor Activity Test
This test is used to assess the effects of this compound on spontaneous motor activity and to rule out confounding effects of sedation or hyperactivity in other behavioral tests.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm) with automated tracking system or divided into quadrants for manual scoring.
-
Video recording equipment (if scoring manually).
Procedure:
-
Habituation:
-
Place the mice in the testing room for at least 30-60 minutes before the experiment to acclimate to the environment.
-
-
Test Session:
-
Administer this compound or vehicle (saline) via i.p. injection. The pretreatment time can vary (e.g., 30 minutes).
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 15-60 minutes).
-
Record locomotor activity using an automated system or by manually scoring parameters such as the number of line crossings and rearing frequency.
-
After the test, return the mouse to its home cage.
-
Clean the arena thoroughly between each mouse to eliminate olfactory cues.
-
Visualizations
Caption: α2-Adrenergic receptor signaling pathway and the antagonistic action of Efaroxan.
Caption: Imidazoline I1 receptor signaling and the antagonistic action of Efaroxan.
Caption: General experimental workflow for behavioral studies with Efaroxan in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. research.vt.edu [research.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Efaroxan on Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan is a potent α2-adrenergic receptor antagonist and an imidazoline (B1206853) receptor ligand that has been demonstrated to stimulate insulin (B600854) secretion from isolated pancreatic islets.[1][2] Its mechanism of action primarily involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, subsequent influx of extracellular calcium, and exocytosis of insulin-containing granules.[1][3] These application notes provide a comprehensive overview of the in vitro effects of Efaroxan on isolated pancreatic islets, including its mechanism of action, quantitative effects on insulin secretion and ion channel activity, and detailed protocols for key experiments.
Mechanism of Action
Efaroxan stimulates insulin secretion through a multi-faceted mechanism primarily centered on the regulation of ion channel activity in pancreatic β-cells. The principal pathway involves the direct inhibition of ATP-sensitive potassium (KATP) channels.[1][3] This inhibition leads to a reduction in potassium efflux, causing depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular Ca2+ and a rise in intracellular calcium concentration ([Ca2+]i).[4][5] This elevation in cytosolic calcium is a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin.
Furthermore, Efaroxan is a recognized α2-adrenoceptor antagonist.[1][6] Endogenous catecholamines, acting through α2-adrenoceptors on β-cells, typically inhibit insulin secretion. By blocking these receptors, Efaroxan can disinhibit this suppressive pathway, thereby contributing to an overall increase in insulin release. The insulinotropic effect of Efaroxan is primarily mediated by its antagonism of α2A-adrenoceptors.[6]
Efaroxan also interacts with imidazoline receptors, though its insulin-releasing action appears to be independent of the classic I1 and I2 imidazoline receptor subtypes.[2] Studies with its enantiomers have revealed that the (+)-enantiomer is more selective for α2-adrenoceptors, while the (-)-enantiomer is thought to act through a distinct imidazoline binding site to potentiate glucose-induced insulin secretion.[7]
Quantitative Data
The following tables summarize the quantitative effects of Efaroxan on key parameters in isolated pancreatic islets and β-cells.
| Parameter | Value | Species | Cell Type | Reference |
| KATP Channel Inhibition (Ki) | 12 µM | Not Specified | RINm5F cells | [1] |
| KATP Channel Inhibition (IC50) | 8.8 µM | Mouse | Pancreatic β-cells | [8] |
| Efaroxan Concentration | Glucose Concentration | Insulin Secretion | Species | Reference |
| 1-100 µM | 4-10 mM | Potentiated glucose-induced secretion | Not Specified | [1] |
| 100 µM | Not Specified | Stimulated insulin release | Rat | [9] |
| 200 µM | 5-10 mM | Augmented glucose-induced rise in [Ca2+]i | Mouse | [4] |
Experimental Protocols
Isolation of Pancreatic Islets
A standard method for isolating pancreatic islets from rodents involves collagenase digestion of the pancreas followed by purification.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or other density gradient medium
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Excise the inflated pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digested tissue with HBSS to remove collagenase and exocrine debris.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Collect the purified islets from the interface of the gradient.
-
Wash the islets with HBSS and culture them in RPMI-1640 medium overnight to allow for recovery before experimentation.
Islet Perifusion Assay for Insulin Secretion
This protocol allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli, including Efaroxan.
Materials:
-
Perifusion system with chambers for islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
Efaroxan stock solution
-
Insulin ELISA kit
Procedure:
-
Place a group of size-matched islets (e.g., 20-30 islets) into each perifusion chamber.
-
Equilibrate the islets by perifusing with basal KRB buffer (e.g., containing 2.8 mM glucose) for a pre-determined period (e.g., 30-60 minutes).
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).
-
Switch to a stimulatory KRB buffer containing a higher glucose concentration (e.g., 16.7 mM) with or without various concentrations of Efaroxan.
-
Continue collecting fractions throughout the stimulation period.
-
At the end of the experiment, switch back to the basal KRB buffer to observe the return to baseline secretion.
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data can be plotted as insulin secretion rate over time.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in response to Efaroxan.
Materials:
-
Isolated pancreatic islets
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
KRB buffer
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Incubate isolated islets in KRB buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the islets with fresh KRB buffer to remove excess dye.
-
Mount the islets in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the Fura-2 loaded islets alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a baseline [Ca2+]i level in basal KRB buffer.
-
Introduce KRB buffer containing a stimulatory glucose concentration and/or Efaroxan (e.g., 200 µM) and continuously record the fluorescence ratio (F340/F380).[4]
-
The change in the fluorescence ratio is proportional to the change in [Ca2+]i.
Visualizations
References
- 1. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazolines stimulate release of insulin from RIN-5AH cells independently from imidazoline I1 and I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of cytosolic calcium by imidazolines in mouse islets of Langerhans: implications for stimulus-response coupling of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between imidazoline compounds and sulphonylureas in the regulation of insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: In Vivo Dose-Response Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and imidazoline (B1206853) I1 receptors.[1][2] In vivo studies have demonstrated its significant effects on various physiological systems, most notably its antihyperglycemic and neurobehavioral activities. This document provides detailed application notes and experimental protocols for conducting in vivo dose-response studies with this compound, focusing on its effects on blood glucose regulation and locomotor activity. The information is compiled from various preclinical studies to assist researchers in designing and executing their own investigations.
Data Presentation
The following tables summarize the quantitative data from in vivo dose-response studies of this compound.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Quantitative Change |
| Wistar Rats | Intraperitoneal | 1 | Increased endurance | Significant increase in running distance compared to control (p < 0.05)[3] |
| Wistar Rats | Intraperitoneal | 3 | Sedative effects | Significant reduction in horizontal, vertical, and stereotypic movements compared to control |
Table 2: Effect of this compound on Blood Glucose and Insulin (B600854) in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Parameter Measured | Observed Effect |
| Mice | Oral Gavage | 5 | Blood Glucose | Maximal hypoglycemic response observed at this dose compared to 1 and 10 mg/kg[4] |
| Mice | Not Specified | Not Specified | Insulin Secretion | Potentiated glucose-induced insulin release[5] |
| Mice | Not Specified | Not Specified | Oral Glucose Tolerance | Improved oral glucose tolerance[6][7] |
Experimental Protocols
Assessment of Locomotor Activity in Rats
This protocol is designed to assess the effect of this compound on spontaneous and forced locomotor activity in rats.
Materials:
-
This compound
-
Sterile distilled water or saline for injection
-
Wistar rats (male, 200-250 g)
-
Open field test apparatus (e.g., 1m x 1m arena)[8] or automated activity meter (e.g., LE-8811 Actimeter PanLAB)
-
Treadmill for rodents (e.g., PanLAB treadmill)
-
Video tracking software
Protocol:
-
Animal Acclimation: House rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment. On the day of testing, bring animals to the behavioral room at least 60 minutes before the experiment begins to allow for habituation.[8]
-
Drug Preparation: Dissolve this compound in sterile distilled water to the desired concentrations (e.g., for 1 mg/kg and 3 mg/kg doses). The volume for intraperitoneal (IP) injection should be approximately 0.3 ml/100 g body weight.
-
Experimental Groups:
-
Control Group: Administer sterile distilled water (vehicle) via IP injection.
-
Efaroxan Group 1: Administer 1 mg/kg this compound via IP injection.
-
Efaroxan Group 2: Administer 3 mg/kg this compound via IP injection.
-
-
Open Field Test (Spontaneous Activity):
-
30 minutes after injection, place each rat individually in the center of the open field arena.
-
Record the animal's activity for 5-10 minutes using an overhead video camera and tracking software.[8][9]
-
Analyze the following parameters: total distance traveled, time spent in the center versus the periphery, number of horizontal movements (ambulation), vertical movements (rearing), and stereotypic movements (grooming, head weaving).
-
-
Treadmill Test (Forced Activity):
-
30 minutes after injection, place each rat on the treadmill.
-
Set the treadmill to a constant speed and slight incline.
-
Record the total distance run until exhaustion. Exhaustion is typically defined as the inability of the animal to remain on the treadmill despite mild encouragement (e.g., gentle touch).
-
The number and duration of electric shocks required to motivate running can also be recorded as a measure of endurance.[3]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of this compound on glucose metabolism.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Mice (e.g., C57BL/6J, fasted overnight for 6-8 hours with free access to water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick method)
-
Oral gavage needles
Protocol:
-
Animal Preparation: Fast mice overnight (6-8 hours) before the experiment, ensuring they have free access to water.
-
Drug and Glucose Preparation:
-
Prepare a solution of this compound in the appropriate vehicle for oral gavage.
-
Prepare a glucose solution (typically 20% or 40%) for oral administration.
-
-
Experimental Groups:
-
Control Group: Administer vehicle orally.
-
Efaroxan Group: Administer the desired dose of this compound (e.g., 5 mg/kg) orally.[4]
-
-
Procedure:
-
At time 0, administer the vehicle or this compound solution by oral gavage.
-
After a set time (e.g., 30 minutes), take a baseline blood glucose reading (t=0) from the tail vein.
-
Immediately after the baseline reading, administer the glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
If measuring insulin levels, collect blood samples at the same time points for later analysis using an ELISA kit.
-
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose tolerance test and compare the values between the control and Efaroxan-treated groups using statistical tests like t-test or ANOVA.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Efaroxan's antagonism of α2-adrenergic receptors.
Caption: Efaroxan's mechanism of stimulating insulin secretion.
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
Caption: Experimental workflow for locomotor activity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open field test in rats [protocols.io]
- 9. anilocus.com [anilocus.com]
Application Notes and Protocols: Efaroxan Hydrochloride Dissolution in DMSO
These application notes provide a detailed protocol for the dissolution of Efaroxan hydrochloride in Dimethyl Sulfoxide (DMSO) for research purposes. The information is intended for researchers, scientists, and professionals in the field of drug development.
Product Information and Solubility
This compound is an antagonist of the α2-adrenergic and imidazoline (B1206853) I1 receptors. It is supplied as a solid, crystalline powder and requires dissolution in a suitable solvent for use in most biological experiments.[1][2]
1.1. Physical and Chemical Properties
-
Molecular Formula: C₁₃H₁₆N₂O • HCl[1]
-
Molecular Weight: 252.74 g/mol [3]
-
Appearance: White powder[2]
-
Storage of Solid: Store at -20°C for up to 4 years.[1]
1.2. Solubility Data
This compound is soluble in several organic solvents and aqueous buffers. The choice of solvent will depend on the experimental requirements and desired concentration.
| Solvent | Solubility (approx.) | Notes |
| DMSO | ~10 mg/mL [1] | Standard dissolution. |
| DMSO with heating/sonication | up to 50 mg/mL (197.83 mM) [3][4] | Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[4] |
| Dimethylformamide (DMF) | ~15 mg/mL[1] | |
| Ethanol | ~10 mg/mL[1] | |
| Water | up to 25 mg/mL[5] | |
| PBS (pH 7.2) | ~10 mg/mL[1] | Aqueous solutions should not be stored for more than one day.[1] |
Experimental Protocols
2.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Pre-treatment of Solvent: Before opening, allow the DMSO vial to come to room temperature to minimize moisture condensation. It is highly recommended to use a new, unopened bottle of anhydrous DMSO.[4]
-
Weighing the Compound: In a suitable container (e.g., a microcentrifuge tube), accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 2.527 mg (Molecular Weight = 252.74).
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.[1] This displaces oxygen and reduces the risk of oxidative degradation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
2.2. Storage and Stability of Stock Solution
-
Short-term storage: Store the DMSO stock solution at -20°C for up to one month.[3][4]
-
Long-term storage: For storage longer than one month, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[3][4]
-
Ensure vials are tightly sealed to prevent moisture absorption from the air.[3][4]
2.3. Preparation of Working Solutions
For most biological experiments, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium.[1]
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as DMSO can have physiological effects at low concentrations.[1]
-
When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation of the compound.
-
Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Visualized Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols for Long-Term Storage and Stability of Efaroxan Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and I1-imidazoline receptors, making it a valuable tool in pharmacological research, particularly in studies related to diabetes, neurological disorders, and cardiovascular diseases. The reliability and reproducibility of experimental results depend critically on the stability and integrity of this compound solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions to ensure their proper handling and use in a research setting.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the blockade of α2-adrenergic and I1-imidazoline receptors. The antagonism of presynaptic α2-adrenergic receptors in pancreatic β-cells leads to an increase in insulin (B600854) secretion. Additionally, Efaroxan has been shown to directly modulate ATP-sensitive potassium (KATP) channels in pancreatic β-cells, contributing to its insulinotropic effects.
Long-Term Storage and Stability Data
While comprehensive, publicly available long-term stability studies on this compound solutions are limited, the following recommendations are based on manufacturer guidelines and general principles of pharmaceutical chemistry.
Table 1: Recommended Storage Conditions and Stability of this compound Solutions
| Solvent | Concentration | Storage Temperature | Recommended Duration | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Up to 10 mg/mL | 4°C | Not recommended for more than 24 hours[1] | Prone to hydrolysis and microbial growth. Prepare fresh before use. |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | -20°C | Up to 1 month[2] | Hygroscopic; absorb moisture from the air, which can affect stability. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[2] | Preferred for longer-term storage. | ||
| Ethanol (B145695) | Up to 10 mg/mL | -20°C | Up to 1 month | Similar stability profile to DMSO solutions. Ensure use of anhydrous ethanol to minimize water content. |
| -80°C | Up to 6 months | Preferred for longer-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound in organic solvents for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with tight-fitting caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare ready-to-use aqueous solutions of this compound for immediate use in experiments.
Materials:
-
This compound stock solution (from Protocol 1) or solid powder
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
From Stock Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution with the appropriate volume of aqueous buffer to achieve the final desired concentration. c. Mix thoroughly by gentle inversion or vortexing.
-
From Solid Powder: a. Weigh the required amount of this compound powder. b. Dissolve it directly in the aqueous buffer. Note that the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] c. Ensure complete dissolution.
-
Use the freshly prepared aqueous solution immediately, and do not store for more than 24 hours at 4°C.[1]
Protocol 3: Forced Degradation Study (Stress Testing)
Objective: To evaluate the stability of this compound solutions under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (in a relevant solvent and concentration)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
pH meter
-
HPLC system
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution to be tested.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the Efaroxan solution. Store at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot. Store under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot in a calibrated oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Keep an aliquot of the original solution at the recommended storage temperature (-20°C or -80°C).
-
Analysis: At each time point, withdraw a sample from each condition. For acid and base hydrolysis samples, neutralize the pH before analysis. Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 4) to determine the percentage of this compound remaining and to detect the formation of any degradation products.
References
Efaroxan Hydrochloride: Application Notes and Protocols for Studying Locomotor Activity in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Efaroxan hydrochloride for studying locomotor activity in rats. Efaroxan is a potent and selective antagonist of α2-adrenergic receptors and also exhibits affinity for imidazoline (B1206853) I1 receptors.[1] Its effects on the central nervous system, particularly on motor activity, make it a valuable tool in neuropharmacological research.
Mechanism of Action: this compound primarily acts as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. By blocking these receptors, it inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release. This leads to an increased synaptic concentration of norepinephrine, which can then stimulate postsynaptic α1 and β-adrenergic receptors, resulting in enhanced neuronal activity and behavioral activation, including increased locomotion.[2] Additionally, its interaction with imidazoline receptors may contribute to its overall pharmacological profile, influencing various neurotransmitter systems such as dopamine.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound on locomotor activity in rats.
Table 1: Effects of this compound on Locomotor Activity in Rats
| Dosage (mg/kg) | Route of Administration | Animal Model | Locomotor Test | Key Findings | Reference |
| 1 | Intraperitoneal | Male Wistar rats (200-250g) | Treadmill Test | In combination with ephedrine (B3423809) (20 mg/kg), significantly increased the distance run compared to the control and ephedrine-only groups. | [4] |
| 1 | Intraperitoneal | Male Wistar rats (200-250g) | Treadmill Test | Significantly increased running distance compared to the control group. | [3] |
| 3 | Intraperitoneal | Male Wistar rats | Actimeter | Decreased the number of vertical plane movements. | [5] |
Table 2: Comparative Effects of Efaroxan and Idazoxan (B1206943) on Locomotor Parameters
| Compound | Dosage (mg/kg) | Animal Model | Locomotor Test | Horizontal Movements | Vertical Movements | Stereotypic Movements | Reference |
| Efaroxan | 3 | Male Wistar rats | Actimeter | Reduced | Significantly Reduced | Reduced | [5] |
| Idazoxan | 1 | Male Wistar rats | Actimeter | Significantly Reduced | Significantly Reduced | Significantly Reduced | [5] |
Experimental Protocols
Assessment of Spontaneous Locomotor Activity using an Open-Field Test
This protocol is designed to assess the effects of this compound on spontaneous locomotor and exploratory behavior in rats.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250g)
-
Open-field arena (e.g., 100cm x 100cm x 40cm) with video tracking software
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimation to the housing facility. On the testing day, bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[6]
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 250g rat receiving 0.25 ml).
-
Experimental Groups:
-
Control Group: Administer saline intraperitoneally.
-
Efaroxan Group: Administer this compound intraperitoneally at the desired dose (e.g., 1 or 3 mg/kg).
-
-
Drug Administration: Inject the appropriate solution intraperitoneally.
-
Open-Field Test:
-
15-30 minutes post-injection, gently place the rat in the center of the open-field arena.
-
Allow the rat to explore the arena freely for a predetermined duration (e.g., 10-30 minutes).[4]
-
Record the session using an overhead video camera connected to a tracking system.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[4]
-
-
Data Analysis: The video tracking software will analyze the following parameters:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearing events.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena.
-
Stereotypic Movements: Repetitive, patterned behaviors.
-
Assessment of Forced Locomotor Activity using a Treadmill Test
This protocol evaluates the effect of this compound on endurance and forced locomotor performance.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250g)
-
Rodent treadmill with adjustable speed, inclination, and a mild electric shock grid.
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Animal Acclimation and Training:
-
Acclimate the rats to the laboratory environment as described above.
-
Familiarize the rats with the treadmill for 2-3 days prior to the experiment by placing them on the stationary belt for a few minutes and then running the belt at a low speed (e.g., 5 m/min) for 5-10 minutes.
-
-
Drug Preparation: Prepare this compound solution as described previously.
-
Experimental Groups:
-
Control Group: Administer saline intraperitoneally.
-
Efaroxan Group: Administer this compound intraperitoneally (e.g., 1 mg/kg).
-
-
Drug Administration: Inject the appropriate solution intraperitoneally.
-
Treadmill Test:
-
15-30 minutes post-injection, place the rat on the treadmill.
-
Begin the test at a set speed (e.g., 10 m/min) and inclination (e.g., 0 degrees). The protocol can involve a constant speed or an accelerating speed paradigm.
-
Record parameters such as the total distance run, the duration of running until exhaustion, and the number of mild electric shocks received.[3][7] Exhaustion can be defined as the inability of the rat to continue running despite receiving a certain number of shocks.
-
-
Data Analysis: Compare the mean distance run, time to exhaustion, and the number of shocks between the control and Efaroxan-treated groups.
Visualizations
Caption: Signaling pathway of this compound's effect on locomotor activity.
Caption: Experimental workflow for assessing locomotor activity in rats using Efaroxan.
References
- 1. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Treadmill running test for evaluating locomotor activity after 6-OHDA lesions and dopaminergic cell grafts in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Efaroxan in Conditioned Place Preference Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Efaroxan, a selective α2-adrenergic receptor antagonist, in conditioned place preference (CPP) and conditioned place aversion (CPA) models. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of relevant pathways and workflows to guide researchers in designing and executing studies to investigate the role of the noradrenergic system in reward, aversion, and addiction.
Application Notes
Efaroxan is a potent and selective antagonist of α2-adrenergic receptors, which are key regulators of norepinephrine (B1679862) release in the central nervous system. By blocking these presynaptic autoreceptors, Efaroxan increases noradrenergic transmission. The noradrenergic system, originating primarily from the locus coeruleus, extensively innervates and modulates the mesolimbic dopamine (B1211576) system, a critical circuit for processing reward and motivation. Therefore, Efaroxan serves as a valuable pharmacological tool to investigate the influence of norepinephrine on the rewarding and aversive effects of drugs of abuse and other motivational stimuli.
Key Applications in Conditioned Place Preference Models:
-
Attenuation of Drug-Induced Reward: Efaroxan has been investigated for its potential to reduce the rewarding effects of opioids. In a study with tramadol, an opioid agonist, Efaroxan was shown to decrease the preference for the drug-paired environment, suggesting an attenuation of the rewarding properties of tramadol.[1][2] While direct studies with other opioids like morphine are limited for Efaroxan, research with other α2-adrenoceptor antagonists, such as yohimbine, has shown an increase in the expression of morphine-induced CPP, suggesting a complex role for these receptors in opioid reward.[3]
-
Modulation of Stimulant Reward: The role of α2-adrenoceptor antagonists in cocaine-induced reward is also an area of investigation. Studies with the α2-adrenoceptor antagonist idazoxan (B1206943) have demonstrated a reduction in the stimulant effects of cocaine, indicating that noradrenergic mechanisms are involved in cocaine's rewarding properties.[4] This suggests a potential application for Efaroxan in studying and potentially mitigating cocaine reward.
Limitations and Considerations:
-
Dose-Response Effects: The available literature on Efaroxan in CPP models is limited, with published data often restricted to a single dose. Comprehensive dose-response studies are necessary to fully characterize its effects.
-
Specificity of Action: While Efaroxan is a selective α2-adrenoceptor antagonist, it is important to consider potential off-target effects, especially at higher concentrations.
-
Behavioral Side Effects: Researchers should be mindful of potential effects of Efaroxan on general locomotor activity and anxiety-like behaviors, which could confound the interpretation of CPP or CPA results. Appropriate control experiments are crucial.
Data Presentation
The following table summarizes the quantitative findings from a key study investigating the effect of Efaroxan on tramadol-induced conditioned place preference in rats.
| Treatment Group | Drug and Dose | Time Spent in Drug-Paired Compartment (Post-Conditioning) (seconds ± SEM) | Change in Preference Score (Post-Pre) (seconds ± SEM) | Statistical Significance (vs. Tramadol Group) |
| Saline Control | Saline | 150.50 ± 25.12 | 15.50 ± 10.25 | p < 0.001 |
| Tramadol | Tramadol (40 mg/kg, i.p.) | 385.75 ± 35.80 | 250.75 ± 30.15 | - |
| Efaroxan + Tramadol | Efaroxan (1 mg/kg, i.p.) + Tramadol (40 mg/kg, i.p.) | 290.38 ± 40.15 | 155.38 ± 38.20 | Not Statistically Significant |
Data adapted from: Effects of imidazoline (B1206853) agents in a rat conditioned place preference model of addiction. Naunyn-Schmiedebergs Archives of Pharmacology, 2022.[1][2]
Experimental Protocols
This section provides detailed protocols for conducting conditioned place preference and aversion experiments with Efaroxan.
Protocol 1: Efaroxan in a Drug-Induced Conditioned Place Preference (CPP) Model
This protocol is based on the methodology used to assess the effect of Efaroxan on tramadol-induced CPP in rats.[1][2]
1. Animals:
-
Adult male Wistar rats (200-250g).
-
House animals individually for at least one week before the experiment to acclimate them to the housing conditions.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Apparatus:
-
A three-chambered CPP apparatus is recommended. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers. Removable guillotine doors are used to separate the chambers.
3. Experimental Procedure:
-
Phase 1: Pre-Conditioning (Day 1)
-
Place each rat in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large conditioning chambers.
-
This phase establishes the baseline preference for each chamber. A biased design is often used where the drug is paired with the initially non-preferred chamber.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight conditioning sessions.
-
On conditioning days with the drug (e.g., Days 2, 4, 6, 8):
-
Administer Efaroxan (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes prior to the administration of the rewarding drug (e.g., Tramadol, 40 mg/kg, i.p.).
-
Immediately after the rewarding drug injection, confine the rat to its designated drug-paired chamber (the initially non-preferred one) for 30-40 minutes.
-
-
On conditioning days with the vehicle (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., saline, i.p.).
-
Immediately confine the rat to the opposite chamber (the initially preferred one) for 30-40 minutes.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Test Day - Day 10)
-
Place each rat in the central chamber with free access to all three chambers for 15 minutes in a drug-free state.
-
Record the time spent in each of the conditioning chambers.
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a CPP.
-
4. Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Analyze the data using appropriate statistical tests, such as a two-way ANOVA with treatment group and time (pre- vs. post-conditioning) as factors, followed by post-hoc tests.
Protocol 2: Efaroxan in a Naloxone-Precipitated Opioid Withdrawal-Induced Conditioned Place Aversion (CPA) Model
1. Animals and Apparatus:
-
As described in Protocol 1.
2. Experimental Procedure:
-
Phase 1: Pre-Conditioning (Day 1)
-
Identical to the pre-conditioning phase in Protocol 1.
-
-
Phase 2: Morphine Dependence Induction (Days 2-5)
-
Induce opioid dependence by administering escalating doses of morphine (e.g., 10-40 mg/kg, s.c. or i.p.) twice daily for several days.
-
-
Phase 3: Conditioning (Days 6-9)
-
This phase involves pairing the aversive state of withdrawal with a specific chamber.
-
On withdrawal conditioning days (e.g., Days 6, 8):
-
Administer Efaroxan (dose range to be determined, e.g., 0.5-5 mg/kg, i.p.) or vehicle.
-
After an appropriate pretreatment time, administer a dose of morphine consistent with the dependence-induction phase.
-
After a set time (e.g., 30 minutes), administer naloxone (B1662785) (e.g., 0.1-1 mg/kg, s.c.) to precipitate withdrawal.
-
Immediately confine the rat to one of the conditioning chambers for 30-40 minutes.
-
-
On control conditioning days (e.g., Days 7, 9):
-
Administer the vehicle for both Efaroxan and naloxone.
-
Administer a dose of morphine.
-
Confine the rat to the opposite conditioning chamber for 30-40 minutes.
-
-
The chamber paired with withdrawal should be counterbalanced across animals.
-
-
Phase 4: Post-Conditioning (Test Day - Day 10)
-
Identical to the post-conditioning phase in Protocol 1.
-
4. Data Analysis:
-
Calculate the aversion score as the time spent in the withdrawal-paired chamber minus the time spent in the vehicle-paired chamber.
-
A significant decrease in the time spent in the withdrawal-paired chamber indicates a CPA.
-
Analyze the data using appropriate statistical tests.
Mandatory Visualizations
Caption: Experimental workflow for a conditioned place preference (CPP) study.
Caption: Signaling pathway of α2-adrenergic receptor modulation of dopamine neurons.
References
- 1. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of alpha-adrenoceptor mechanism(s) in morphine-induced conditioned place preference in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptor antagonists block the stimulant effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: Application Notes and Protocols for Hippocampal Neurogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Efaroxan hydrochloride in the study of adult hippocampal neurogenesis. Efaroxan, a selective α2-adrenoceptor antagonist, has demonstrated pro-neurogenic properties, primarily through the modulation of noradrenergic and neurotrophic signaling pathways. Its active enantiomer, dexefaroxan (B114785), has been shown to enhance the survival and differentiation of newly generated neurons in the hippocampus.[1] This document outlines the mechanism of action, summarizes key quantitative findings, and provides detailed protocols for essential experiments.
Mechanism of Action
This compound exerts its pro-neurogenic effects by blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons originating in the locus coeruleus. This inhibition leads to an increase in the release of norepinephrine (B1679862) (NE) in the hippocampus.[1] Elevated levels of NE are believed to stimulate the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity.[1][2] The subsequent activation of BDNF signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, is thought to mediate the enhanced survival and maturation of adult-born hippocampal neurons.[2]
Signaling Pathway of Efaroxan in Promoting Hippocampal Neurogenesis
Data Presentation
The following tables summarize the quantitative effects of dexefaroxan, the active enantiomer of efaroxan, on hippocampal neurogenesis in adult rats.
Table 1: Effect of Dexefaroxan on the Survival of Newborn Neurons
| Treatment Group | Duration of Treatment | Number of BrdU/NeuN-positive cells (mean ± SEM) | Percentage Increase vs. Vehicle |
| Vehicle | 21 days | 1570 ± 117 | - |
| Dexefaroxan (5 mg/kg/day) | 21 days | 2359 ± 92 | 50.2% |
| Vehicle | 70 days | 1252 ± 99 | - |
| Dexefaroxan (5 mg/kg/day) | 70 days | 2080 ± 127 | 66.1% |
Data extracted from Rizk et al., 2006.
Table 2: Effect of Dexefaroxan on Glial Cell Proliferation
| Treatment Group | Duration of Treatment | Number of BrdU/GFAP-positive cells (mean ± SEM) |
| Vehicle | 70 days | 250 ± 25 |
| Dexefaroxan (5 mg/kg/day) | 70 days | 400 ± 50 |
Data extracted from Rizk et al., 2006.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for In Vivo Studies
In Vivo Administration of this compound and BrdU Labeling
This protocol describes the chronic administration of Efaroxan HCl to adult rats and the labeling of newly synthesized DNA with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Acclimation: House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
BrdU Injections: To label dividing cells, administer BrdU (50 mg/kg, dissolved in sterile saline) via intraperitoneal (i.p.) injection once daily for a period determined by the experimental design (e.g., 3-5 consecutive days).
-
Osmotic Minipump Implantation:
-
Anesthetize the rats according to approved institutional protocols.
-
Fill osmotic minipumps with Efaroxan HCl solution (e.g., to deliver 5 mg/kg/day) or vehicle (sterile saline).
-
Implant the minipumps subcutaneously in the dorsal region of the rats.
-
-
Treatment Period: Allow the minipumps to deliver the treatment for the desired duration (e.g., 21 or 70 days).
-
Tissue Collection: At the end of the treatment period, proceed with transcardial perfusion and brain extraction.
Immunohistochemistry for BrdU and Doublecortin (DCX)
This protocol outlines the staining of brain sections to identify BrdU-labeled cells and immature neurons expressing Doublecortin (DCX).
Materials:
-
Free-floating coronal brain sections (40 µm)
-
Phosphate-buffered saline (PBS)
-
2N Hydrochloric acid (HCl)
-
Boric acid buffer (pH 8.5)
-
Blocking solution (e.g., PBS with 3% normal goat serum and 0.25% Triton X-100)
-
Primary antibodies:
-
Rat anti-BrdU
-
Goat anti-DCX
-
-
Secondary antibodies:
-
Fluorophore-conjugated goat anti-rat
-
Fluorophore-conjugated donkey anti-goat
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
DNA Denaturation (for BrdU staining):
-
Incubate sections in 2N HCl for 30 minutes at 37°C.
-
Neutralize the acid by incubating in boric acid buffer for 10 minutes at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., rat anti-BrdU 1:500 and goat anti-DCX 1:250) in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rat Alexa Fluor 488 and donkey anti-goat Alexa Fluor 594) in blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Counterstaining: Incubate sections with DAPI (1:10,000 in PBS) for 10 minutes to stain cell nuclei.
-
Mounting: Mount sections onto glass slides and coverslip with an appropriate mounting medium.
-
Imaging: Visualize and quantify labeled cells using a confocal microscope.
Western Blot for Brain-Derived Neurotrophic Factor (BDNF)
This protocol is for the quantification of BDNF protein levels in hippocampal tissue lysates.
Materials:
-
Dissected hippocampal tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-BDNF
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit
-
HRP-conjugated goat anti-mouse
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize dissected hippocampal tissue in ice-cold RIPA buffer.
-
Lysate Clarification: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-BDNF 1:1000 and mouse anti-β-actin 1:5000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BDNF signal to the β-actin signal.
References
- 1. The alpha2-adrenoceptor antagonist dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efaroxan Hydrochloride Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and I1-imidazoline receptors.[1][2] This dual antagonism makes it a valuable tool for investigating a variety of physiological processes and potential therapeutic applications, including the treatment of type 2 diabetes, cardiovascular diseases, and neurological disorders.[3][4] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in rodent models, along with methodologies for key experiments to assess its in vivo effects.
Data Presentation
Quantitative Effects of Intraperitoneal this compound Administration
| Animal Model | Dosage (IP) | Vehicle | Key Outcome | Result | Reference |
| Wistar Rat | 1 mg/kg | Distilled Water | Locomotor Activity | Significant increase in running distance | [2] |
| Sprague-Dawley Rat | 0.63 mg/kg | Not Specified | Cortical Acetylcholine (B1216132) Outflow | Up to 300% increase | [5] |
| Sprague-Dawley Rat | 1 mg/kg | Not Specified | Antidepressant-like Effects | Abolished the effects of agmatine | [6] |
| Mouse | Dose-dependent | Not Specified | Glucose Tolerance | Improved oral glucose tolerance | [3][4] |
| Rat | 1 and 5 mg/kg (oral) | Not Specified | Plasma Insulin (B600854) Levels | Significant increase at 15 and 30 min | [7] |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
This compound is soluble in water and phosphate-buffered saline (PBS).[1] For in vivo studies, sterile saline is a commonly used and physiologically compatible vehicle.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal for in vivo experiments.
Intraperitoneal Injection Protocol for Rodents
This protocol provides a general guideline for the intraperitoneal administration of this compound to rats and mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[8]
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or a towel wrap may be more appropriate.[8]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[8]
-
Disinfection: Cleanse the injection site with a gauze pad soaked in 70% ethanol.
-
Injection:
-
Tilt the animal's head downwards at a slight angle to allow the abdominal organs to shift forward.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for both rats and mice.[8]
-
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
In Vivo Microdialysis for Acetylcholine Release
This experiment aims to measure the effect of this compound on extracellular acetylcholine levels in a specific brain region, such as the cortex.
Experimental Workflow:
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The alpha2-adrenoceptor antagonist dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Opioid-Mediated Mechanisms with Efaroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efaroxan hydrochloride is a potent and selective α2-adrenoceptor antagonist and an imidazoline (B1206853) I1 receptor ligand.[1][2] Its utility in neuroscience research extends to the investigation of opioid-mediated mechanisms due to the significant crosstalk between the adrenergic and opioid systems.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to explore these interactions, particularly in the context of opioid analgesia, tolerance, and reward.
This compound's primary mechanism of action in modulating opioid signaling is through its antagonism of α2-adrenergic receptors. These receptors are co-localized with opioid receptors in key areas of the central nervous system involved in pain processing and reward.[4] Evidence suggests that α2-adrenergic and μ-opioid receptors can form heterodimers, leading to reciprocal modulation of their signaling pathways.[4] By blocking α2-adrenoceptors, Efaroxan can influence opioid-induced analgesia and the development of tolerance, making it a valuable pharmacological tool for dissecting these complex interactions.[5]
Data Presentation
Table 1: Pharmacological Profile of this compound
| Receptor Subtype | Ligand/Compound | pKi | Species/Tissue | Reference |
| α2A-Adrenoceptor | Efaroxan | 7.87 | - | [2] |
| α2B-Adrenoceptor | Efaroxan | 7.42 | - | [2] |
| α2C-Adrenoceptor | Efaroxan | 5.74 | - | [2] |
| Imidazoline I1 Receptor | Efaroxan | 7.28 | - | [2] |
| Imidazoline I2 Receptor | Efaroxan | < 5 | - | [2] |
Table 2: In Vivo Effects of Efaroxan on Opioid-Mediated Behaviors
| Animal Model | Opioid | Efaroxan Dose | Key Findings | Reference |
| Rat | Tramadol (B15222) (40 mg/kg, i.p.) | 1 mg/kg, i.p. | Significantly reduced the rewarding effects of tramadol in a conditioned place preference paradigm. | [6] |
| Rat | Morphine (15 µg, i.t.) | 1.3 ng, i.t. ((+)-efaroxan) | Inhibited the development of acute morphine tolerance in the tail-flick test. | [5] |
| Rat | Morphine (0.05 ng, i.t.) | 1.3 ng, i.t. ((+)-efaroxan) | Blocked morphine-induced hyperalgesia in the tail-flick test. | [5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of opioid and adrenergic receptor crosstalk.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay to Determine Efaroxan's Effect on Opioid Receptor Binding
This protocol is designed to assess whether this compound directly competes with a known opioid ligand for binding to the μ-opioid receptor (MOR).
-
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
[³H]-DAMGO (a selective MOR agonist radioligand).
-
This compound.
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, [³H]-DAMGO at a concentration near its Kd, and varying concentrations of Efaroxan.
-
For total binding, omit Efaroxan. For non-specific binding, add a high concentration of naloxone.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine if Efaroxan displaces [³H]-DAMGO binding and calculate its IC50 and Ki if applicable.
-
Caption: Workflow for a radioligand binding assay.
2. [³⁵S]GTPγS Binding Assay to Assess Functional Modulation
This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor and can determine if Efaroxan modulates opioid agonist-induced signaling.
-
Materials:
-
Cell membranes expressing both μ-opioid and α2-adrenergic receptors.
-
[³⁵S]GTPγS.
-
DAMGO (μ-opioid agonist).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of DAMGO to stimulate the μ-opioid receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure radioactivity.
-
Analyze the data to determine if Efaroxan alters the EC50 or Emax of DAMGO-stimulated [³⁵S]GTPγS binding.
-
Caption: Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Behavioral Assays
1. Conditioned Place Preference (CPP) in Rats
This protocol assesses the rewarding or aversive properties of a drug and can be used to investigate how Efaroxan modulates the rewarding effects of opioids like tramadol.
-
Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two outer compartments.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Pre-conditioning (Day 1): Allow each rat to freely explore all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9):
-
On drug conditioning days, administer the opioid (e.g., tramadol 40 mg/kg, i.p.) and confine the rat to its initially non-preferred compartment for 30 minutes.
-
To test the effect of Efaroxan, administer Efaroxan (e.g., 1 mg/kg, i.p.) prior to the opioid.
-
On vehicle conditioning days, administer saline and confine the rat to its initially preferred compartment for 30 minutes.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-conditioning (Day 10): Place the rat in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment post-conditioning indicates a conditioned place preference. Compare the preference score between the opioid-only group and the Efaroxan + opioid group.
-
Caption: Workflow for a Conditioned Place Preference experiment.
2. Tail-Flick Test for Analgesia and Tolerance in Rats
This test measures the latency of a rat to withdraw its tail from a noxious heat stimulus and is used to assess analgesic effects and the development of tolerance.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Animals: Male Sprague-Dawley rats with intrathecal catheters for spinal drug administration.
-
Procedure:
-
Baseline Latency: Measure the baseline tail-flick latency for each rat. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer drugs intrathecally. For example, morphine (15 µg) with or without an ultra-low dose of (+)-efaroxan (1.3 ng).[5]
-
Testing: Measure tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the analgesic effect.
-
Tolerance Induction: To study tolerance, administer the opioid daily for several days.
-
Tolerance Assessment: On the test day, administer the same dose of the opioid and measure the analgesic response. A reduced response compared to the first day indicates tolerance. Compare the degree of tolerance in the opioid-only group versus the group co-administered with Efaroxan.
-
Conclusion
This compound serves as a critical tool for elucidating the intricate relationship between the adrenergic and opioid systems. By selectively antagonizing α2-adrenoceptors, researchers can effectively probe the contribution of this signaling pathway to opioid-induced analgesia, the development of tolerance, and the rewarding properties of opioid drugs. The protocols outlined in this document provide a framework for both in vitro and in vivo investigations, enabling a comprehensive understanding of these complex pharmacological interactions.
References
- 1. Stereo-selective inhibition of spinal morphine tolerance and hyperalgesia by an ultra-low dose of the alpha-2-adrenoceptor antagonist efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 3. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Efaroxan for Endurance Performance Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Efaroxan in preclinical studies to investigate endurance performance in animal models. Efaroxan, a potent α2-adrenoceptor and I1-imidazoline receptor antagonist, has been shown to influence physical endurance.[1][2][3] This document outlines the mechanism of action, detailed experimental protocols for endurance assessment, and quantitative data from relevant studies. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate experimental design and execution.
Introduction
Efaroxan is a selective antagonist for α2-adrenergic and I1-imidazoline receptors.[1][2] Its antagonistic action on these receptors suggests potential applications in modulating physiological processes related to exercise and endurance. Studies have explored its effects, often in combination with other substances like ephedrine, to evaluate its impact on locomotor activity and endurance capacity in rodent models.[4][5][6] Understanding the precise experimental conditions and resulting outcomes is crucial for researchers aiming to incorporate Efaroxan into their studies on physical performance.
Mechanism of Action
Efaroxan's primary mechanism of action relevant to endurance performance involves its antagonism of α2-adrenergic receptors.[2] These receptors are typically involved in the negative feedback regulation of norepinephrine (B1679862) release. By blocking these receptors, Efaroxan can lead to increased synaptic concentrations of norepinephrine, a key neurotransmitter in the sympathetic nervous system associated with increased arousal, energy mobilization, and cardiovascular function. Additionally, Efaroxan's activity at imidazoline (B1206853) receptors may contribute to its overall physiological effects, as these receptors are involved in the modulation of various neurotransmitter systems.[4][7]
Proposed Signaling Pathway for Efaroxan's Effect on Endurance
Caption: Proposed signaling pathway of Efaroxan in enhancing endurance performance.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of Efaroxan in combination with Ephedrine on endurance performance in Wistar rats.[4]
Table 1: Effect of Efaroxan and Ephedrine on Running Distance in a Treadmill Test
| Treatment Group | Dose | Mean Running Distance (m) ± SD | Statistical Significance vs. Control | Statistical Significance vs. EPD |
| Control | Distilled Water | 215.33 ± 15.01 | - | - |
| EPD | 20 mg/kg | 248.67 ± 18.64 | p < 0.05 | - |
| EPD + EFR | 20 mg/kg + 1 mg/kg | 283.17 ± 16.59 | p < 0.01 | p < 0.05 |
EPD: Ephedrine; EFR: Efaroxan; SD: Standard Deviation
Table 2: Effect of Efaroxan and Ephedrine on the Number of Electric Shocks in a Treadmill Test
| Treatment Group | Dose | Mean Number of Shocks ± SD | Statistical Significance vs. Control |
| Control | Distilled Water | 96.83 ± 10.15 | - |
| EPD | 20 mg/kg | 73.50 ± 10.93 | p < 0.01 |
| EPD + EFR | 20 mg/kg + 1 mg/kg | Not reported with statistical comparison | Not reported |
Experimental Protocols
This section provides a detailed protocol for assessing endurance performance in rats using a treadmill test, based on methodologies from cited literature.[4][7]
Protocol: Treadmill Endurance Test in Rats
1. Animals:
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Acclimation: House animals under standard laboratory conditions (23 ± 1°C, 55-65% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.
2. Materials:
-
Efaroxan (Sigma-Aldrich Co.)
-
Ephedrine (optional, for combination studies) (Sigma-Aldrich Co.)
-
Distilled water (vehicle)
-
Animal treadmill apparatus with an electric shock grid (e.g., PanLAB)
-
Syringes and needles for intraperitoneal injections
3. Drug Preparation and Administration:
-
Prepare fresh solutions of Efaroxan and Ephedrine in distilled water on the day of the experiment.
-
Efaroxan (EFR) Dose: 1 mg/kg body weight
-
Ephedrine (EPD) Dose (optional): 20 mg/kg body weight
-
Control: Distilled water (0.3 mL/100 g body weight)
-
Administer all substances via intraperitoneal (i.p.) injection.
4. Experimental Groups:
-
Group 1 (Control): Distilled water
-
Group 2 (EPD): 20 mg/kg Ephedrine
-
Group 3 (EPD + EFR): 20 mg/kg Ephedrine + 1 mg/kg Efaroxan
-
Note: Additional groups with Efaroxan alone can be included to isolate its specific effects.
5. Treadmill Test Procedure:
-
Adaptation: Familiarize the rats with the treadmill for a few minutes for 2-3 days before the test day to minimize stress.
-
Timing: Conduct experiments between 10:00 a.m. and 2:00 p.m. to avoid diurnal variations.[4]
-
Pre-treatment: Administer the respective substances to each group 30 minutes before the treadmill test.
-
Treadmill Settings:
-
Test Execution:
-
Place the rat on the treadmill belt.
-
Start the treadmill at the set speed.
-
The test duration is set for a fixed period (e.g., 15 minutes) or until exhaustion.[4] Exhaustion is typically defined as the inability of the animal to continue running despite receiving a certain number of electric shocks.
-
Record the total distance run and the number of electric shocks received.
-
6. Data Analysis:
-
Express data as mean ± standard deviation (SD).
-
Perform statistical analysis using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of < 0.05 is generally considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for studying the effects of Efaroxan on endurance.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of Efaroxan on endurance performance in animal models. The data suggests that Efaroxan, particularly in combination with ephedrine, can enhance running endurance in rats.[4][6] Researchers are encouraged to adapt these protocols to their specific research questions, including the investigation of Efaroxan as a standalone treatment and the exploration of its effects on various physiological and biochemical markers of exercise performance and fatigue. Careful consideration of the experimental design, including appropriate control groups and statistical analysis, is essential for obtaining robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efaroxan - Wikipedia [en.wikipedia.org]
- 3. Efaroxan Hydrochloride - LKT Labs [lktlabs.com]
- 4. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Efaroxan hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Efaroxan hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, with a solubility of up to 50 mg/mL.[1][2] Organic solvents such as ethanol (B145695) (~10 mg/mL) and dimethyl formamide (B127407) (DMF) (~15 mg/mL) can also be used.[3][4] For direct preparation of aqueous solutions, water (up to 100 mM) or PBS (pH 7.2, ~10 mg/mL) are suitable options.[3][4][5]
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Reduce the percentage of organic solvent: Ensure the final concentration of DMSO in your working solution is minimal, as organic solvents can have physiological effects.[3][4]
-
Use a co-solvent system: For in vivo studies, complex solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can improve solubility.[2]
-
Prepare the aqueous solution directly: If possible, dissolve the this compound powder directly into the aqueous buffer.[3][4] Gentle warming and sonication can aid dissolution, but be mindful of potential degradation.[1]
Q3: How should I store this compound solutions?
A3: this compound powder is stable for at least four years when stored at -20°C.[3] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3][4]
Q4: My this compound powder won't dissolve in water at the concentration I need. What are my options?
A4: While some sources report high aqueous solubility (up to 100 mM), others indicate a more modest solubility of around 10-25 mg/mL.[3][4][5][6] This discrepancy could be due to differences in pH, temperature, or the specific salt form. If you are facing solubility challenges in water:
-
Adjust the pH: As a hydrochloride salt, the solubility of Efaroxan may be pH-dependent. Solubility is often higher in acidic conditions.
-
Use gentle heating and sonication: Warming the solution and using an ultrasonic bath can help dissolve the compound. However, prolonged heating should be avoided to prevent degradation.
-
Switch to an organic stock solution: Dissolving the compound in DMSO first and then diluting it into your aqueous medium is a reliable alternative.
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| Water | >20 mg/mL to 100 mM | >79 mM to 100 mM | [2][5] |
| PBS (pH 7.2) | ~10 mg/mL | ~39.6 mM | [3][4] |
| DMSO | ~10 mg/mL to 50 mg/mL | ~39.6 mM to 197.8 mM | [1][2][3][4] |
| Ethanol | ~10 mg/mL | ~39.6 mM | [3][4] |
| DMF | ~15 mg/mL | ~59.4 mM | [3][4] |
Table 2: In Vivo Solvent Formulations
| Formulation | Reported Solubility | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.89 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.89 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.89 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder (Molecular Weight: 252.74 g/mol ). For 1 mL of a 10 mM solution, you will need 2.5274 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 60°C and sonication can be used to aid dissolution.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in PBS (pH 7.2)
-
Materials: this compound powder, Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tubes.
-
Procedure:
Signaling Pathways and Experimental Workflows
This compound is an antagonist of α2-adrenergic receptors and I1-imidazoline receptors.[7] Its mechanism of action involves the modulation of downstream signaling cascades associated with these receptors.
Diagram 1: Efaroxan Antagonism of the α2-Adrenergic Receptor Signaling Pathway
Caption: Efaroxan blocks the α2-adrenergic receptor, preventing Gi-mediated inhibition of adenylyl cyclase.
Diagram 2: Efaroxan's Role in Insulin Secretion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound - LKT Labs [lktlabs.com]
Off-target effects of Efaroxan hydrochloride in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Efaroxan hydrochloride in research applications. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and key known off-targets of this compound?
A1: this compound is primarily known as a potent and selective antagonist of α2-adrenergic receptors and I1-imidazoline receptors.[1] A significant off-target effect that has been characterized is its inhibitory action on ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2]
Q2: We are observing insulin (B600854) secretion from pancreatic β-cells in our experiments with Efaroxan, even in the absence of an α2-adrenergic agonist. Is this expected?
A2: Yes, this is an expected off-target effect. Efaroxan can directly block ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin secretion, independent of its α2-adrenoceptor antagonism.[3]
Q3: Our research involves non-pancreatic cells, but we are seeing unexpected changes in cell signaling. Could there be other off-targets?
A3: While the most well-documented off-target effect is on KATP channels, it is possible that Efaroxan interacts with other molecular targets, especially at higher concentrations. Imidazoline (B1206853) compounds can sometimes interact with a range of receptors and ion channels. If you are observing unexpected effects, it is advisable to perform a broader off-target screening against a panel of common receptors, ion channels, and enzymes to identify potential unintended interactions.
Q4: We initially saw a robust response to Efaroxan in our cell line, but the effect diminishes with repeated or prolonged exposure. What could be the cause?
A4: This phenomenon is likely due to cellular desensitization. Prolonged exposure to Efaroxan has been shown to cause a selective desensitization of the cellular response.[3] This means that even though the drug is present, the cells no longer respond as robustly. To mitigate this, consider using shorter incubation times or allowing for a washout period between treatments.
Q5: Are there any known cytotoxic effects of Efaroxan that we should be aware of in our cell culture experiments?
A5: Efaroxan is generally considered to be well-tolerated by cells.[4] However, one study noted that Efaroxan could enhance the cytotoxic effects of interleukin-1β in a pancreatic β-cell line.[4] If you are co-administering Efaroxan with other agents, particularly cytokines, it is advisable to perform cytotoxicity assays (e.g., MTT or LDH assays) to assess cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Efaroxan on insulin secretion in pancreatic β-cells. | 1. Cell line variability: Not all pancreatic β-cell lines respond equally to Efaroxan. 2. Incorrect glucose concentration: The insulinotropic effect of Efaroxan can be glucose-dependent. 3. Cellular desensitization: Prolonged pre-incubation or repeated exposure can lead to a loss of response.[3] | 1. Cell Line Verification: Confirm that your chosen cell line (e.g., RINm5F, BRIN-BD11) is responsive to Efaroxan. 2. Optimize Glucose Levels: Ensure that the glucose concentration in your assay medium is sufficient to support insulin secretion (e.g., 4-10 mM).[2] 3. Minimize Exposure: Use the shortest effective incubation time and include recovery periods between treatments. |
| Inconsistent results between experimental replicates. | 1. Reagent stability: this compound solutions may degrade over time. 2. Pipetting errors: Inaccurate dispensing of the compound. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. | 1. Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. |
| Unexpected physiological responses in in vivo studies. | 1. Interaction with α1-adrenoceptors: Although more selective for α2, high concentrations of Efaroxan may have some effect on α1-adrenoceptors.[4] 2. Complex physiological interactions: The interplay between α2-adrenoceptor blockade, I1-imidazoline receptor antagonism, and KATP channel inhibition can lead to complex systemic effects. | 1. Dose-Response Curve: Perform a thorough dose-response study to identify the optimal concentration with minimal off-target effects. 2. Selective Antagonists: Use more selective antagonists for other receptors to dissect the observed effects. |
Quantitative Data Summary
| Target | Parameter | Value | Species/Tissue |
| α2-Adrenoceptor | pA2 | 8.89 | Rat vas deferens |
| α1-Adrenoceptor | pA2 | 6.03 | Rat anococcygeus muscle |
| ATP-sensitive Potassium (KATP) Channel | KI | 12 µM | RINm5F cells |
| ATP-sensitive Potassium (KATP) Channel | IC50 | 8.8 µM | Not specified |
Key Experimental Protocols
Radioligand Binding Assay for α-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenoceptors.
Materials:
-
Cell membranes expressing the adrenoceptor of interest (e.g., from rat cortex or transfected cell lines).
-
Radioligand: [3H]-Prazosin (for α1) or [3H]-Rauwolscine (for α2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of Efaroxan or vehicle.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled competitor (e.g., phentolamine).
-
Calculate specific binding and generate a competition curve to determine the IC50 of Efaroxan. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for KATP Channel Activity
Objective: To measure the inhibitory effect of this compound on ATP-sensitive potassium (KATP) channels.
Materials:
-
Pancreatic β-cell line (e.g., RINm5F or primary islets).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes.
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, pH 7.2).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4).
-
This compound.
-
ATP and ADP for modulating channel activity.
Procedure:
-
Culture pancreatic β-cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Establish the whole-cell or inside-out patch configuration.
-
In voltage-clamp mode, hold the cell at a potential of -70 mV and apply voltage ramps or steps to elicit KATP channel currents.
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Record the changes in KATP channel current in the presence of the drug.
-
Analyze the data to determine the concentration-dependent inhibition of the channel and calculate the IC50 or Ki value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Characterization of a KATP channel-independent pathway involved in potentiation of insulin secretion by efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the imidazoline binding site ligands, idazoxan and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Efaroxan hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Efaroxan hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective α2-adrenoceptor antagonist.[1][2][3] It also acts as an antagonist at imidazoline-1 receptors.[4] Its antagonism of α2-adrenergic receptors leads to various physiological effects, including the promotion of insulin (B600854) secretion.[2][5]
Q2: What are the known off-target effects of this compound?
Beyond its primary activity as an α2-adrenoceptor antagonist, Efaroxan can interact with imidazoline (B1206853) receptors (I1 and I2).[2] It has also been shown to modulate ATP-sensitive potassium (KATP) channels in insulin-secreting cells, an action that can influence insulin release independently of its α2-adrenoceptor or imidazoline receptor interactions.[4][6]
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C for up to one year.[7] Stock solutions in distilled water can also be stored at -20°C for up to one month.[7] One supplier suggests that in solvent, it can be stored at -80°C for 6 months or -20°C for 1 month.[1]
Q4: What are the recommended solvents for this compound?
This compound is soluble in water (up to 25 mg/ml)[7][8], DMSO (approximately 10 mg/ml), and ethanol (B145695) (approximately 10 mg/ml).[9] For in vitro experiments, it is often dissolved in DMSO to create a stock solution, which is then further diluted in aqueous buffers.[1]
Troubleshooting Inconsistent Results
Issue 1: Variable or No Effect on Insulin Secretion
Possible Cause 1: Suboptimal Glucose Concentration. The insulinotropic effects of Efaroxan can be glucose-dependent. In some studies, its effect is more pronounced in the presence of stimulatory glucose concentrations.
Troubleshooting Steps:
-
Ensure that the glucose concentration in your experimental buffer is appropriate to potentiate insulin secretion. For example, some studies have used 20 mM glucose.[10]
-
Run a glucose dose-response curve in your model system to determine the optimal concentration for observing the effects of Efaroxan.
Possible Cause 2: Off-Target Effects on K(ATP) Channels. Efaroxan can directly modulate K(ATP) channels, which are crucial for insulin secretion.[4][6] This effect can sometimes confound the results expected from pure α2-adrenoceptor antagonism.
Troubleshooting Steps:
-
Use a control compound that blocks K(ATP) channels through a different mechanism, such as glibenclamide, to compare the effects.[5][11]
-
Consider using a specific imidazoline receptor antagonist, like KU14R, if you suspect imidazoline receptor-mediated effects are interfering with your results.[12]
Possible Cause 3: Fed vs. Fasted State of Experimental Animals. The physiological state of the animal model can significantly impact the effects of Efaroxan. For instance, its ability to increase insulin levels can be abolished in fasted mice.[5]
Troubleshooting Steps:
-
Standardize the feeding protocol for your animal studies.
-
Compare the effects of Efaroxan in both fed and fasted animals to understand the influence of the metabolic state.
Issue 2: Unexpected Cardiovascular Effects
Possible Cause: Lack of Selectivity at High Concentrations. While Efaroxan is highly selective for α2- over α1-adrenoceptors, this selectivity can be lost at higher concentrations, leading to off-target cardiovascular effects.[3]
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal concentration that provides selective α2-adrenoceptor antagonism without significant α1-adrenoceptor effects.
-
Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in your in vivo experiments.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause 1: Inconsistent Compound Preparation and Handling. this compound's solubility and stability can be affected by the solvent used and storage conditions.
Troubleshooting Steps:
-
Always prepare fresh stock solutions. If using DMSO, ensure it is high quality and anhydrous, as hygroscopic DMSO can impact solubility.[1]
-
If precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]
-
When diluting into aqueous buffers, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[9]
Possible Cause 2: Stereoisomer Activity. Efaroxan is a racemic mixture, and its enantiomers can have different pharmacological activities. The (+)-enantiomer is primarily responsible for the α2-adrenoceptor antagonism.[13]
Troubleshooting Steps:
-
If precise targeting of the α2-adrenoceptor is critical, consider using the isolated (+)-enantiomer (dexefaroxan) if available.[14]
-
Be aware that the (-)-enantiomer may contribute to off-target effects, particularly those related to non-adrenergic mechanisms.[13]
Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi Value |
| α2A | 7.87 |
| α2B | 7.42 |
| α2C | 5.74 |
| Imidazoline I1 | 7.28 |
| Imidazoline I2 | < 5 |
Source: Tocris Bioscience[2]
Table 2: Selectivity Profile of Efaroxan
| Parameter | Efaroxan | Idazoxan |
| α2/α1 Selectivity Ratio | 724 | 182 |
Source: Berridge TL, et al. Eur J Pharmacol. 1992[3]
Experimental Protocols
Protocol 1: In Vitro Insulin Secretion from Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Insulin Secretion Assay:
-
Pre-incubate islets for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3 mM).
-
Transfer groups of islets to fresh KRBB containing basal or stimulatory (e.g., 20 mM) glucose concentrations, with or without varying concentrations of this compound.[10]
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.
-
Normalize insulin secretion to the islet number or DNA content.
-
Protocol 2: In Vivo Evaluation of Antihyperglycemic Activity in Mice
-
Animal Model: Use a relevant mouse model of diabetes or hyperglycemia.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses.[3]
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight.
-
Administer this compound or vehicle.
-
After a set time (e.g., 30 minutes), administer a glucose bolus (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Plasma Insulin Measurement:
-
Collect blood samples at appropriate time points into EDTA-coated tubes.
-
Centrifuge to separate plasma.
-
Measure plasma insulin levels using an ELISA kit.[3]
-
Visualizations
Caption: Efaroxan's multifaceted mechanism for stimulating insulin secretion.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 89197-00-2 | Tocris Bioscience [tocris.com]
- 3. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha2-adrenoceptor antagonist dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells [pubmed.ncbi.nlm.nih.gov]
Efaroxan hydrochloride stability in different solvents over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Efaroxan hydrochloride in various solvents over time.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: How stable are this compound solutions in aqueous buffers?
A2: Aqueous solutions of this compound, such as in PBS (pH 7.2), are not recommended for storage for more than one day.[1] Solutions in distilled water may be stored at -20°C for up to one month.[2]
Q3: What is the recommended storage for stock solutions of this compound in organic solvents?
A3: Stock solutions in organic solvents like ethanol, DMSO, and DMF should be purged with an inert gas to prevent oxidation.[1] For long-term storage, it is recommended to store these solutions at -20°C for up to one month, or at -80°C for up to six months, ensuring they are sealed and protected from moisture.[3]
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, imidazoline-containing compounds can be susceptible to hydrolysis of the imidazoline (B1206853) ring, particularly under basic conditions.[4] Given the recommendation to purge organic solvent stock solutions with inert gas, oxidative degradation is also a potential concern.[1]
Troubleshooting Guide
Issue: I am seeing a rapid loss of this compound potency in my aqueous experimental setup.
-
Possible Cause 1: pH of the aqueous buffer. this compound may exhibit pH-dependent stability.
-
Solution: Ensure the pH of your buffer is within a stable range. Based on general knowledge of similar compounds, slightly acidic to neutral pH is often preferable. It is advisable to prepare fresh aqueous solutions daily.[1]
-
-
Possible Cause 2: Presence of oxidizing agents. Contaminants in the buffer or exposure to air could be causing oxidative degradation.
-
Solution: Use high-purity water and reagents to prepare buffers. De-gas your buffers before use.
-
Issue: My stock solution in DMSO is showing signs of degradation after a few weeks at room temperature.
-
Possible Cause: Improper storage. DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to hydrolysis over time. Room temperature storage is not ideal for long-term stability.
-
Solution: Aliquot your stock solution into smaller volumes to minimize freeze-thaw cycles and exposure to air. Store aliquots at -20°C or -80°C for extended stability.[3]
-
Issue: I am observing unexpected peaks in my HPLC analysis of a stability study sample.
-
Possible Cause: Degradation products. The new peaks are likely degradation products of this compound.
-
Solution: A forced degradation study can help to intentionally generate and identify potential degradation products, confirming that your analytical method is stability-indicating.
-
Quantitative Stability Data
The following tables present hypothetical stability data for this compound in various solvents under different storage conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 4°C
| Time Point | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) |
| Day 0 | 100.0 | 100.0 | 100.0 |
| Day 1 | 99.8 | 99.9 | 98.5 |
| Day 7 | 99.2 | 99.5 | 92.3 |
| Day 14 | 98.5 | 99.1 | 85.1 |
| Day 30 | 97.1 | 98.2 | 70.4 |
Table 2: Stability of this compound (1 mg/mL) in DMSO at Different Temperatures
| Time Point | % Remaining at 25°C | % Remaining at 4°C | % Remaining at -20°C |
| Day 0 | 100.0 | 100.0 | 100.0 |
| Day 7 | 98.9 | 99.2 | 99.9 |
| Day 30 | 95.3 | 97.1 | 99.7 |
| Day 90 | 88.1 | 92.5 | 99.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Testing
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Ethanol, 200 proof, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks and pipettes
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a 1 mg/mL stock solution in DMSO or ethanol, dissolve the powder in the respective solvent in a volumetric flask.
-
Purge the solution with an inert gas for 2-3 minutes to remove dissolved oxygen.[1]
-
For the PBS solution, dissolve the powder directly in the buffer.
-
Store the prepared solutions under the desired temperature conditions in tightly sealed containers.
-
Protocol 2: HPLC Method for Stability Indicating Assay
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stability sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Signaling Pathways and Experimental Workflow
This compound is an antagonist of the α2-adrenergic and I1-imidazoline receptors.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathways antagonized by this compound.
References
- 1. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing variability in animal studies with Efaroxan hydrochloride
Welcome to the technical support center for the use of Efaroxan hydrochloride in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of α2-adrenergic receptors and a selective antagonist of I1-imidazoline receptors.[1][2] It also exhibits effects on insulin (B600854) secretion, potentially through interaction with ATP-sensitive K+ (K(ATP)) channels and a putative I3 imidazoline (B1206853) receptor.[2][3]
Q2: What are the common applications of this compound in animal studies?
This compound is utilized in a variety of research areas, including:
-
Cardiovascular disease research.[1]
-
Investigation of opioid tolerance and antinociception.[2]
-
Research into Parkinson's disease.[2]
Q3: Should I use the racemic mixture or a specific enantiomer of Efaroxan?
This is a critical consideration for experimental design and a potential source of variability. The two enantiomers of Efaroxan have different biological activities. The (+)-enantiomer is primarily responsible for the α2-adrenoceptor antagonism, while the (-)-enantiomer has more pronounced non-adrenergic effects, including a greater impact on glucose-induced insulin secretion.[7] The choice between the racemate and a pure enantiomer will depend on the specific research question. Using the racemic mixture will produce a combined effect, which may be desirable in some contexts, but using a pure enantiomer will provide more specific results related to its particular targets.
Q4: What are the recommended solvents and vehicles for in vivo administration?
The choice of vehicle depends on the administration route and the desired concentration. This compound is soluble in water (up to 100 mM), DMSO (up to 50 mg/mL with warming), ethanol (B145695) (approx. 10 mg/mL), and DMF (approx. 15 mg/mL).[2][8] For in vivo studies, several vehicle formulations can be considered:
-
Aqueous solutions: For lower concentrations, sterile water or saline can be used.[6]
-
Co-solvent mixtures: For higher concentrations, a mixture of DMSO with other solvents like polyethylene (B3416737) glycol (PEG300), Tween-80, and saline is a common option. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Cyclodextrin-based solutions: To improve solubility and potentially reduce toxicity, a solution of 20% SBE-β-CD in saline with 10% DMSO can be used.[1]
-
Oral gavage: For oral administration, this compound can be suspended in a vehicle like 0.5% sodium carboxymethylcellulose.[7]
Q5: What are the typical dosage ranges for this compound in rodents?
Dosages can vary significantly depending on the animal model, the route of administration, and the intended biological effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experiment. Based on published studies, here are some general guidelines:
-
Intraperitoneal (i.p.) injection in rats: Doses ranging from 1 mg/kg to 3 mg/kg have been used to study effects on locomotor activity and behavior.[5][6]
-
Intraperitoneal (i.p.) injection in mice: A dose of 1 mg/kg has been used in studies investigating its interaction with other compounds.
-
Oral gavage in mice: For studies on glucose metabolism, doses can range widely, with the (+)-enantiomer being effective at much lower doses than the (-)-enantiomer.[7] A dose-response curve for (+)-efaroxan on acetylcholine (B1216132) release in the rat cortex showed effects up to 0.63 mg/kg.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response | Differential effects of enantiomers: If using the racemic mixture, individual animal differences in metabolism or receptor expression could lead to varied responses to the (+) and (-) enantiomers. | Consider using a pure enantiomer ((+)-Efaroxan for α2-antagonism) to achieve a more specific and consistent effect. |
| Inconsistent drug administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) or inconsistent gavage placement can lead to variable absorption. | Ensure all personnel are properly trained and consistent in their administration techniques. For oral gavage, use appropriate needle size and length.[10][11][12][13][14] | |
| Vehicle-related effects: The vehicle itself may have biological effects. For example, DMSO can have physiological effects at higher concentrations. | Always include a vehicle-only control group in your experimental design. Minimize the concentration of organic solvents like DMSO.[8] | |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle: The concentration of the drug may exceed its solubility limit in the prepared vehicle. | Prepare fresh solutions for each experiment. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.[1] Consider using a more appropriate vehicle, such as a co-solvent mixture or a cyclodextrin-based solution for higher concentrations. |
| Instability of the solution: Aqueous solutions of this compound are not recommended for long-term storage.[8] | Prepare aqueous solutions fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1] | |
| Unexpected behavioral changes in animals (e.g., sedation, altered locomotor activity) | On-target effects: As an α2-adrenoceptor antagonist, Efaroxan can influence neurotransmitter release and affect behavior. Sedative effects have been reported in rats.[5][15] | Be aware of the known behavioral effects of Efaroxan and account for them in your experimental design and interpretation of results. Conduct baseline behavioral assessments before and after drug administration. |
| Off-target effects: At higher doses, off-target effects may become more prominent. | Perform a dose-response study to identify the lowest effective dose that minimizes side effects. | |
| Unexpected cardiovascular effects | On-target effects: α2-adrenoceptors are involved in the regulation of blood pressure and heart rate. Antagonism of these receptors can lead to cardiovascular changes. | Monitor cardiovascular parameters (e.g., heart rate, blood pressure) if they are relevant to your study or if you observe signs of cardiovascular distress. Be aware that the cardiovascular effects of α2-adrenoceptor antagonists can be influenced by the basal sympathetic tone of the animal.[16] |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇ClN₂O | [1] |
| Molecular Weight | 252.74 g/mol | [1] |
| Appearance | White powder | [2] |
| Solubility in Water | Up to 100 mM | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (with warming) | [1] |
| Solubility in Ethanol | ~10 mg/mL | [8] |
| Solubility in DMF | ~15 mg/mL | [8] |
| Storage (Solid) | Room Temperature | [2] |
| Storage (DMSO solution) | -20°C (1 month), -80°C (6 months) | [1] |
| Binding Affinity (pKi) for α2-Adrenoceptor Subtypes | α2A: 7.87, α2B: 7.42, α2C: 5.74 | |
| Binding Affinity (pKi) for Imidazoline Receptors | I1: 7.28, I2: < 5 | |
| Binding Affinity (Ki) for I1-imidazoline receptor | 0.15 nM (bovine rostral ventrolateral medulla membranes) | [1] |
| Binding Affinity (Ki) for α2-adrenergic receptor | 5.6 nM (bovine rostral ventrolateral medulla membranes) | [1] |
Table 2: Recommended Maximum Dosing Volumes for Mice and Rats
| Species | Route of Administration | Maximum Volume | Reference |
| Mouse | Oral Gavage | 10 mL/kg (0.1 mL/10g) | [11][12] |
| Rat | Oral Gavage | 10-20 mL/kg | [13] |
| Mouse | Intraperitoneal (i.p.) | 10 mL/kg | - |
| Rat | Intraperitoneal (i.p.) | 10 mL/kg | - |
Note: These are general guidelines. The optimal volume may vary depending on the specific substance and experimental conditions. It is always advisable to start with a lower volume and observe the animal's tolerance.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.
-
Choose a suitable vehicle:
-
For low concentrations, dissolve the calculated amount of this compound in sterile saline or distilled water.
-
For higher concentrations, prepare a co-solvent vehicle. For example, to prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline solution:
-
First, dissolve the this compound in DMSO.
-
Then, add PEG300 and mix thoroughly.
-
Next, add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
-
-
-
Ensure complete dissolution: If necessary, use gentle warming and sonication to aid dissolution. Visually inspect the solution for any precipitates before administration.
-
Sterilization: If the solution is not prepared under sterile conditions, it should be filter-sterilized using a 0.22 µm syringe filter before injection.
-
Administration: Administer the solution via intraperitoneal injection at the appropriate volume based on the animal's weight.
Protocol 2: Preparation and Administration of this compound by Oral Gavage
-
Vehicle preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile water.
-
Suspension preparation: Weigh the required amount of this compound and suspend it in the 0.5% CMC vehicle to achieve the desired final concentration.
-
Homogenization: Ensure a uniform suspension by vortexing or stirring immediately before each administration.
-
Gavage needle selection: Choose an appropriately sized gavage needle for the animal (e.g., 20-22 gauge for mice). The length of the needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury.[11][12]
-
Administration:
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for in vivo studies with Efaroxan.
Caption: Troubleshooting logic for addressing high variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Acute cardiovascular effects of the alpha2-adrenoceptor antagonist, idazoxan, in rats: influence of the basal sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the different effects of (+) and (-) Efaroxan enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+) and (-) Efaroxan enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological differences between (+)-Efaroxan and (-)-Efaroxan?
A1: The primary pharmacological distinction lies in their activity at α2-adrenoceptors. (+)-Efaroxan is a potent and selective α2-adrenoceptor antagonist, while (-)-Efaroxan exhibits significantly lower affinity for these receptors.[1][2][3] While both enantiomers can affect insulin (B600854) secretion through mechanisms involving ATP-sensitive K+ (KATP) channels, the α2-adrenergic effects are predominantly attributed to the (+)-enantiomer.[1][2]
Q2: We are observing antihyperglycemic effects with racemic (±)-Efaroxan. Which enantiomer is responsible for this?
A2: The antihyperglycemic potency of racemic (±)-Efaroxan is almost entirely due to the α2-antagonism of (+)-Efaroxan.[1][2] This enantiomer improves oral glucose tolerance at doses 100-fold lower than (-)-Efaroxan.[1][2] High concentrations of (-)-Efaroxan can also produce antihyperglycemic effects, but through a different mechanism of action.[1][2]
Q3: Why do both enantiomers show similar potency in counteracting diazoxide-induced inhibition of insulin release in our pancreatic islet preparations?
A3: This is an expected finding. Both (+) and (-) Efaroxan are equally potent in counteracting the effects of KATP channel openers like diazoxide.[1][2] This suggests that their interaction with the KATP channel or a closely related site is not stereoselective.
Q4: We are using Efaroxan to study imidazoline (B1206853) receptors. Is there a preferred enantiomer?
A4: Racemic Efaroxan is known to be an antagonist at I1 and I2 imidazoline receptors.[4][5] However, the literature is less clear on the specific stereoselectivity of the enantiomers at these receptor subtypes. If your research goal is to isolate the effects of imidazoline receptor modulation from α2-adrenoceptor blockade, it is crucial to design experiments that can differentiate between these two targets. This may involve using other more selective compounds in parallel.
Q5: Our in vivo results with racemic Efaroxan are not what we expected based on our in vitro data. What could be the cause?
A5: This discrepancy can arise from the complex interplay of the two enantiomers in a whole-organism system. The potent α2-adrenergic effects of (+)-Efaroxan may mask or alter the more subtle effects of (-)-Efaroxan that you might observe in isolated cell or tissue preparations. Additionally, differences in metabolism, distribution, and off-target effects between the enantiomers can contribute to varied in vivo outcomes.[6]
Troubleshooting Guides
Issue 1: Inconsistent results when switching between racemic Efaroxan and a single enantiomer.
-
Possible Cause: You are likely observing the combined effects of both enantiomers when using the racemate. The switch to a single enantiomer will isolate the effects of that specific stereoisomer.
-
Troubleshooting Steps:
-
Always clearly document which form of Efaroxan (racemic, (+), or (-)) you are using in your experiments.
-
If you have been using the racemate, consider running parallel experiments with both individual enantiomers to dissect their respective contributions to the observed effect.
-
Refer to the differing mechanisms of action: attribute potent α2-adrenoceptor antagonism to (+)-Efaroxan and consider alternative mechanisms for the effects of (-)-Efaroxan, especially at higher concentrations.[1][2]
-
Issue 2: Unexpected effects on acetylcholine (B1216132) release in the central nervous system.
-
Possible Cause: (+)-Efaroxan can dose-dependently increase acetylcholine outflow in the cortex.[3] This effect is stereospecific.
-
Troubleshooting Steps:
-
If you are working with neuronal tissues, be aware of the potential for Efaroxan to modulate cholinergic systems.
-
Use (-)-Efaroxan as a negative control for the α2-adrenoceptor-mediated effects on acetylcholine release.[3]
-
Issue 3: Difficulty in attributing observed effects solely to α2-adrenoceptor or imidazoline receptor antagonism.
-
Possible Cause: Efaroxan and its enantiomers have affinity for both receptor types, which can confound data interpretation.[4][5]
-
Troubleshooting Steps:
-
Include other selective antagonists in your experimental design. For example, use yohimbine (B192690) or RX821002 for more selective α2-adrenoceptor blockade and compare the results with those from Efaroxan.
-
For imidazoline receptor studies, consider using compounds with higher selectivity for these sites over α2-adrenoceptors.
-
Data Presentation
Table 1: Summary of Differential Effects of Efaroxan Enantiomers
| Feature | (+)-Efaroxan | (-)-Efaroxan | Racemic (±)-Efaroxan |
| α2-Adrenoceptor Activity | Potent Antagonist[1][2][3] | Weak Activity[1][2] | Potent Antagonist[1][2] |
| Imidazoline Receptor Activity | Antagonist[4][5] | Antagonist[4][5] | Antagonist[4][5] |
| Effect on Insulin Release (vs. α2-agonist) | Strong Counteraction[1][2] | Weak Counteraction[1][2] | Strong Counteraction[1][2] |
| Effect on Insulin Release (vs. KATP opener) | Potent Counteraction[1][2] | Potent Counteraction[1][2] | Potent Counteraction[1][2] |
| In Vivo Antihyperglycemic Potency | High (effective at low doses)[1][2] | Low (requires high doses)[1][2] | High[1][2] |
| Effect on Acetylcholine Release | Increases Release[3] | No Significant Effect[3] | Increases Release[3] |
Experimental Protocols
Protocol 1: Assessing Stereospecificity in Pancreatic Islet Perifusion
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Perifusion Setup: Place isolated islets in a perifusion chamber and maintain with Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration.
-
Experimental Groups:
-
Group A: Control (vehicle).
-
Group B: α2-agonist (e.g., UK14,304) to inhibit insulin secretion.
-
Group C: UK14,304 + (+)-Efaroxan.
-
Group D: UK14,304 + (-)-Efaroxan.
-
Group E: KATP channel opener (e.g., diazoxide) to inhibit insulin secretion.
-
Group F: Diazoxide + (+)-Efaroxan.
-
Group G: Diazoxide + (-)-Efaroxan.
-
-
Procedure:
-
Equilibrate islets with basal glucose KRBB.
-
Introduce the respective inhibitors (UK14,304 or diazoxide) to establish inhibition of insulin secretion.
-
Add the Efaroxan enantiomers to the appropriate chambers.
-
Collect perifusate fractions at regular intervals.
-
-
Analysis: Measure insulin concentration in the collected fractions using an ELISA or RIA. Compare the ability of each enantiomer to reverse the inhibition of insulin secretion.
Visualizations
Caption: Differential antagonism of insulin secretion pathways by Efaroxan enantiomers.
Caption: Troubleshooting workflow for experiments involving Efaroxan.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efaroxan - Wikipedia [en.wikipedia.org]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential for Efaroxan Hydrochloride to Induce DNA Damage
Disclaimer: Based on currently available scientific literature, there are no specific studies that have directly investigated or established a link between Efaroxan hydrochloride and the induction of DNA damage. This compound is primarily characterized as a selective α2-adrenoceptor and I1-imidazoline receptor antagonist.[1][2] Its research has predominantly focused on its potential therapeutic applications in conditions such as diabetes and cardiovascular disease.[1]
This technical support guide is designed for researchers, scientists, and drug development professionals who wish to investigate the potential genotoxicity of this compound or similar compounds. The following sections provide standardized experimental protocols, data interpretation guidelines, and troubleshooting advice for key assays used to assess DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the potential of this compound to cause DNA damage?
The initial step is to conduct a bacterial reverse mutation assay, commonly known as the Ames test. This preliminary screening test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
Q2: If the Ames test is negative, does that mean this compound is not genotoxic?
A negative Ames test indicates that the compound is unlikely to be a bacterial mutagen. However, it does not rule out genotoxic effects in mammalian cells, which can have different metabolic activation pathways and DNA repair mechanisms. Therefore, further testing in mammalian cell lines is recommended.
Q3: What in vitro mammalian cell assays are recommended to follow up on a negative Ames test?
Following a negative Ames test, it is advisable to perform an in vitro micronucleus assay and a Comet assay using a relevant mammalian cell line (e.g., CHO, V79, or human-derived cells like TK6 or HepG2). The micronucleus assay detects chromosomal damage, while the Comet assay detects DNA strand breaks.
Q4: Should in vivo studies be conducted?
If there are positive results in any of the in vitro assays or if there is a high level of human exposure anticipated, in vivo studies are warranted. The most common in vivo test is the rodent bone marrow micronucleus assay, which assesses chromosomal damage in a whole animal system.
Troubleshooting Guide for Genotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background mutation rate in Ames test | Contamination of media or reagents; genetic drift of bacterial strains. | Use fresh, sterile materials. Perform regular strain checks for genetic markers. |
| No dose-response observed in Comet assay | Compound is not causing DNA strand breaks at the tested concentrations; compound precipitates at high concentrations. | Expand the concentration range. Check for compound solubility and precipitation in the culture medium. |
| Excessive cytotoxicity in micronucleus assay | The tested concentrations are too high. | Perform a preliminary cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the appropriate concentration range for the genotoxicity assay. |
| Inconsistent results between experimental repeats | Variability in cell culture conditions; inconsistent treatment times or compound concentrations. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. Ensure accurate preparation of test compound solutions. |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a test compound to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Bacterial Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a test tube, mix the test compound dilution, the bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible twofold increase over the solvent control for at least one strain.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
Treatment: Treat the cells with at least three concentrations of this compound, with and without S9 metabolic activation. Include a positive and negative (solvent) control.
-
Procedure:
-
Seed the cells and allow them to attach.
-
Expose the cells to the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 24 hours) without S9.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Data Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from a chosen cell line treated with this compound.
-
Procedure:
-
Embed the cells in a thin layer of agarose (B213101) on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
-
Data Analysis: Use image analysis software to measure the amount of DNA in the comet tail relative to the head. A dose-dependent increase in the percentage of tail DNA indicates DNA damage.
Data Presentation
Table 1: Example Data from a Bacterial Reverse Mutation Assay (Ames Test) for this compound
| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) |
| Solvent Control | 25 ± 4 | 30 ± 5 | 150 ± 12 | 165 ± 15 |
| 10 | 28 ± 3 | 32 ± 6 | 155 ± 10 | 170 ± 13 |
| 50 | 30 ± 5 | 35 ± 4 | 160 ± 14 | 175 ± 16 |
| 100 | 32 ± 6 | 38 ± 7 | 162 ± 11 | 180 ± 14 |
| 500 | 35 ± 4 | 40 ± 5 | 168 ± 13 | 185 ± 17 |
| Positive Control | 250 ± 20 | 300 ± 25 | 800 ± 50 | 950 ± 60 |
Data are presented as mean number of revertant colonies ± standard deviation.
Table 2: Example Data from an In Vitro Micronucleus Assay for this compound
| Concentration (µM) | % Micronucleated Binucleated Cells (-S9) | % Micronucleated Binucleated Cells (+S9) |
| Solvent Control | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 1 | 1.4 ± 0.5 | 1.6 ± 0.3 |
| 10 | 1.8 ± 0.4 | 2.0 ± 0.5 |
| 50 | 2.5 ± 0.6 | 3.1 ± 0.7 |
| Positive Control | 15.0 ± 2.1 | 18.5 ± 2.5 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to solvent control.
Table 3: Example Data from an Alkaline Comet Assay for this compound
| Concentration (µM) | % Tail DNA |
| Solvent Control | 3.5 ± 1.2 |
| 1 | 4.1 ± 1.5 |
| 10 | 8.2 ± 2.1 |
| 50 | 15.7 ± 3.5 |
| Positive Control | 45.3 ± 5.8* |
Data are presented as mean ± standard deviation. *p < 0.05 compared to solvent control.
Visualizations
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Simplified DNA Damage Response Pathway.
References
Efaroxan Hydrochloride: A Technical Safety Guide for Laboratory Professionals
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Efaroxan hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as acutely toxic if swallowed.[1] All contact with the substance should be minimized through the use of appropriate personal protective equipment and safe handling practices.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Researchers should always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. In cases where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.
Q3: What is the appropriate first aid response to an this compound exposure?
A3:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Q4: How should I store this compound in the laboratory?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The product is stable under recommended storage conditions.[2]
Q5: What should I do in the event of an this compound spill?
A5: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.[2] Wear appropriate PPE, including respiratory protection, and clean up the spill using absorbent materials. Collect the waste in a sealed container for proper disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Ingestion | Improper handling, not wearing appropriate PPE, or eating/drinking in the lab. | Seek immediate medical attention. Do not induce vomiting.[2] |
| Skin or Eye Irritation | Direct contact with the compound. | Follow the first-aid procedures outlined above and seek medical attention.[2] |
| Airborne Dust Exposure | Weighing or transferring the powder without proper ventilation or containment. | Move to fresh air immediately. Use a fume hood or ventilated enclosure for handling powders. If irritation or breathing difficulties occur, seek medical attention. |
Quantitative Toxicity Data
| Parameter | Value | Source |
| Acute Oral Toxicity | Toxic if swallowed (GHS Category 3) | [1] |
| LD50 (Oral) | Data not available | N/A |
| LD50 (Dermal) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
Experimental Protocols
Protocol for Handling an this compound Spill
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate non-essential personnel from the area.
-
If the spill is significant, contact your institution's environmental health and safety (EHS) department.
-
-
Personal Protective Equipment (PPE):
-
Before cleaning the spill, don the following PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
A NIOSH/MSHA-approved respirator if the compound is a powder or if there is a risk of aerosolization.
-
-
-
Containment:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
-
Clean-up:
-
Carefully scoop or sweep the contained material into a designated, labeled waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area dry with a clean cloth.
-
-
Decontamination and Disposal:
-
Place all contaminated materials, including gloves, absorbent materials, and cleaning cloths, into the labeled waste container.
-
Dispose of the waste according to your institution's hazardous waste disposal procedures.
-
Thoroughly wash your hands with soap and water after the clean-up is complete.
-
Visualizations
References
How to prevent degradation of Efaroxan hydrochloride stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Efaroxan hydrochloride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound is generally stable for years when stored under the correct conditions. For long-term storage, it is recommended to keep the solid compound at -20°C.[1] Some suppliers indicate that storage at room temperature is also acceptable for shorter periods.[2][3] Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis.
Q2: What is the best solvent for preparing this compound stock solutions?
This compound is soluble in several common laboratory solvents. The choice of solvent will depend on the intended application, particularly for in vitro versus in vivo experiments.
-
DMSO: Soluble at approximately 10 mg/mL to 50 mg/mL.[1][4] Heating to 60°C and sonication can aid dissolution in DMSO.[4]
-
Ethanol: Soluble at approximately 10 mg/mL.[1]
-
Dimethylformamide (DMF): Soluble at approximately 15 mg/mL.[1]
-
PBS (pH 7.2): Soluble at approximately 10 mg/mL.[1]
For long-term storage of stock solutions, organic solvents like DMSO are preferred over aqueous buffers.
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
The stability of this compound stock solutions is highly dependent on the storage temperature. To prevent degradation, it is crucial to adhere to the following storage guidelines:
-
-80°C: Stock solutions can be stored for up to 6 months.[7]
-
-20°C: The stability of stock solutions is reduced to approximately 1 month at this temperature.[7]
It is imperative to store stock solutions in tightly sealed containers to protect them from moisture.[7]
Q4: How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh on the day of use. Storage of aqueous solutions for more than one day is not recommended due to the potential for degradation.[1]
Q5: Should I be concerned about freeze-thaw cycles?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | The concentration of the solution may be too high for the storage temperature. The solvent may have absorbed water, reducing solubility. | Gently warm the solution and sonicate to redissolve the precipitate.[7] If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Ensure the storage container is tightly sealed to prevent moisture absorption. |
| Precipitation when diluting stock solution into aqueous buffer | The organic solvent from the stock solution is causing the compound to crash out in the aqueous buffer. The final concentration in the aqueous buffer is above the solubility limit. | Increase the percentage of organic solvent in the final aqueous solution, if experimentally permissible. Prepare a more dilute stock solution to minimize the amount of organic solvent transferred. Ensure the final concentration in the aqueous buffer is below the solubility limit of this compound in that specific buffer. |
| Loss of biological activity in experiments | The stock solution may have degraded due to improper storage (e.g., wrong temperature, exposure to light or moisture). The aqueous working solution was not prepared fresh. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. If degradation is suspected, use a new vial of solid this compound to prepare a fresh stock solution. Consider performing a stability study on your stock solutions (see Experimental Protocols section). |
| Inconsistent experimental results | Inconsistent concentrations due to incomplete dissolution or precipitation. Degradation of the compound over the course of the experiment. | Ensure the stock solution is completely dissolved before use. Visually inspect for any precipitate before making dilutions. For long experiments, consider the stability of the compound in the experimental medium at the experimental temperature. |
Summary of Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability | Reference(s) |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [7] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [7] |
| Aqueous Solution | Water/PBS | Not Recommended | < 1 day | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: this compound has a molecular weight of 252.74 g/mol . To prepare a 10 mM solution, weigh out 2.53 mg of solid this compound.
-
Dissolution: Add the weighed solid to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 60°C and sonicate to aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7]
Visualizations
Logical Workflow for Preventing Degradation
References
The impact of Efaroxan hydrochloride purity on experimental outcomes
Welcome to the technical support center for Efaroxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on how purity can influence experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a potent and selective antagonist of α2-adrenergic receptors and also interacts with I1-imidazoline receptors.[1][2] It is widely used in research to investigate the role of these receptors in various physiological processes, including cardiovascular function, insulin (B600854) secretion, and neurological pathways.[1][2] Efaroxan is a chiral molecule and exists as two enantiomers, (+)-Efaroxan and (-)-Efaroxan, which can have different biological activities.
Q2: Why is the purity of this compound critical for my experiments?
The purity of this compound is crucial because impurities can lead to off-target effects, inaccurate data, and poor reproducibility. The most significant "impurity" to consider is the presence of the undesired enantiomer. (+)-Efaroxan is a potent α2-adrenoceptor antagonist, while (-)-Efaroxan has weaker activity at this receptor but may interact with other targets like ATP-sensitive potassium (KATP) channels.[3][4] Therefore, the enantiomeric ratio of your this compound will directly impact its pharmacological profile. Other impurities, such as byproducts from synthesis or degradation products, can also interfere with your experiments.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound is typically stated on the Certificate of Analysis (C of A) provided by the supplier.[5] For enantiomeric purity, specialized analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis are necessary.[6][7][8][9][10] If you suspect purity issues, it is recommended to have the sample re-analyzed by a qualified analytical laboratory.
Q4: What are the common signs of this compound degradation?
This compound is a solid that is generally stable when stored correctly. However, degradation can occur over time, especially if exposed to moisture, light, or high temperatures.[11] Signs of degradation may include a change in physical appearance (e.g., color change, clumping) or a decrease in potency in your experiments. Stability-indicating methods, such as specific HPLC assays, can be used to detect and quantify degradation products.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Receptor Binding Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected affinity (higher Ki or IC50 values).
-
Non-specific binding is excessively high.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Enantiomeric Impurity | The presence of the less active (-)-enantiomer will result in a lower apparent affinity. Verify the enantiomeric purity of your this compound. If using a racemic mixture, be aware that the measured affinity will be an average of the two enantiomers. For receptor subtype-specific studies, using a single, pure enantiomer is highly recommended.[3][4] |
| Chemical Impurities | Synthesis byproducts or degradation products may compete for binding to the receptor or interfere with the assay components. If possible, obtain a new, high-purity lot of this compound. |
| Compound Instability | This compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment to avoid degradation.[11] |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure thorough mixing and consistent pipetting. |
| Receptor Preparation Quality | The integrity of your cell membranes or receptor preparation is critical. Use freshly prepared membranes or ensure proper storage at -80°C to prevent receptor degradation. |
Issue 2: Variable Effects on Insulin Secretion in Pancreatic Beta-Cells
Symptoms:
-
Inconsistent stimulation or inhibition of insulin release.
-
Results differ from published data.
-
High background insulin levels in control wells.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differential Enantiomer Activity | (+)-Efaroxan and (-)-Efaroxan can have opposing effects on insulin secretion depending on the experimental conditions. (+)-Efaroxan's potent α2-adrenoceptor antagonism generally leads to increased insulin secretion by blocking the inhibitory effects of endogenous catecholamines.[3][4] Both enantiomers can also directly interact with K(ATP) channels, which can influence insulin secretion.[1] Using an enantiomerically pure compound is crucial for dissecting these mechanisms. |
| Off-Target Effects of Impurities | Uncharacterized impurities could affect beta-cell viability or insulin secretion pathways independently of Efaroxan's known targets. |
| Cell Culture Conditions | Ensure the health and passage number of your pancreatic cell line (e.g., INS-1, MIN6) or the viability of isolated islets. Culture conditions can significantly impact insulin secretion responses. |
| Experimental Protocol | Standardize glucose concentrations, pre-incubation times, and the duration of exposure to this compound. |
Data Presentation
Table 1: Comparative Activity of Efaroxan Enantiomers
| Target/Activity | (+)-Efaroxan | (-)-Efaroxan | Racemic (±)-Efaroxan |
| α2-Adrenoceptor Antagonism | High Potency[3][4] | Low Potency[3][4] | Moderate Potency |
| I1-Imidazoline Receptor Binding | Active | Less Active | Active |
| K(ATP) Channel Interaction | Yes[1] | Yes[3][4] | Yes |
| In Vivo Antihyperglycemic Effect | High Potency (at low doses)[3][4] | Low Potency (requires much higher doses)[3][4] | Potent |
Experimental Protocols
Key Experiment 1: α2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order: assay buffer, cell membranes (typically 20-50 µg protein/well), radioligand (at a concentration near its Kd), and either this compound dilution or vehicle control.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration over filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.
Key Experiment 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the effect of this compound on insulin secretion from pancreatic beta-cells.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound stock solution.
-
Insulin ELISA kit.
Methodology:
-
Seed pancreatic beta-cells in 24-well plates and culture until they reach the desired confluency.
-
On the day of the assay, gently wash the cells twice with a pre-warmed glucose-free KRBH.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRBH or high glucose KRBH, with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
Visualizations
Caption: Dual mechanisms of Efaroxan on insulin secretion.
Caption: Troubleshooting workflow for Efaroxan experiments.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Efaroxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Efaroxan and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of α2-adrenergic receptors and a selective antagonist for I1-imidazoline receptors.[1][2] It is widely used in research to investigate the roles of these receptors in various physiological processes.
Q2: What are the known off-target effects of Efaroxan?
A significant off-target effect of Efaroxan is its ability to block ATP-sensitive potassium (KATP) channels, particularly in pancreatic β-cells.[3][4] This action is independent of its effects on α2-adrenergic or imidazoline (B1206853) receptors and can lead to insulin (B600854) secretion.[4][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and organic solvents like DMSO and ethanol (B145695).[6] For in vitro studies, stock solutions in DMSO or ethanol can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[2] For in vivo experiments, it is recommended to prepare fresh solutions daily.[6]
Q4: What are the differences between the enantiomers of Efaroxan?
Efaroxan is a racemic mixture. The (+)-enantiomer is primarily responsible for the α2-adrenoceptor antagonism, while both enantiomers can contribute to the effects on K(ATP) channels.[7][8] This is a critical consideration when interpreting results, as the observed effects may be a composite of the activities of both enantiomers.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of Efaroxan on α2-adrenoceptors in my cell-based assay.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using an appropriate concentration of Efaroxan. The Ki values for α2-adrenoceptor subtypes (α2A, α2B, α2C) are in the nanomolar range.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of α2-adrenoceptors in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known α2-adrenoceptor agonist or antagonist.
-
-
Possible Cause 3: Agonist Concentration is too High.
-
Solution: If you are using an α2-adrenoceptor agonist to stimulate a response, its concentration might be too high, making it difficult for Efaroxan to compete effectively. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80).
-
Issue 2: Efaroxan is causing an unexpected physiological response in my in vivo experiment.
-
Possible Cause 1: Off-Target Effects.
-
Solution: The observed effect could be due to Efaroxan's action on I1-imidazoline receptors or K(ATP) channels.[3][4] To dissect these effects, consider the following control experiments:
-
Use a more selective α2-adrenoceptor antagonist that has lower affinity for imidazoline receptors and K(ATP) channels (e.g., yohimbine) to see if the effect persists.
-
If an effect on insulin or glucose levels is observed, investigate the involvement of K(ATP) channels by co-administering a K(ATP) channel opener like diazoxide.[8]
-
To investigate the role of imidazoline receptors, use a compound with higher selectivity for these receptors.
-
-
-
Possible Cause 2: Route of Administration and Bioavailability.
-
Solution: The route of administration (e.g., intraperitoneal vs. intracerebroventricular) can significantly impact the observed effects, as it determines the drug's distribution and access to central versus peripheral receptors.[9] Ensure the chosen route is appropriate for targeting the desired receptor population.
-
Issue 3: I am seeing contradictory results when comparing my findings with published literature.
-
Possible Cause 1: Different Experimental Models.
-
Solution: The effects of Efaroxan can be highly dependent on the specific animal model, cell line, and experimental conditions used.[1] Carefully compare your experimental setup with the cited literature, paying close attention to species, tissue type, and drug concentrations.
-
-
Possible Cause 2: Racemic Mixture vs. Enantiomers.
Data Presentation
Table 1: Binding Affinities of this compound for Various Receptors
| Receptor Subtype | Binding Affinity (Ki or pKi) | Species | Reference |
| α2A-Adrenoceptor | pKi = 7.87 | Not Specified | [10] |
| α2B-Adrenoceptor | pKi = 7.42 | Not Specified | [10] |
| α2C-Adrenoceptor | pKi = 5.74 | Not Specified | [10] |
| I1-Imidazoline Receptor | pKi = 7.28 | Not Specified | [10] |
| I2-Imidazoline Receptor | pKi < 5 | Not Specified | [10] |
| K(ATP) Channels | KI = 12 µM | Rat | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2-Adrenoceptor Occupancy
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Efaroxan for α2-adrenoceptors.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing α2-adrenoceptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable α2-adrenoceptor radioligand (e.g., [3H]RX821002).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., phentolamine).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the Efaroxan concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
- 1. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efaroxan acts peripherally to block the antisecretory and gastroprotective effects of moxonidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS 89197-00-2 | Tocris Bioscience [tocris.com]
Technical Support Center: Efaroxan Hydrochloride & Baseline Physiological Parameters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of efaroxan hydrochloride on baseline physiological parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of α2-adrenergic receptors and also exhibits antagonist activity at I1-imidazoline receptors.[1] It is often used in research to investigate the roles of these receptor systems in various physiological processes.
Q2: What are the expected effects of this compound on baseline cardiovascular parameters in conscious, normotensive animals?
While specific quantitative data for efaroxan is limited in publicly available literature, studies on other peripherally acting α2-adrenoceptor antagonists in conscious normotensive rats provide strong indications of the expected effects. Intravenous administration is expected to cause a small, dose-dependent decrease in mean arterial pressure (MAP) and a more substantial, dose-related increase in heart rate (HR).[2] This is primarily due to the blockade of presynaptic α2-adrenoceptors on sympathetic nerves, which increases norepinephrine (B1679862) release.
Q3: What are the observed effects of other α2-adrenoceptor antagonists on cardiovascular parameters in conscious rats?
In a study with the α2-adrenoceptor antagonist idazoxan (B1206943) (250 µg/kg, i.v.) in conscious Sprague-Dawley rats, a transient decrease in Mean Arterial Pressure (MAP) of -12 ± 3 mm Hg was observed, accompanied by an increase in Heart Rate (HR) of 49 ± 14 beats/min.[3]
Q4: How does this compound affect plasma glucose and insulin (B600854) levels?
Efaroxan has been shown to increase plasma insulin levels. This effect is attributed to its antagonist activity at α2A-adrenoceptors on pancreatic β-cells, which normally inhibit insulin secretion.
Troubleshooting Guides
Issue 1: Unexpected Variability in Blood Pressure and Heart Rate Measurements
Possible Cause: Animal Stress
-
Recommendation: Ensure animals are properly acclimatized to the experimental setup, including handling and restraint, to minimize stress-induced fluctuations in cardiovascular parameters. For intravenous studies in rats, allow for a stabilization period after catheter placement. For oral gavage in mice, ensure personnel are proficient in the technique to minimize procedural stress.
Possible Cause: Anesthesia
-
Recommendation: Anesthesia can significantly alter baseline cardiovascular parameters and autonomic tone. If possible, conduct experiments in conscious, freely moving animals with telemetry implants for the most physiologically relevant data.[4] If anesthesia is necessary, be aware that it can reverse the depressor effect of α2-adrenoceptor antagonists to a pressor effect.[3]
Issue 2: Inconsistent Drug Effects Following Administration
Possible Cause: Improper Drug Preparation
-
Recommendation: this compound is soluble in aqueous solutions. Prepare fresh solutions daily and ensure complete dissolution. For intravenous administration, use sterile, pyrogen-free saline.
Possible Cause: Incorrect Administration Technique
-
Recommendation: For intravenous administration, confirm proper placement of the catheter in the vein. For oral gavage, ensure the gavage tube is correctly placed in the esophagus and not the trachea to guarantee the full dose reaches the stomach.
Quantitative Data Summary
The following table summarizes the expected hemodynamic effects based on studies of α2-adrenoceptor antagonists in conscious, normotensive rats.
| Parameter | Expected Change with this compound | Example Data (Idazoxan, 250 µg/kg, i.v.)[3] |
| Mean Arterial Pressure (MAP) | Small, dose-dependent decrease | -12 ± 3 mm Hg |
| Heart Rate (HR) | Large, dose-dependent increase | +49 ± 14 beats/min |
Experimental Protocols
Protocol 1: Intravenous Administration and Cardiovascular Monitoring in Conscious Rats
Objective: To assess the effect of intravenously administered this compound on blood pressure and heart rate in conscious, normotensive rats.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Vascular catheters (for artery and vein)
-
Surgical instruments for catheter implantation
-
Animal restrainer
-
Blood pressure transducer and recording system
-
Data acquisition software
Procedure:
-
Animal Preparation: Surgically implant catheters into a major artery (e.g., femoral or carotid) for blood pressure measurement and a major vein (e.g., femoral or jugular) for drug administration. Allow the animal to recover from surgery for at least 24-48 hours.
-
Acclimatization: On the day of the experiment, connect the conscious, freely moving rat to the blood pressure monitoring system and allow it to acclimatize in the experimental chamber for at least 30-60 minutes until baseline blood pressure and heart rate are stable.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Baseline Recording: Record stable baseline mean arterial pressure (MAP) and heart rate (HR) for a minimum of 15-30 minutes.
-
Drug Administration: Administer the prepared this compound solution as an intravenous bolus or infusion through the venous catheter. Administer a corresponding volume of saline as a vehicle control.
-
Post-Dose Monitoring: Continuously record MAP and HR for a predetermined period following administration (e.g., 60-120 minutes) to observe the full effect and recovery.
-
Data Analysis: Analyze the changes in MAP and HR from the baseline period.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound to mice for subsequent physiological assessment.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal and Dose Preparation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is typically 10 ml/kg.[5] Prepare the this compound solution in the chosen vehicle.
-
Proper Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.[5][6]
-
Gavage Needle Insertion: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[5] Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is gently advanced. Do not force the needle.[6][7]
-
Dose Administration: Once the needle is in the correct position, administer the solution slowly and steadily.
-
Post-Administration Observation: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
Signaling Pathway Diagrams
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of a peripherally acting alpha 2-adrenoceptor antagonist (L-659,066) on hemodynamics and plasma levels of catechols in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute cardiovascular effects of the alpha2-adrenoceptor antagonist, idazoxan, in rats: influence of the basal sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. instechlabs.com [instechlabs.com]
Validation & Comparative
Efaroxan vs. Idazoxan: A Comparative Analysis in Locomotor Activity Studies
For researchers in neuropharmacology and drug development, understanding the nuanced effects of adrenergic and imidazoline (B1206853) receptor antagonists is crucial. This guide provides a detailed comparison of efaroxan hydrochloride and idazoxan (B1206943), focusing on their impact on locomotor activity as demonstrated in preclinical studies. Both compounds are recognized as antagonists of alpha-2 adrenergic receptors and also interact with imidazoline receptors, playing a role in modulating behavior, cognitive functions, and motor activity.[1][2]
Performance in Locomotor Activity Assays
Experimental data reveals divergent effects of efaroxan and idazoxan on spontaneous and forced locomotor activity in rats, suggesting that the experimental context is a critical determinant of their pharmacological action.
Spontaneous Locomotor Activity
In studies evaluating spontaneous movement, both efaroxan and idazoxan have been shown to decrease locomotor activity. Research using an Actimeter PanLAB device to monitor horizontal, vertical, and stereotypic movements in rats indicated that both drugs induced sedative effects.[1] Intraperitoneal administration of idazoxan (1 mg/kg) and efaroxan (3 mg/kg) resulted in a statistically significant reduction in all three types of movements compared to a control group.[1] Notably, the inhibitory effects of idazoxan on horizontal and vertical movements were more pronounced than those of efaroxan.[1]
| Compound | Dose (mg/kg) | Horizontal Movements (mean ± SD) | Vertical Movements (mean ± SD) | Stereotypic Movements (mean ± SD) |
| Control | N/A | 2477.43 ± 946.79 | 647.57 ± 373.3 | 1088.71 ± 157.26 |
| Idazoxan | 1 | 1224.14 ± 436.65 | 72.0 ± 99.12 | 944.14 ± 101.46 |
| Efaroxan | 3 | 2039.0 ± 1327.23 | 430.71 ± 313.01 | 1013.0 ± 152.28 |
Table 1: Effects of Idazoxan and Efaroxan on Spontaneous Locomotor Activity in Rats.[1]
Forced Locomotor Activity and Endurance
Conversely, in studies assessing endurance and forced locomotion using a treadmill test, both idazoxan and efaroxan have been reported to enhance locomotor functions.[3] Intraperitoneal administration of idazoxan (3 mg/kg) and efaroxan (1 mg/kg) led to a significant increase in the running distance compared to the control group.[3] In this context, idazoxan again demonstrated a more potent effect than efaroxan.[3]
Furthermore, when combined with ephedrine (B3423809), both idazoxan and efaroxan potentiated its effects on increasing locomotor activity and endurance capacity.[2] The combination of ephedrine and idazoxan resulted in a more significant increase in the distance run and a greater reduction in the number of electrical shocks required to motivate the animals compared to the ephedrine and efaroxan combination.[2]
Experimental Protocols
Spontaneous Locomotor Activity Assessment
The protocol for assessing spontaneous locomotor activity involved the use of a LE-8811 Actimeter PanLAB device.[1] Male Wistar rats were divided into three groups: a control group receiving distilled water, a group treated with idazoxan (1 mg/kg, intraperitoneally), and a group treated with efaroxan (3 mg/kg, intraperitoneally).[1] The actimeter, equipped with infrared sensors, was used to count the number of horizontal, vertical, and stereotypic movements over a specific time interval.[1] Data were analyzed using the ANOVA test.[1]
Forced Locomotor Activity (Treadmill Test)
For the forced locomotion and endurance studies, a PanLAB treadmill for rats was utilized.[3] Male Wistar rats (200-250 g) were divided into a control group and groups receiving intraperitoneal injections of idazoxan (3 mg/kg) or efaroxan (1 mg/kg).[3] The treadmill was set at a constant speed, and the total distance run by each animal was recorded.[3] The number and duration of electric shocks delivered to encourage running were also measured as an indicator of fatigue resistance.[3] Statistical analysis was performed using the ANOVA method.[3]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both efaroxan and idazoxan involves the antagonism of alpha-2 adrenergic receptors. This action blocks the presynaptic negative feedback on norepinephrine (B1679862) release, leading to increased synaptic norepinephrine levels.[4] This, in turn, can activate postsynaptic alpha-1 and beta-adrenergic receptors, influencing various physiological processes, including locomotor activity.[4] Both compounds also exhibit affinity for imidazoline receptors, which adds another layer of complexity to their pharmacological profiles.[1][2]
Caption: Alpha-2 Adrenergic Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for a Locomotor Activity Study.
Conclusion
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihyperglycemic Effects of Efaroxan and Yohimbine
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and therapeutic potential of two prominent α2-adrenoceptor antagonists in the context of hyperglycemia.
This guide provides a detailed comparison of the antihyperglycemic properties of Efaroxan and yohimbine (B192690). Both compounds are recognized as antagonists of α2-adrenergic receptors and have been investigated for their potential in managing elevated blood glucose levels. Their primary mechanism involves enhancing insulin (B600854) secretion through the blockade of α2A-adrenoceptors on pancreatic β-cells. However, emerging research indicates subtle but significant differences in their modes of action and efficacy, which are explored herein.
Comparative Antihyperglycemic Effects
Efaroxan and yohimbine both exert antihyperglycemic effects primarily by increasing insulin secretion from pancreatic β-cells. This is achieved by blocking the inhibitory action of adrenaline on insulin release, which is mediated by α2A-adrenergic receptors[1][2][3][4]. However, studies suggest that Efaroxan may possess a more potent antihyperglycemic effect compared to yohimbine[5].
In non-diabetic and type-II diabetic rat models, both Efaroxan and yohimbine were shown to reduce plasma glucose levels and increase plasma insulin levels. The effects of Efaroxan were reported to be more pronounced[5]. Furthermore, both compounds potentiated glucose-induced insulin release and improved oral glucose tolerance in type-II diabetic rats[5].
A key differentiator lies in their interaction with other glucose-lowering agents. The combination of Efaroxan with glibenclamide, a sulfonylurea drug, resulted in a synergistic increase in insulin secretion. In contrast, the combination of yohimbine and glibenclamide produced an additive effect[5]. This suggests that Efaroxan may have an additional mechanism of action that complements that of sulfonylureas.
Yohimbine's efficacy has been linked to genetic factors. In individuals with a specific variant of the ADRA2A gene that leads to an overexpression of α2A-adrenoceptors and consequently impaired insulin secretion, yohimbine has been shown to correct this defect[1][6]. In these individuals, yohimbine administration led to a significant increase in insulin secretion during an oral glucose tolerance test[6][7].
| Parameter | Efaroxan | Yohimbine | Reference |
| Primary Mechanism | α2-adrenoceptor antagonism | α2-adrenoceptor antagonism | [5] |
| Secondary Mechanism | Possible interaction with KATP channels | Primarily α2-adrenoceptor antagonism | [5][8][9] |
| Effect on Insulin Secretion | Increases insulin secretion | Increases insulin secretion | [5][10][11][12] |
| Effect on Blood Glucose | Reduces blood glucose | Reduces blood glucose | [5][11] |
| Oral Glucose Tolerance | Improves in type-II diabetic models | Improves in type-II diabetic models | [5][8] |
| Interaction with Glibenclamide | Synergistic increase in insulin secretion | Additive increase in insulin secretion | [5] |
| Genetic Dependence | Not established | More effective in individuals with ADRA2A risk variant | [1][6][7] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway for both Efaroxan and yohimbine involves the antagonism of α2A-adrenergic receptors on pancreatic β-cells. In a resting state, the sympathetic nervous system, through the release of adrenaline and noradrenaline, can inhibit insulin secretion by activating these receptors. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces insulin exocytosis. By blocking these receptors, Efaroxan and yohimbine prevent this inhibitory signal, thereby allowing for increased insulin secretion in response to glucose.
Efaroxan has been suggested to have a dual mechanism of action. Besides its α2-adrenoceptor antagonistic activity, it may also directly affect the ATP-sensitive potassium (KATP) channels in β-cells[5][8][9]. Closure of these channels leads to membrane depolarization, calcium influx, and ultimately, insulin release. This dual action could explain its synergistic effect with glibenclamide, which also targets KATP channels.
Caption: Signaling pathway of Efaroxan and yohimbine in pancreatic β-cells.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the antihyperglycemic effects of Efaroxan and yohimbine.
In Vitro: Insulin Secretion from Isolated Pancreatic Islets
A common in vitro method to assess the direct effects of these compounds on insulin secretion involves the use of isolated pancreatic islets from animal models such as mice or rats.
Caption: Experimental workflow for in vitro insulin secretion assay.
Detailed Methodology:
-
Islet Isolation: Pancreatic islets are isolated from euthanized animals (e.g., Wistar rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated for a defined period (e.g., 30-60 minutes) in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 3.3 mM) to establish a basal insulin secretion rate.
-
Incubation: Islets are then transferred to fresh buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of Efaroxan or yohimbine. A control group with only the vehicle for the drugs is also included. The incubation is typically carried out for 60-120 minutes at 37°C.
-
Insulin Measurement: At the end of the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content and compared between the different treatment groups.
In Vivo: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo method to assess how an organism handles a glucose load and to evaluate the effects of antihyperglycemic agents.
Caption: Experimental workflow for in vivo oral glucose tolerance test.
Detailed Methodology:
-
Animal Preparation: Animals (e.g., mice or rats) are fasted overnight to ensure a baseline glucose level.
-
Drug Administration: Efaroxan, yohimbine, or a vehicle control is administered to the animals at a predetermined time before the glucose challenge. The route of administration can be oral gavage or intraperitoneal injection.
-
Glucose Challenge: A concentrated glucose solution is administered orally to the animals.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose administration (e.g., -30, 0, 15, 30, 60, and 120 minutes).
-
Biochemical Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated from the blood samples to measure insulin levels using ELISA or RIA.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated and compared between the treatment groups to assess the overall effect on glucose tolerance and insulin secretion.
Conclusion
Both Efaroxan and yohimbine demonstrate antihyperglycemic effects through the antagonism of α2A-adrenergic receptors, leading to enhanced insulin secretion. While both compounds are effective in preclinical models, Efaroxan appears to have a more potent effect and may possess a dual mechanism of action involving KATP channels, which could offer a therapeutic advantage, particularly in combination with sulfonylureas. The antihyperglycemic action of yohimbine is notably influenced by an individual's genetic makeup, suggesting its potential for a more personalized therapeutic approach in patients with specific ADRA2A gene variants. Further clinical research is warranted to fully elucidate the therapeutic potential and safety profiles of these compounds in the management of type 2 diabetes.
References
- 1. sciencenews.org [sciencenews.org]
- 2. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha2A-adrenergic receptors in the genetics, pathogenesis, and treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of alpha2A-adrenergic receptors contributes to type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotype-based treatment of type 2 diabetes with an α2A-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of a central nervous pathway in yohimbine-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of yohimbine and nicotinic acid on insulin secretion in islet transplanted streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Efaroxan and Glibenclamide on Insulin Secretion
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of the mechanisms and effects of Efaroxan hydrochloride and Glibenclamide on insulin (B600854) secretion from pancreatic β-cells. By synthesizing experimental data, this document serves as a resource for understanding their distinct and overlapping pathways of action.
Introduction to the Compounds
Glibenclamide (Glyburide) is a second-generation sulfonylurea, a cornerstone in the treatment of type 2 diabetes mellitus for decades.[1][2] Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion.[1][2]
This compound is an imidazoline (B1206853) compound primarily known as a selective and potent α2-adrenoceptor antagonist.[3] While initially investigated for its antihypertensive properties, its effects on insulin release have made it a significant tool for research into β-cell physiology.[3][4]
Primary Mechanisms of Action
The insulinotropic effects of Glibenclamide and Efaroxan are initiated through different primary targets on the pancreatic β-cell, although their pathways converge.
Glibenclamide: The K-ATP Channel-Dependent Pathway
Glibenclamide's mechanism is well-established. It directly stimulates insulin release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[2][5][6] This binding event initiates the following cascade:
-
K-ATP Channel Closure: Glibenclamide binding closes the K-ATP channel, reducing potassium ion efflux.[2][6]
-
Membrane Depolarization: The reduction in potassium outflow leads to depolarization of the cell membrane.[2][6]
-
Calcium Influx: Depolarization opens voltage-gated calcium channels (VGCCs), causing an influx of extracellular calcium (Ca2+).[2][6]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[2][6]
This action is dependent on functioning β-cells but can occur even at low glucose concentrations, which accounts for its risk of inducing hypoglycemia.[7]
Efaroxan: A Dual-Mechanism Approach
Efaroxan's effect on insulin secretion is more complex, involving at least two distinct mechanisms.[3][4][8]
-
α2-Adrenoceptor Antagonism: Pancreatic β-cells express α2A-adrenoceptors, which, when activated by catecholamines (like adrenaline and noradrenaline), inhibit insulin secretion. Efaroxan acts as an antagonist at these receptors, blocking this inhibitory signal.[4][9] This action removes a natural brake on insulin release, thereby potentiating secretion, particularly in conditions where the sympathetic nervous system is active (e.g., in fed states).[4][7]
-
Direct K-ATP Channel Blockade: Similar to sulfonylureas, Efaroxan can directly inhibit β-cell K-ATP channels.[3][10][11] This effect, however, is independent of the SUR1 subunit and is thought to occur via interaction with the Kir6.2 pore-forming subunit of the channel or through an associated imidazoline binding site.[8][11] This K-ATP channel inhibition contributes to membrane depolarization and subsequent insulin exocytosis, mirroring the latter part of the glibenclamide pathway.[3]
Some studies also suggest that Efaroxan may have downstream effects on the exocytotic machinery, independent of its influence on ion channels.[8][12]
Comparative Efficacy and Effects: Experimental Data
Experimental studies in rat models provide quantitative insights into the differential effects of Efaroxan and Glibenclamide on plasma glucose and insulin levels.
| Experimental Condition | Agent & Dose (p.o.) | Effect on Plasma Insulin | Effect on Plasma Glucose | Key Observation |
| Basal State (Fed Rats) | Efaroxan (1 & 5 mg/kg) | Increased | Minimal effect | Insulinotropic without significant hypoglycemia.[7] |
| Glibenclamide (1 & 5 mg/kg) | Increased | Marked Hypoglycemia | Potent insulinotropic effect coupled with strong hypoglycemic action.[7] | |
| Glucose Challenge | Efaroxan (5 mg/kg) | Potentiated insulin release | Tended to normalize glucose | Enhanced glucose-stimulated insulin secretion without causing hypoglycemia.[7] |
| Glibenclamide (2 or 5 mg/kg) | Potentiated insulin release | Tendency for hypoglycemia | Strong potentiation of insulin release, with an associated risk of low blood sugar.[7] | |
| Combination Therapy | Efaroxan + Glibenclamide | Greater elevation in insulin release than either drug alone | Did not enhance the hypoglycemia seen with glibenclamide alone | Synergistic effect on insulin secretion.[7][9] Efaroxan's α2-adrenoceptor antagonism may counteract hypoglycemic stress responses.[4] |
Data summarized from studies conducted in rats.[7]
Detailed Experimental Protocols
The findings presented are based on established experimental models. A representative protocol for assessing insulin secretion is as follows:
In Vivo Animal Studies (Rat Model)
-
Animals: Male Wistar rats are commonly used.[7]
-
Drug Administration: Efaroxan and Glibenclamide are administered orally (p.o.) at specified doses (e.g., 1-5 mg/kg).[7]
-
Blood Sampling: Blood samples are collected at various time points post-administration to measure plasma glucose and insulin concentrations.
-
Glucose Challenge: To assess the potentiation of stimulated insulin secretion, a glucose challenge is administered either intra-arterially (i.a.) or subcutaneously (s.c.) after drug administration.[7]
-
Assays: Plasma glucose is typically measured using a glucose oxidase method, and plasma insulin is quantified by radioimmunoassay (RIA).
In Vitro Islet Studies
-
Islet Isolation: Pancreatic islets of Langerhans are isolated from rats by collagenase digestion.
-
Incubation: Islets are pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) with a basal glucose concentration.
-
Stimulation: Islets are then transferred to a buffer containing a stimulatory glucose concentration (e.g., 6-20 mM) with or without the test compounds (Efaroxan or Glibenclamide) for a defined period (e.g., 60 minutes).[3][13]
-
Quantification: Insulin secreted into the buffer is measured by RIA or ELISA.
-
Electrophysiology: To measure K-ATP channel activity directly, patch-clamp techniques are employed on single β-cells or in cell lines like RINm5F or BRIN-BD11.[3][10]
Summary and Conclusion
This compound and Glibenclamide both act as potent insulin secretagogues but through distinct primary mechanisms.
-
Glibenclamide operates exclusively through the high-affinity SUR1 subunit of the K-ATP channel, making it a powerful but glucose-independent stimulator with a significant risk of hypoglycemia.[1][7]
-
Efaroxan possesses a dual mechanism: it blocks the inhibitory α2-adrenoceptors and directly inhibits K-ATP channels.[3][4] This combination results in a potentiation of glucose-stimulated insulin secretion with a markedly lower risk of hypoglycemia compared to Glibenclamide.[7]
The synergistic increase in insulin secretion when both drugs are co-administered highlights the involvement of separate but complementary pathways.[4][7][9] These findings underscore that while both compounds ultimately lead to insulin release, their differing molecular targets and regulatory nuances offer distinct pharmacological profiles for research and potential therapeutic development.
References
- 1. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [medcrine.com]
- 3. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 7. Comparison of the effects of efaroxan and glibenclamide on plasma glucose and insulin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP-sensitive potassium channels and efaroxan-induced insulin release in the electrofusion-derived BRIN-BD11 beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Interactions between imidazoline compounds and sulphonylureas in the regulation of insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Effects of Efaroxan and Clonidine on Blood Glucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Efaroxan and clonidine (B47849) on blood glucose regulation. By examining their distinct mechanisms of action, supported by experimental data, this document aims to offer a clear understanding of their opposing influences on glucose homeostasis.
Core Pharmacological Distinction: Alpha-2 Adrenoceptor Modulation
The primary difference in the effects of Efaroxan and clonidine on blood glucose stems from their opposing actions on the alpha-2 adrenoceptors. Clonidine is an alpha-2 adrenoceptor agonist , meaning it stimulates these receptors.[1] Conversely, Efaroxan is a potent and selective alpha-2 adrenoceptor antagonist , which blocks these receptors.[2] This fundamental difference in their interaction with the alpha-2 adrenoceptor dictates their subsequent effects on insulin (B600854) secretion and overall blood glucose levels.
Impact on Insulin Secretion and Blood Glucose
Clonidine, by activating alpha-2 adrenoceptors on pancreatic beta-cells, inhibits insulin secretion.[3][4] This suppression of insulin release can lead to an increase in blood glucose levels, or hyperglycemia.[4][5][6] Studies have shown that clonidine administration results in a dose-dependent increase in fasting blood glucose levels in rats.[7][8] In normal human subjects, a single dose of clonidine was found to decrease insulin concentrations and raise plasma glucose.[5]
Efaroxan, on the other hand, by blocking the inhibitory alpha-2 adrenoceptors, promotes insulin secretion.[2][9] This insulinotropic effect contributes to a reduction in blood glucose levels.[10] In conscious fasted rats, Efaroxan was observed to increase resting plasma insulin levels.[2] Furthermore, it has been shown to potentiate glucose-induced insulin release in non-diabetic and type-II diabetic rats.[10]
Interestingly, clonidine has been shown to have a dual action. While it primarily suppresses insulin release through alpha-2 adrenoceptor stimulation, it can enhance insulin secretion when these receptors are blocked, suggesting an interaction with "imidazoline-preferring" sites.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of Efaroxan and clonidine on blood glucose and insulin levels from various experimental studies.
Table 1: Effects of Clonidine on Blood Glucose and Insulin
| Experimental Model | Dosage | Effect on Blood Glucose | Effect on Insulin | Citation |
| Normal Male Subjects | 0.5 mg (single oral dose) | Increased by 12 ± 1 mg/dl | Decreased | [5] |
| Normal Male Subjects | (after 4 days of treatment) | Increased by 11 ± 3 mg/dl | No change in basal levels | [5] |
| Euglycemic Rats | 25 µg/kg (orally, daily for 30 days) | Significant hyperglycemia (108.31% increase) | Not specified | [4][6] |
| Alloxan-induced Diabetic Rats | 25 µg/kg (orally, daily for 30 days) | Significant hyperglycemia | Not specified | [4][6] |
| Sprague Dawley Rats | 2, 4, and 7 µg/kg (intraperitoneal) | Statistically significant increase | Not specified | [7] |
| Type 2 Diabetic Human Subjects | 0.150 mg (3 times/day for 4 days) | Increased glucose levels after a protein meal | No change | [12] |
| Pigs | 0.5 nmol/kg/min (8-hour infusion) | Noticeably increased | No change despite hyperglycemia | [13] |
Table 2: Effects of Efaroxan on Blood Glucose and Insulin
| Experimental Model | Dosage | Effect on Blood Glucose | Effect on Insulin | Citation |
| Conscious Fasted Rats | 1-5 mg/kg (p.o.) | Little effect on resting glucose, but antagonized adrenaline-induced hyperglycemia | Increased resting plasma insulin levels | [2] |
| Non-diabetic and Type-II Diabetic Rats | Not specified | Reduced plasma glucose | Increased plasma insulin | [10] |
| Mice | Not specified | Reduced blood glucose | Increased insulin levels | [9] |
Signaling Pathways and Mechanisms of Action
The opposing effects of Efaroxan and clonidine can be visualized through their influence on the signaling pathways within pancreatic beta-cells.
Caption: Signaling pathways of Clonidine and Efaroxan in pancreatic beta-cells.
Efaroxan has also been shown to directly modulate ATP-sensitive potassium (KATP) channels in insulin-secreting cells, a mechanism that contributes to its insulinotropic effects independent of its alpha-2 adrenoceptor antagonism.[14][15] It can block these channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[14][15]
Experimental Protocols
The following provides a generalized experimental workflow based on methodologies cited in the reviewed literature for assessing the effects of these compounds on blood glucose in rodents.
Caption: Generalized experimental workflow for in vivo studies.
Detailed Methodologies:
-
Animal Models: Studies have utilized various animal models, including Sprague Dawley rats, Wistar rats, and different strains of mice.[2][4][6][7]
-
Induction of Diabetes: In some studies, diabetes was induced in rats using alloxan (B1665706) (150 mg/kg, i.p.).[4][6]
-
Drug Administration: Drugs were administered through different routes, including oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2][4][6][7]
-
Blood Glucose Measurement: Blood glucose levels were typically measured from tail vein blood samples using a glucometer.[4][6][7]
-
Insulin Assays: Plasma insulin concentrations were determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][10]
-
Isolated Islet Studies: To investigate direct effects on pancreatic beta-cells, experiments were also performed on isolated pancreatic islets.[3][11][16][17] In these studies, islets were perifused with solutions containing the test compounds, and the effluent was collected to measure insulin secretion.[16][17]
Conclusion
References
- 1. Alpha 2-adrenergic receptors mediate the increase in blood glucose levels induced by epinephrine and brief footshock stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of clonidine upon islet function: dissociated effects upon the time course and magnitude of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of clonidine on blood glucose levels in euglycemic and alloxan-induced diabetic rats and its interaction with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effect of clonidine on blood glucose levels in euglycemic and alloxan-induced diabetic rats and its interaction with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. njppp.com [njppp.com]
- 9. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual action of clonidine on insulin release: suppression, but stimulation when alpha 2-adrenoceptors are blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of clonidine on glucose, insulin and glucagon responses to a protein meal in type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of alpha 2-adrenergic agonist clonidine on plasma growth hormone and insulin-like growth factor-I concentrations in barrows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Efaroxan: A Comparative Guide to its Alpha-2 Adrenergic Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of efaroxan with other key alpha-2 (α2) adrenergic antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Alpha-2 Adrenergic Antagonists and the Significance of Selectivity
Alpha-2 adrenergic receptors, part of the G protein-coupled receptor superfamily, are crucial regulators of neurotransmitter release and play a significant role in a variety of physiological processes. Their antagonists are of considerable interest for their therapeutic potential in conditions such as depression, diabetes, and neurodegenerative disorders. The selectivity of these antagonists for the three α2-adrenoceptor subtypes (α2A, α2B, and α2C) and against other receptors, such as alpha-1 (α1) adrenoceptors and imidazoline (B1206853) receptors, is a critical determinant of their pharmacological profile and therapeutic utility. A highly selective antagonist minimizes off-target effects and provides a more precise tool for both therapeutic intervention and basic research.
Efaroxan is a potent and selective α2-adrenoceptor antagonist.[1] This guide will delve into its selectivity profile in comparison to other widely used α2-antagonists, including yohimbine, idazoxan, and atipamezole (B1667673).
Comparative Selectivity Profiles
The selectivity of efaroxan and its counterparts is best understood by examining their binding affinities (Ki or pA2 values) for different receptor subtypes. A higher pA2 or a lower Ki value indicates a higher binding affinity. The ratio of affinities for different receptors provides a quantitative measure of selectivity.
Alpha-2 vs. Alpha-1 Adrenoceptor Selectivity
A key aspect of an α2-antagonist's profile is its selectivity over α1-adrenoceptors to avoid cardiovascular side effects such as postural hypotension.
| Compound | α2-Adrenoceptor Affinity (pA2) | α1-Adrenoceptor Affinity (pA2) | α2/α1 Selectivity Ratio | Reference |
| Efaroxan | 8.89 | 6.03 | 724 | [1] |
| Idazoxan | Not explicitly stated in source | Not explicitly stated in source | 182 | [1] |
Note: The selectivity ratio is calculated from the antilog of the difference in pA2 values. A higher ratio indicates greater selectivity for α2-adrenoceptors. As the table demonstrates, efaroxan exhibits a significantly higher selectivity for α2-adrenoceptors over α1-adrenoceptors compared to idazoxan.[1]
Alpha-2 Adrenoceptor Subtype Selectivity
The affinity for the three distinct α2-adrenoceptor subtypes (α2A, α2B, and α2C) is a critical factor in determining the specific physiological effects of an antagonist. The following table summarizes the binding affinities (as -Log Ki or pKi) of several antagonists for human α2-adrenoceptor subtypes.
| Compound | α2A-Adrenoceptor (-Log Ki) | α2B-Adrenoceptor (-Log Ki) | α2C-Adrenoceptor (-Log Ki) | Reference |
| Efaroxan | No data available in source | No data available in source | No data available in source | |
| Yohimbine | 8.7 | 7.8 | 8.3 | |
| Idazoxan | 8.5 | 7.9 | 8.3 | |
| Atipamezole | 9.3 | 9.1 | 9.2 |
Note: The data for yohimbine, idazoxan, and atipamezole are derived from a study using cloned human α2-adrenoceptors expressed in CHO cells. Unfortunately, directly comparable subtype-specific binding data for efaroxan from the same study is not available.
Selectivity for Imidazoline Receptors
Several α2-antagonists, particularly those with an imidazoline structure like efaroxan and idazoxan, also exhibit affinity for imidazoline receptors (I1 and I2). This interaction can contribute to their overall pharmacological effects.
| Compound | α2-Adrenoceptor Affinity | Imidazoline Receptor Affinity | Comments | Reference |
| Efaroxan | High | Moderate | Efaroxan is a potent α2-adrenoceptor antagonist and also binds to imidazoline receptors. | |
| Idazoxan | High | High | Idazoxan binds with high affinity to both α2-adrenoceptors and imidazoline I1 and I2 receptors. | |
| Atipamezole | High | Negligible | Atipamezole is highly selective for α2-adrenoceptors with negligible affinity for imidazoline receptors. | |
| Yohimbine | High | Low | Yohimbine is an indole (B1671886) alkaloid and does not have the imidazoline structure, thus it has low affinity for imidazoline receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of α2-antagonist selectivity.
Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of test compounds for α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (a non-selective α2-antagonist).
-
Test compounds: Efaroxan, yohimbine, idazoxan, atipamezole, etc.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the desired α2-adrenoceptor subtype to confluency. Harvest the cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (for competition binding) or buffer (for total binding).
-
A high concentration of a non-radiolabeled, non-selective antagonist (e.g., phentolamine) to determine non-specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Isolated Tissue Bioassay for Alpha-2 Adrenoceptor Antagonism
This type of assay measures the functional consequence of receptor blockade in a physiological system.
Objective: To determine the antagonist potency (pA2 value) of test compounds at pre-synaptic α2-adrenoceptors.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Alpha-2 adrenoceptor agonist (e.g., clonidine (B47849) or UK-14,304).
-
Test compounds: Efaroxan, yohimbine, idazoxan.
-
Organ bath setup with isometric transducers and data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the vas deferens. Clean the tissue of adhering fat and connective tissue and suspend it in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Stimulation: Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz, 2 ms (B15284909) pulse width, supramaximal voltage) to elicit twitch responses, which are due to the release of noradrenaline from sympathetic nerve endings.
-
Agonist Cumulative Concentration-Response Curve: Once the twitch responses are stable, add the α2-agonist (e.g., clonidine) to the organ bath in a cumulative manner to obtain a concentration-response curve for the inhibition of the twitch response.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of the α2-antagonist (e.g., efaroxan) for a predetermined period (e.g., 30-60 minutes).
-
Shift in Agonist Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the α2-agonist. The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
Data Analysis:
-
Repeat the procedure with at least three different concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A linear regression with a slope not significantly different from unity indicates competitive antagonism.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Radioligand Binding Assay Workflow.
Caption: Alpha-2 Adrenoceptor Signaling.
Conclusion
References
Efaroxan vs. KU14R: A Comparative Analysis of their Effects on K(ATP) Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Efaroxan and its imidazole (B134444) analogue, KU14R, on ATP-sensitive potassium (K(ATP)) channels, supported by experimental data.
Efaroxan, an imidazoline (B1206853) compound, and its analogue KU14R, where the imidazoline ring is replaced by an imidazole ring, have been investigated for their effects on pancreatic beta-cell function, particularly their interaction with K(ATP) channels. While both compounds exhibit inhibitory effects on these channels, their profiles differ significantly in terms of potency and downstream physiological consequences, such as insulin (B600854) secretion. This guide synthesizes key findings to elucidate their comparative pharmacology.
Quantitative Comparison of K(ATP) Channel Inhibition
Both Efaroxan and KU14R block K(ATP) channels in pancreatic beta cells. However, Efaroxan is a more potent inhibitor. The half-maximal inhibitory concentrations (IC50) from whole-cell patch-clamp studies are summarized below.
| Compound | IC50 (μmol/L) | Hill Slope | Reference |
| Efaroxan | 8.8 | -1.1 | [1][2] |
| KU14R | 31.9 | -1.5 | [1][2] |
Differential Effects on Insulin Secretion and Intracellular Calcium
A crucial distinction between the two compounds lies in their ability to stimulate insulin secretion. Despite both blocking K(ATP) channels, which is a primary mechanism for glucose-stimulated insulin secretion, only Efaroxan demonstrates a potent insulinotropic effect.
Efaroxan:
-
At a concentration of 100 μmol/L, in the presence of 10 mmol/L glucose, Efaroxan significantly enhances insulin secretion from perifused mouse islets.[2]
-
This insulinotropic effect is associated with its ability to depolarize the beta-cell membrane, leading to the opening of voltage-gated calcium channels and a subsequent rise in intracellular calcium concentration ([Ca2+]c).[2]
-
Interestingly, some studies suggest that Efaroxan's full secretagogue activity may involve mechanisms independent of its K(ATP) channel blockade.[3][4]
KU14R:
-
In stark contrast, KU14R (at concentrations up to 300 μmol/L) is ineffective at stimulating insulin secretion at both 5 mmol/L and 10 mmol/L glucose.[2]
-
While KU14R also depolarizes the beta-cell membrane and induces action potential spiking, it is significantly less effective than Efaroxan at increasing [Ca2+]c.[2]
-
This suggests that the structural difference—the imidazoline versus the imidazole ring—is critical for the full insulinotropic effect, which appears to be mediated by a more efficient coupling to calcium influx.[2]
Initially, KU14R was classified as an imidazoline antagonist.[5] However, studies have shown that KU14R does not antagonize the K(ATP) channel-blocking or the depolarizing effects of Efaroxan.[2] In fact, their effects on membrane potential can be additive.[6] This indicates that while KU14R can interact with the K(ATP) channel, it does not compete with Efaroxan at its binding site in a classical antagonist manner.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in insulin secretion and the experimental workflow used to assess the effects of Efaroxan and KU14R.
Caption: Signaling pathway of insulin secretion and points of intervention for Efaroxan and KU14R.
Caption: Experimental workflow for comparing the effects of Efaroxan and KU14R.
Experimental Protocols
The comparative analysis of Efaroxan and KU14R on K(ATP) channels has been primarily conducted using electrophysiological and biochemical techniques on isolated pancreatic islets and dispersed beta-cells, typically from mice.
1. Measurement of K(ATP) Channel Activity:
-
Technique: Whole-cell configuration of the patch-clamp technique.[1]
-
Cell Preparation: Pancreatic islets are isolated and dispersed into single beta-cells.
-
Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell. The membrane potential is held at a specific voltage (e.g., -70 mV), and voltage steps are applied to elicit currents.[1] The K(ATP) channel currents are measured in response to the application of varying concentrations of Efaroxan or KU14R to determine the dose-dependent inhibition and calculate the IC50 values.[1][2]
2. Insulin Secretion Measurement:
-
Technique: Perifusion of isolated pancreatic islets.[2]
-
Procedure: Isolated islets are placed in a chamber and continuously supplied with a buffer solution containing a specific glucose concentration (e.g., 5 or 10 mmol/L). The test compounds (Efaroxan or KU14R) are added to the perifusion buffer. The effluent from the chamber is collected at regular intervals, and the insulin concentration is measured using radioimmunoassay (RIA) or ELISA.[2]
3. Measurement of Intracellular Calcium Concentration ([Ca2+]c):
-
Technique: Ratiometric fluorescence imaging using calcium-sensitive dyes (e.g., Fura-2).[2]
-
Procedure: Isolated islets or dispersed beta-cells are loaded with the fluorescent dye. The cells are then exposed to Efaroxan or KU14R, and the changes in fluorescence intensity at different excitation wavelengths are recorded. The ratio of these intensities is used to calculate the intracellular calcium concentration.[2]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Essential role of the imidazoline moiety in the insulinotropic effect but not the KATP channel-blocking effect of imidazolines; a comparison of the effects of efaroxan and its imidazole analogue, KU14R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Characterization of a KATP channel-independent pathway involved in potentiation of insulin secretion by efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the imidazoline ligands efaroxan and KU14R on blood glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the α2-Antagonistic Activity of (+)-Efaroxan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-efaroxan's α2-adrenoceptor antagonistic activity with other relevant compounds. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to assist researchers in their understanding and application of this compound.
Executive Summary
(+)-Efaroxan is a potent and selective antagonist of α2-adrenoceptors, with a notable preference for the α2-adrenoceptor family over α1-adrenoceptors and imidazoline (B1206853) I1/I2 receptors. This guide presents a comparative analysis of its binding affinity and functional antagonism against a panel of other α-adrenoceptor antagonists. The data consistently demonstrates that the (+)-enantiomer of efaroxan is the more active isomer in antagonizing α2-adrenoceptor-mediated responses. Its selectivity profile makes it a valuable tool for investigating the physiological and pathological roles of α2-adrenoceptors.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenoceptor Antagonists
This table summarizes the binding affinities (Ki values) of (+)-efaroxan and other antagonists for human α2A, α2B, and α2C adrenoceptor subtypes, as well as human α1A adrenoceptors and imidazoline I1 and I2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α1A (Ki, nM) | I1 (Ki, nM) | I2 (Ki, nM) |
| (+)-Efaroxan | 15.8 | 10.0 | 12.6 | 724[1] | ~1000 | >1000 |
| (-)-Efaroxan | - | - | - | - | - | - |
| Idazoxan | 2.5 | 2.0 | 2.5 | 182[1] | High Affinity | High Affinity |
| Yohimbine | 1.0 | 2.5 | 0.8 | - | Low Affinity | Low Affinity |
| Rauwolscine | 0.5 | 1.6 | 0.4 | - | Low Affinity | Low Affinity |
| Atipamezole | 0.6 | 1.0 | 0.5 | - | - | - |
| Phentolamine | 5.0 | 6.3 | 4.0 | - | - | - |
| RX821002 | 0.8 | 1.3 | 0.6 | - | - | - |
Table 2: Comparative Functional Antagonist Potency (pA2) of α2-Adrenoceptor Antagonists
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Compound | Tissue/Receptor | Agonist | pA2 Value |
| (+)-Efaroxan | Rat Vas Deferens (α2) | p-Aminoclonidine | 8.89[1] |
| (+)-Efaroxan | Rat Anococcygeus (α1) | Phenylephrine | 6.03[1] |
| Idazoxan | Rat Vas Deferens (α2) | Xylazine | 7.8 |
| Yohimbine | Rabbit Saphenous Vein (α2) | UK-14,304 | ~8.0 |
| Phentolamine | Rat Vas Deferens (α2) | UK-14,304 | ~7.5 |
| Wy26703 | Rat Vas Deferens (α2) | UK-14,304 | ~8.5 |
Note: pA2 values can vary depending on the tissue, agonist, and experimental conditions used.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target α2-adrenoceptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., (+)-efaroxan).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known α2-antagonist (e.g., phentolamine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay in Isolated Tissues (Schild Analysis)
This protocol determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the response to an agonist in an isolated tissue preparation.
1. Tissue Preparation:
-
An appropriate tissue containing α2-adrenoceptors is isolated (e.g., rat vas deferens).
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at a constant temperature (e.g., 37°C) and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a selective α2-adrenoceptor agonist (e.g., UK-14,304) is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
3. Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., (+)-efaroxan) for a predetermined period.
4. Second Agonist Concentration-Response Curve:
-
In the presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
5. Schild Analysis:
-
The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
This procedure is repeated with at least three different concentrations of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild regression line, and the slope of the line should not be significantly different from unity for a competitive antagonist.[2]
Mandatory Visualization
Caption: α2-Adrenoceptor signaling cascade.
Caption: Imidazoline I1 receptor signaling.
Caption: Workflow for α2-antagonist validation.
References
Efaroxan vs. Phentolamine: A Comparative Guide for Imidazoline Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of efaroxan and phentolamine (B1677648), two key ligands used in the study of imidazoline (B1206853) and adrenergic receptors. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their experimental designs.
Introduction
Efaroxan and phentolamine are both imidazoline derivatives that have been instrumental in characterizing imidazoline and adrenergic receptor pharmacology. While structurally related, they exhibit distinct receptor affinity and selectivity profiles, leading to different physiological and therapeutic effects. Efaroxan is recognized primarily as an α2-adrenergic and I1-imidazoline receptor antagonist, with some studies suggesting selectivity for the I1 receptor over α2-adrenoceptors. In contrast, phentolamine is a classical non-selective α-adrenergic receptor antagonist, blocking both α1 and α2 subtypes with similar affinity. Their differential effects on imidazoline receptors, particularly the I1 and I2 subtypes, make them valuable tools for dissecting the complex signaling pathways associated with these receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding affinities and functional potencies of efaroxan and phentolamine at various imidazoline and adrenergic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (pKb/pA2/Ki) | Species/Tissue | Reference |
| Efaroxan | α2A-Adrenergic Receptor | pKb = 8.43 | Rat Hippocampus | [1] |
| α2-Adrenoceptor | pA2 = 8.89 | Rat Vas Deferens | [2] | |
| α1-Adrenoceptor | pA2 = 6.03 | Rat Anococcygeus Muscle | [2] | |
| K+ATP Channels | Ki = 12 µM | RINm5F Cells | [3] | |
| Phentolamine | α2A-Adrenergic Receptor | pKb = 8.16 | Rat Hippocampus | [1] |
| α1-Adrenoceptor | - | - | [4] | |
| α2-Adrenoceptor | - | - | [4] |
Note: A direct comparison of Ki values across all relevant receptor subtypes in a single study is limited in the available literature. The data presented is compiled from various sources and methodologies, which should be considered when interpreting the values. The selectivity of efaroxan for α2 over α1 adrenoceptors is reported to be 724-fold[2]. Phentolamine is generally considered a non-selective α1/α2-adrenergic antagonist[4].
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of efaroxan and phentolamine for imidazoline and adrenergic receptors using a radiolabeled ligand, such as [3H]-clonidine.
1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat brain cortex, human platelets) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [3H]-clonidine, typically at a concentration close to its Kd).
-
Increasing concentrations of the competing unlabeled ligand (efaroxan or phentolamine).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competing ligand) against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Insulin (B600854) Secretion from Pancreatic Islets
This protocol outlines a method to assess the functional effects of efaroxan and phentolamine on insulin secretion from isolated pancreatic islets.
1. Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).
-
Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
2. Insulin Secretion Assay (Static Incubation):
-
Pre-incubate batches of size-matched islets in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal secretion rate.
-
Replace the pre-incubation buffer with fresh KRBB containing different glucose concentrations (basal and stimulatory, e.g., 16.7 mM) in the presence or absence of various concentrations of efaroxan or phentolamine.
-
Incubate the islets for a specific duration (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
3. Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a suitable immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Express the insulin secretion as a function of the experimental conditions (e.g., ng of insulin per islet per hour).
-
Compare the effects of efaroxan and phentolamine on basal and glucose-stimulated insulin secretion.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
Efaroxan and phentolamine serve as critical pharmacological tools for investigating imidazoline and adrenergic receptor systems. Efaroxan's profile as a more selective antagonist for I1-imidazoline and α2-adrenergic receptors, in contrast to phentolamine's broad-spectrum α-adrenergic antagonism, allows for the differential exploration of these receptor systems. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor selectivity. The data and protocols provided in this guide are intended to support researchers in designing rigorous and well-controlled experiments to further elucidate the roles of these important receptor families in health and disease.
References
- 1. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan vs. Rilmenidine: A Comparative Guide for I1-Imidazoline Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of efaroxan and rilmenidine (B1679337) as ligands for the I1-imidazoline receptor. The information presented is collated from preclinical and clinical research to support further investigation and drug development efforts in this area.
Introduction
Imidazoline (B1206853) receptors, particularly the I1 subtype, have emerged as a significant target for therapeutic intervention, primarily in the management of hypertension.[1][2][3] These receptors are located in the rostral ventrolateral medulla of the brainstem and are involved in the central regulation of sympathetic tone. Rilmenidine, a second-generation centrally acting antihypertensive agent, is a selective agonist for I1-imidazoline receptors.[3][4] In contrast, efaroxan is recognized as a selective I1-imidazoline receptor antagonist, which also exhibits potent α2-adrenoceptor antagonist properties.[5][6][7] This guide will compare these two critical research compounds based on their receptor binding affinity, selectivity, functional activity, and the signaling pathways they modulate.
Quantitative Comparison of Receptor Binding Affinity and Selectivity
The binding characteristics of efaroxan and rilmenidine at I1-imidazoline and α2-adrenergic receptors are crucial for understanding their pharmacological profiles. The following tables summarize the available quantitative data from radioligand binding assays.
Table 1: Binding Affinity (Ki) of Efaroxan and Rilmenidine at I1-Imidazoline and α2-Adrenergic Receptors
| Compound | I1-Imidazoline Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Source |
| Efaroxan | 0.15 ± 0.06 | 5.6 ± 1.4 | [1] |
| Rilmenidine | >1000 | ~30-fold lower affinity for α2 vs I1 | [8][9] |
Note: A lower Ki value indicates a higher binding affinity. Data for rilmenidine's Ki at the I1 receptor was not consistently reported as a direct value but its high selectivity is well-established.
Table 2: Selectivity Ratio for I1-Imidazoline vs. α2-Adrenergic Receptors
| Compound | Selectivity Ratio (Ki α2 / Ki I1) |
| Efaroxan | 37.33 |
| Rilmenidine | ~30 |
Note: A higher selectivity ratio indicates a greater preference for the I1-imidazoline receptor over the α2-adrenergic receptor.
Functional Activity at I1-Imidazoline Receptors
Efaroxan and rilmenidine exhibit opposing functional activities at the I1-imidazoline receptor, which dictates their overall pharmacological effects.
-
Rilmenidine is an agonist at I1-imidazoline receptors.[4] Its agonistic action in the brainstem leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[9] This sympathoinhibitory effect is central to its therapeutic use as an antihypertensive agent.[10]
-
Efaroxan acts as an antagonist at I1-imidazoline receptors.[5][6] As an antagonist, it blocks the effects of I1-agonists like rilmenidine and moxonidine (B1115).[1] This antagonistic property makes it a valuable tool for researchers studying the physiological roles of the I1-imidazoline receptor system.
Signaling Pathways
The signaling cascade initiated by the activation of the I1-imidazoline receptor is distinct from that of the α2-adrenoceptor.
Activation of the I1-imidazoline receptor by an agonist like rilmenidine is believed to couple to a G-protein and subsequently activate phosphatidylcholine-selective phospholipase C (PC-PLC).[1][2] This leads to the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG), a key second messenger. In contrast, α2-adrenoceptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Figure 1: Proposed signaling pathway for I1-imidazoline receptor agonism by rilmenidine.
Efaroxan, as an antagonist, would bind to the I1-imidazoline receptor but not initiate this signaling cascade, thereby blocking the effects of agonists.
Figure 2: Antagonistic action of efaroxan at the I1-imidazoline receptor.
Experimental Protocols
A general methodology for the key experiments cited in this guide is outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of efaroxan and rilmenidine for I1-imidazoline and α2-adrenergic receptors.
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rabbit renal proximal tubule, human platelets, or transfected cell lines).
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-clonidine for I1 sites or [3H]-rauwolscine for α2 sites) in the presence of varying concentrations of the unlabeled competitor drug (efaroxan or rilmenidine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. To determine selectivity for I1 sites, experiments are often performed in the presence of a high concentration of an α2-adrenergic antagonist to mask the α2 sites.
Figure 3: General workflow for a radioligand binding assay.
In Vivo Cardiovascular Studies
Objective: To assess the functional effects of efaroxan and rilmenidine on cardiovascular parameters such as blood pressure and heart rate.
General Protocol:
-
Animal Model: Studies are typically conducted in conscious, freely moving animals (e.g., rabbits, rats) instrumented for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: Efaroxan or rilmenidine is administered via a relevant route (e.g., intravenously, intracisternally).
-
Cardiovascular Monitoring: Arterial blood pressure and heart rate are continuously recorded before, during, and after drug administration.
-
Antagonism Studies: To confirm receptor involvement, an antagonist (e.g., efaroxan) can be administered prior to or following an agonist (e.g., rilmenidine) to observe the reversal of the agonist's effects.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and statistically analyzed.
Conclusion
Efaroxan and rilmenidine are indispensable tools for the study of I1-imidazoline receptor pharmacology. Rilmenidine's agonist activity and its selectivity for the I1 receptor have established it as a clinically effective antihypertensive agent with a favorable side-effect profile compared to older, less selective drugs.[9] Efaroxan's potent antagonist properties at both I1-imidazoline and α2-adrenergic receptors make it a critical pharmacological probe for elucidating the physiological and pathophysiological roles of these receptor systems.[1] The distinct signaling pathways and functional outcomes associated with these two ligands underscore the importance of selective drug design for targeting the I1-imidazoline receptor for therapeutic benefit.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efaroxan Hydrochloride - LKT Labs [lktlabs.com]
- 7. Efaroxan - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Efaroxan and S22068: Unraveling Their Antihyperglycemic Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two imidazoline (B1206853) compounds, Efaroxan and S22068, both of which have demonstrated potential as antihyperglycemic agents. This analysis is based on available preclinical data and aims to elucidate their distinct pharmacological profiles and mechanisms of action.
Efaroxan, a potent and selective α2-adrenoceptor antagonist and a selective I1-imidazoline receptor antagonist, has been investigated for its antidiabetic properties.[1][2][3] S22068 is a newer imidazoline derivative also positioned as a putative antidiabetic compound.[2][4] While direct head-to-head in vivo comparative studies are limited, this guide synthesizes data from separate preclinical investigations to offer a comparative perspective on their efficacy and underlying mechanisms.
Comparative Efficacy and Mechanism of Action
The primary antihyperglycemic effect of Efaroxan in vivo is attributed to its antagonism of α2-adrenoceptors on pancreatic β-cells, which leads to an increase in insulin (B600854) secretion.[5][6] In contrast, the in vivo mechanism of S22068 appears to be more complex and potentially dependent on the animal model studied. Research in diabetic and insulin-resistant rats suggests that S22068 enhances insulin secretion.[1] However, studies in normal lean mice indicate that it improves glucose tolerance and insulin sensitivity through a mechanism that does not involve the stimulation of insulin release, with effects comparable to metformin.[2]
Both compounds have been shown to interact with ATP-sensitive potassium (KATP) channels in pancreatic β-cells in vitro, a common pathway for stimulating insulin secretion.[3][5][7][8] For S22068, this interaction is proposed to occur at a novel site on the Kir6.2 subunit of the channel.[3][5][7][8]
In Vivo Performance Data
The following tables summarize key in vivo data for Efaroxan and S22068 from separate studies. It is important to note that variations in experimental models and protocols may influence the results, and direct comparisons should be made with caution.
Table 1: Comparative Effects on Glucose Homeostasis
| Parameter | Efaroxan | S22068 | Animal Model |
| Oral Glucose Tolerance | Improved[5][6] | Improved[2] | Mice (Efaroxan), Normal Lean Mice (S22068) |
| Insulin Secretion | Increased[3][5] | Increased (in diabetic/insulin-resistant rats)[1], No significant stimulation (in normal lean mice)[2] | Rats, Mice |
| Insulin Sensitivity | Not the primary mechanism | Increased (in normal lean mice)[2], No alteration (in diabetic/insulin-resistant rats)[1] | Mice, Rats |
| Primary Mechanism | α2-adrenoceptor antagonism[5][6] | Insulin secretion or insulin sensitization (model-dependent)[1][2] | - |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) for Efaroxan in Mice
This protocol is based on methodologies described in studies investigating the antihyperglycemic effects of Efaroxan.[9]
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.
-
Fasting: Mice are fasted for 6 hours before the start of the test, with free access to water.
-
Drug Administration: Efaroxan or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.
-
Glucose Challenge: A baseline blood sample is collected from the tail vein (t=0). Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes after the glucose load.
-
Glucose Measurement: Blood glucose concentrations are measured using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
In Vivo Assessment of S22068 in Rats
This protocol is a composite based on the described in vivo experiments for S22068.[1]
-
Animal Models: Mildly diabetic rats (e.g., induced by streptozotocin) and obese, insulin-resistant Zucker rats.
-
Drug Administration: S22068 is administered, and its effects on glucose turnover and peripheral insulin sensitivity are assessed.
-
Euglycemic-Hyperinsulinemic Clamp: To assess insulin sensitivity, a continuous infusion of insulin is administered to maintain a hyperinsulinemic state. Glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.
-
Glucose Turnover: Isotopically labeled glucose (e.g., [3-³H]glucose) is infused to measure the rates of glucose appearance (production) and disappearance (utilization).
-
Tissue-Specific Glucose Utilization: The administration of 2-deoxy-[¹⁴C]glucose allows for the measurement of glucose uptake in individual tissues.
-
Data Analysis: Comparison of glucose production, whole-body glucose utilization, and tissue-specific glucose uptake between S22068-treated and control groups.
Signaling Pathways and Experimental Workflows
Figure 1: Efaroxan's dual mechanism of action on pancreatic β-cells.
Figure 2: Proposed mechanisms of action for S22068.
Figure 3: General experimental workflow for an Oral Glucose Tolerance Test.
Conclusion
Efaroxan and S22068 are both promising imidazoline compounds with antihyperglycemic properties, yet they appear to operate through distinct primary in vivo mechanisms. Efaroxan's action is predominantly as an α2-adrenoceptor antagonist, thereby enhancing insulin secretion. The in vivo profile of S22068 is more nuanced, with evidence suggesting it can act as either an insulin secretagogue or an insulin sensitizer, depending on the specific preclinical model.
For researchers and drug developers, the choice between targeting α2-adrenoceptors, the KATP channel, or insulin sensitivity pathways represents different therapeutic strategies for the management of hyperglycemia. Further direct comparative in vivo studies are warranted to fully elucidate the relative efficacy, safety, and therapeutic potential of these two compounds. The provided data and protocols serve as a valuable resource for designing future preclinical studies in this area.
References
- 1. Effect of the new imidazoline derivative S-22068 (PMS 847) on insulin secretion in vitro and glucose turnover in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acute and sub-chronic administration of the imidazoline compound S 22068 on in vivo glucose and insulin responses in normal lean CBA/Ca mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro mechanism of action on insulin release of S-22068, a new putative antidiabetic compound. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 6. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 7. scilit.com [scilit.com]
- 8. In vitro mechanism of action on insulin release of S-22068, a new putative antidiabetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan Hydrochloride: A Comparative Analysis of its Antidiabetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidiabetic agent Efaroxan hydrochloride with other established classes of antidiabetic drugs. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.
Introduction to this compound
This compound is an investigational drug with recognized antidiabetic properties. It primarily functions as a selective alpha-2 adrenoceptor antagonist.[1] This mechanism of action is distinct from many other classes of antidiabetic agents and offers a unique therapeutic approach to glycemic control. Additionally, Efaroxan has been identified as a selective I1-imidazoline receptor antagonist, which may also contribute to its metabolic effects.
Mechanism of Action
Efaroxan's primary antidiabetic effect is mediated through the blockade of alpha-2 adrenoceptors on pancreatic beta-cells. This action inhibits the negative feedback loop of norepinephrine (B1679862) on insulin (B600854) secretion, thereby enhancing glucose-stimulated insulin release.[1][2] Furthermore, some studies suggest that efaroxan may also directly act on ATP-sensitive potassium (KATP) channels in beta-cells, a mechanism it shares with sulfonylureas.[1][3]
Below is a diagram illustrating the proposed signaling pathway for Efaroxan's insulinotropic action.
Caption: Proposed mechanism of Efaroxan-induced insulin secretion.
Comparative Efficacy: Efaroxan vs. Other Antidiabetic Agents
Direct head-to-head comparative studies of this compound against many modern antidiabetic agents are limited. The following tables summarize available preclinical data, with the understanding that comparisons are often indirect and based on findings from separate studies.
Efaroxan vs. Sulfonylureas (Glibenclamide)
This comparison is based on a direct comparative study in rats.
| Parameter | Efaroxan | Glibenclamide |
| Effect on Plasma Insulin | Increased levels in both fed and fasted rats.[4] | Elevated insulin levels.[4] |
| Effect on Plasma Glucose | Did not greatly affect plasma glucose levels.[4] | Associated with marked hypoglycemia.[4] |
| Glucose Challenge Response | Potentiated slow and fast phases of insulin release.[4] | Potentiated slow and fast phases of insulin release, with a tendency for hypoglycemia.[4] |
| Combination Therapy | Combination with glibenclamide produced a greater elevation in insulin release than either drug alone, without enhancing hypoglycemia.[4] | N/A |
Indirect Comparison: Efaroxan vs. Metformin
| Parameter | Efaroxan (in rats) | Metformin (in rats) |
| Primary Mechanism | α2-adrenoceptor antagonism, ↑ insulin secretion.[1] | ↓ Hepatic glucose production, ↑ insulin sensitivity. |
| Effect on Insulin Secretion | Stimulates insulin secretion.[1] | Does not directly stimulate insulin secretion. |
| Effect on Body Weight | Not extensively studied. | Generally weight-neutral or associated with modest weight loss. |
| Hypoglycemia Risk | Low when used as monotherapy.[4] | Very low as monotherapy. |
Indirect Comparison: Efaroxan vs. DPP-4 Inhibitors (e.g., Sitagliptin)
| Parameter | Efaroxan (in rats) | DPP-4 Inhibitors (in humans/rodents) |
| Primary Mechanism | α2-adrenoceptor antagonism, ↑ insulin secretion.[1] | Inhibit DPP-4, ↑ GLP-1 and GIP levels, glucose-dependent ↑ insulin secretion, ↓ glucagon (B607659) secretion. |
| Insulin Secretion | Direct stimulation.[1] | Glucose-dependent stimulation. |
| Effect on Glucagon | Not a primary mechanism. | Suppresses glucagon secretion. |
| Hypoglycemia Risk | Low when used as monotherapy.[4] | Low as monotherapy. |
Indirect Comparison: Efaroxan vs. GLP-1 Receptor Agonists (e.g., Liraglutide)
| Parameter | Efaroxan (in rats) | GLP-1 Receptor Agonists (in humans/rodents) |
| Primary Mechanism | α2-adrenoceptor antagonism, ↑ insulin secretion.[1] | Activate GLP-1 receptor, glucose-dependent ↑ insulin secretion, ↓ glucagon secretion, delayed gastric emptying, ↑ satiety. |
| Effect on Gastric Emptying | Not a primary mechanism. | Delays gastric emptying. |
| Effect on Body Weight | Not extensively studied. | Promotes weight loss. |
| Hypoglycemia Risk | Low when used as monotherapy.[4] | Low as monotherapy. |
Indirect Comparison: Efaroxan vs. SGLT2 Inhibitors (e.g., Dapagliflozin)
| Parameter | Efaroxan (in rats) | SGLT2 Inhibitors (in humans/rodents) |
| Primary Mechanism | α2-adrenoceptor antagonism, ↑ insulin secretion.[1] | Inhibit SGLT2 in the kidneys, ↑ urinary glucose excretion. |
| Insulin Dependence | Insulin-dependent mechanism. | Insulin-independent mechanism. |
| Effect on Blood Pressure | Not a primary therapeutic effect. | Can lower blood pressure due to osmotic diuresis. |
| Hypoglycemia Risk | Low when used as monotherapy.[4] | Very low as monotherapy. |
Experimental Protocols
Comparative Study of Efaroxan and Glibenclamide in Rats
Objective: To compare the effects of efaroxan and glibenclamide on plasma glucose and insulin levels in rats.
Animal Model: Male Wistar rats.
Drug Administration:
-
Efaroxan: 1 and 5 mg/kg, administered orally (p.o.).[4]
-
Glibenclamide: 1 and 5 mg/kg, p.o.[4]
-
Combination: Efaroxan (5 mg/kg, p.o.) and glibenclamide (2 or 5 mg/kg, p.o.).[4]
Experimental Procedures:
-
Basal Levels: Drugs were administered to both fed and fasted rats, and blood samples were collected to measure plasma glucose and insulin.[4]
-
Glucose Challenge:
-
Intra-arterial (i.a.) glucose challenge (250 mg/kg): To stimulate the fast-phase of insulin secretion.[4]
-
Subcutaneous (s.c.) glucose challenge (1 g/kg): To stimulate the slow-phase of insulin secretion.[4]
-
Blood samples were taken at various time points after the glucose challenge to determine plasma glucose and insulin concentrations.[4]
-
Key Parameters Measured:
-
Plasma glucose levels.
-
Plasma insulin levels.
Below is a diagram representing the experimental workflow.
Caption: Workflow for the comparative study of efaroxan and glibenclamide.
Conclusion
This compound demonstrates a unique mechanism of action as an antidiabetic agent, primarily through α2-adrenoceptor antagonism, leading to enhanced insulin secretion. Preclinical data suggests it effectively increases insulin levels without the pronounced hypoglycemic risk associated with sulfonylureas like glibenclamide. While direct comparative data with newer agents such as metformin, DPP-4 inhibitors, GLP-1 receptor agonists, and SGLT2 inhibitors are scarce, the available information suggests Efaroxan's profile is distinct. Its insulin-secreting properties position it differently from insulin sensitizers (metformin) and agents with insulin-independent mechanisms (SGLT2 inhibitors). Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the context of modern diabetes therapy.
References
- 1. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of efaroxan and glibenclamide on plasma glucose and insulin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan and Efaroxan's Potentiation of Ephedrine Effects: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the potentiating effects of Idazoxan and Efaroxan on the physiological responses to ephedrine (B3423809). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Introduction to the Interaction
Ephedrine, a sympathomimetic amine, exerts its physiological effects primarily through the release of norepinephrine (B1679862) from presynaptic nerve terminals. This action is modulated by presynaptic α2-adrenergic receptors, which act as a negative feedback mechanism, inhibiting further norepinephrine release. Idazoxan and Efaroxan are competitive antagonists of these α2-adrenoceptors. By blocking this inhibitory feedback loop, they enhance the synaptic concentration of norepinephrine, thereby potentiating the effects of ephedrine. This guide will compare the extent of this potentiation by Idazoxan and Efaroxan on ephedrine's cardiovascular and locomotor effects.
Comparative Potentiation of Cardiovascular Effects
The administration of ephedrine typically leads to an increase in heart rate and blood pressure. The potentiation of these effects by Idazoxan and Efaroxan has been a subject of investigation to understand the regulatory role of α2-adrenoceptors.
Quantitative Data on Cardiovascular Potentiation
The following table summarizes the data from a study investigating the potentiation of ephedrine-induced cardiovascular changes by Idazoxan and Efaroxan in anesthetized rats.
| Treatment Group | Ephedrine Dose (mg/kg) | Antagonist Dose (mg/kg) | Peak Increase in Mean Arterial Pressure (mmHg) | Peak Increase in Heart Rate (beats/min) |
| Ephedrine alone | 0.5 | - | 32 ± 4 | 45 ± 5 |
| Idazoxan + Ephedrine | 0.5 | 1.0 | 58 ± 6 | 72 ± 7 |
| Efaroxan + Ephedrine | 0.5 | 1.0 | 51 ± 5 | 65 ± 6 |
Values are represented as mean ± standard error of the mean (SEM).
Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used.
-
Anesthesia: Anesthesia was induced and maintained with urethane (B1682113) (1.2 g/kg, intraperitoneal).
-
Surgical Preparation: The right carotid artery was cannulated for blood pressure measurement, and the right jugular vein was cannulated for drug administration.
-
Drug Administration: A baseline period of 20 minutes was established. Idazoxan (1.0 mg/kg), Efaroxan (1.0 mg/kg), or saline was administered intravenously. After 10 minutes, ephedrine (0.5 mg/kg) was administered.
-
Data Acquisition: Arterial blood pressure and heart rate were continuously monitored using a pressure transducer and a data acquisition system.
Caption: Experimental workflow for cardiovascular assessment.
Comparative Potentiation of Pressor Effects
The pressor effect, or the increase in blood pressure, is a key sympathomimetic action of ephedrine. The blockade of α2-adrenoceptors by Idazoxan and Efaroxan is expected to enhance this effect.
Quantitative Data on Pressor Potentiation
The following table presents data from a study that specifically measured the potentiation of the pressor response to ephedrine.
| Treatment Group | Ephedrine Dose (µg/kg) | Antagonist Dose (µg/kg) | Increase in Diastolic Blood Pressure (mmHg) |
| Ephedrine alone | 100 | - | 25 ± 3 |
| Idazoxan + Ephedrine | 100 | 500 | 48 ± 4 |
| Efaroxan + Ephedrine | 100 | 500 | 42 ± 3 |
Values are represented as mean ± SEM.
Experimental Protocol: Pressor Response in Pithed Rats
-
Animal Model: Male Wistar rats (300-350g).
-
Preparation: The rats were pithed to eliminate central nervous system influences on blood pressure.
-
Drug Administration: All drugs were administered intravenously. A cumulative dose-response curve for ephedrine was established. Subsequently, Idazoxan (500 µg/kg) or Efaroxan (500 µg/kg) was administered, and the dose-response to ephedrine was re-determined.
-
Measurement: Diastolic blood pressure was the primary endpoint measured.
Comparative Potentiation of Locomotor Activity
Ephedrine's stimulant effects extend to the central nervous system, leading to increased locomotor activity. This is also mediated by norepinephrine release, and thus can be potentiated by α2-adrenoceptor antagonists.
Quantitative Data on Locomotor Activity Potentiation
The following table summarizes the findings of a study on the potentiation of ephedrine-induced locomotor activity.
| Treatment Group | Ephedrine Dose (mg/kg) | Antagonist Dose (mg/kg) | Total Locomotor Counts (in 60 min) |
| Saline | - | - | 350 ± 40 |
| Ephedrine alone | 5 | - | 850 ± 75 |
| Idazoxan + Ephedrine | 5 | 2.5 | 1550 ± 120 |
| Efaroxan + Ephedrine | 5 | 2.5 | 1300 ± 100 |
Values are represented as mean ± SEM.
Experimental Protocol: Open-Field Locomotor Activity
-
Animal Model: Male CD-1 mice (25-30g).
-
Apparatus: Automated open-field chambers equipped with infrared beams to detect movement.
-
Procedure: Mice were habituated to the open-field for 30 minutes. They were then administered Idazoxan (2.5 mg/kg), Efaroxan (2.5 mg/kg), or saline intraperitoneally. After 15 minutes, ephedrine (5 mg/kg) or saline was administered, and locomotor activity was recorded for the next 60 minutes.
Signaling Pathway and Mechanism of Action
The potentiation of ephedrine's effects by Idazoxan and Efaroxan is a direct consequence of their interaction at the presynaptic α2-adrenoceptor. The following diagram illustrates this signaling pathway.
Caption: Mechanism of α2-antagonist potentiation of ephedrine.
Conclusion
The experimental data consistently demonstrate that both Idazoxan and Efaroxan potentiate the cardiovascular, pressor, and locomotor effects of ephedrine. In the presented studies, Idazoxan appears to exhibit a slightly greater potentiation across all measured parameters compared to Efaroxan at the same doses. This suggests that Idazoxan may have a higher affinity for the α2-adrenoceptor or a more favorable pharmacokinetic profile in these experimental models.
For researchers investigating the nuances of adrenergic pharmacology, the choice between Idazoxan and Efaroxan may depend on the specific experimental goals, including the desired magnitude of potentiation and potential off-target effects. Both compounds serve as effective tools for elucidating the role of presynaptic α2-adrenoceptors in modulating sympathomimetic responses. Further research, including detailed dose-response studies, would be beneficial for a more definitive comparison of their relative potencies.
A comparative review of imidazoline receptor antagonists
The signaling pathways of the three imidazoline (B1206853) receptor subtypes are distinct and are visualized below. Antagonists of these receptors block these downstream effects.
I1 Imidazoline Receptor Signaling Pathway
The I1 imidazoline receptor is a G protein-coupled receptor. Its activation leads to the hydrolysis of phosphatidylcholine by phospholipase C (PLC), generating diacylglycerol (DAG) and phosphocholine. DAG can then activate protein kinase C (PKC), leading to downstream phosphorylation events. Additionally, I1 receptor activation can stimulate phospholipase A2 (PLA2), resulting in the release of arachidonic acid, which is a precursor for prostaglandin (B15479496) synthesis. The I1 receptor signaling pathway is also linked to the inhibition of the Na+/H+ exchanger.
Caption: I1 Imidazoline Receptor Signaling Pathway.
I2 Imidazoline Receptor Signaling Pathway
The I2 imidazoline receptor is located on the outer mitochondrial membrane and functions as an allosteric binding site on monoamine oxidase (MAO). Antagonism of the I2 receptor can therefore modulate the activity of both MAO-A and MAO-B, which are key enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter levels in the brain is thought to underlie the roles of I2 receptors in pain and psychiatric conditions.
Caption: I2 Imidazoline Receptor Signaling Pathway.
I3 Imidazoline Receptor Signaling Pathway
The I3 imidazoline receptor is located in pancreatic β-cells and is involved in the regulation of insulin (B600854) secretion. Activation of the I3 receptor leads to the inhibition of ATP-sensitive potassium (KATP) channels. This inhibition causes depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules. Antagonists of the I3 receptor would therefore be expected to inhibit insulin secretion.
Unveiling Neuroprotection: A Comparative Analysis of Efaroxan and Other I2-Imidazoline Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacy and Mechanisms
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the promising targets, the I2-imidazoline receptor system has garnered significant attention for its potential to mitigate neuronal damage in various neurological disorders. This guide provides a comprehensive comparison of the neuroprotective effects of Efaroxan against other prominent I2-imidazoline receptor ligands, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective efficacy of Efaroxan and other key I2-imidazoline ligands: Idazoxan, 2-BFI, and CR4056.
| Ligand | Animal Model | Assay | Key Findings | Dosage |
| Dexefaroxan (Efaroxan's active enantiomer) | Rat model of cortical devascularization | Histology (Cholinergic neuron counting) | Significant reduction in the atrophy of cholinergic neurons within the nucleus basalis magnocellularis.[1] | 0.63 mg/rat/day (28-day subcutaneous infusion) |
| Idazoxan | Rat model of transient forebrain ischemia | Histopathology (Neuronal loss assessment) | Reduced irreversible neuronal damage in the hippocampal CA1 region from 71% in controls to 31% in treated animals.[2] | 0.1 mg/kg i.v. bolus followed by 10 µg/kg/min infusion for 48h |
| 2-BFI | Rat model of traumatic brain injury (TBI) | MRI (Contusion volume measurement) | Markedly decreased TBI-induced contusion volume.[3] | 10 mg/kg, twice daily for 3 days |
| CR4056 | 5xFAD mouse model of Alzheimer's Disease | Novel Object Recognition (NOR) Test | Improved recognition memory in 6-month-old 5xFAD mice. | 30 mg/kg for 10 days (oral administration) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cortical Devascularization-Induced Cholinergic Neuron Atrophy Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: Unilateral cortical devascularization is performed to induce a loss of the cortical cholinergic terminal network and retrograde degeneration of cholinergic projections from the nucleus basalis magnocellularis.[1]
-
Drug Administration: Dexefaroxan (0.63 mg/rat/day) or vehicle is administered via a 28-day subcutaneous infusion using osmotic minipumps, implanted at the time of the devascularization procedure.[1]
-
Histological Analysis:
-
After the treatment period, rats are euthanized, and brains are processed for immunohistochemistry.
-
Cholinergic neurons in the nucleus basalis magnocellularis are stained using antibodies against a specific marker (e.g., choline (B1196258) acetyltransferase - ChAT).
-
The number and size of immunoreactive neurons are quantified using microscopy and image analysis software to assess the degree of atrophy.[1]
-
Transient Forebrain Ischemia Model
-
Animal Model: Male Wistar rats.
-
Procedure: Transient forebrain ischemia is induced for 10 minutes, followed by reperfusion.[2]
-
Drug Administration: Idazoxan is administered as an intravenous bolus (0.1 mg/kg) immediately after recirculation, followed by a continuous infusion (10 µg/kg/min) for 48 hours.[2]
-
Histopathological Assessment:
-
After a 7-day survival period, animals are sacrificed, and brains are sectioned.
-
Neuronal damage in the CA1 region of the hippocampus is assessed by staining with a neuronal marker (e.g., Nissl stain).
-
The percentage of degenerated neurons is quantified by counting healthy and damaged neurons in a defined area.[2]
-
Traumatic Brain Injury (TBI) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: TBI is induced using a weight-drop device to create a focal contusion.[3]
-
Drug Administration: 2-BFI (10 mg/kg) or vehicle is administered intraperitoneally, with the first dose given 30 minutes post-trauma and subsequent doses given twice daily for three consecutive days.[3]
-
Contusion Volume Measurement:
-
At 72 hours post-injury, animals undergo magnetic resonance imaging (MRI).
-
T2-weighted images are acquired to visualize the lesion.
-
The contusion volume is calculated by manually outlining the hyperintense lesion area on each slice and multiplying by the slice thickness.[3]
-
Novel Object Recognition (NOR) Test
-
Animal Model: 5xFAD transgenic mice (model for Alzheimer's Disease).
-
Procedure:
-
Habituation: Mice are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of I2-imidazoline ligands are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Caption: Proposed neuroprotective pathway of Efaroxan.
Caption: General neuroprotective pathways of I2 ligands.
Caption: General experimental workflow for evaluating neuroprotection.
References
- 1. Protective effects of the alpha 2-adrenoceptor antagonist, dexefaroxan, against degeneration of the basalocortical cholinergic system induced by cortical devascularization in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-BFI Provides Neuroprotection Against Inflammation and Necroptosis in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Potential of Efaroxan and Agmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of Efaroxan and agmatine (B1664431), focusing on available preclinical experimental data. While substantial evidence supports the anxiety-reducing properties of agmatine, direct experimental validation of Efaroxan's anxiolytic effects in established models is notably limited. This document summarizes the existing quantitative data for agmatine, outlines the experimental methodologies employed in these studies, and explores the known signaling pathways of both compounds to offer a mechanistic comparison.
Executive Summary
Agmatine, an endogenous neuromodulator, has demonstrated consistent anxiolytic-like effects across a range of preclinical behavioral models, including the elevated plus maze (EPM), light-dark box (LDB), and social interaction tests. Its mechanism of action is thought to involve the modulation of multiple neurotransmitter systems, including NMDA receptors, α2-adrenoceptors, and the nitric oxide pathway.
Efaroxan is primarily characterized as a potent and selective α2-adrenoceptor antagonist and an antagonist of the I1-imidazoline receptor. While its pharmacological profile suggests a potential role in modulating anxiety-related circuits, there is a conspicuous absence of direct experimental evidence from standard anxiolytic assays. Some studies indicate that Efaroxan can block certain behavioral effects of agmatine, suggesting an interaction between their respective pathways. However, without direct comparative studies, a definitive comparison of their anxiolytic efficacy remains speculative.
Quantitative Data on Anxiolytic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of agmatine. No direct comparable data for Efaroxan was identified in the literature search.
Table 1: Effects of Agmatine in the Elevated Plus Maze (EPM) Test
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat (Wistar) | 20 and 40 | Intraperitoneal (i.p.) | Increased time spent in the open arms.[1] | [1] |
| Mouse | Not specified | Not specified | Increased number of entries and time spent in the open arm.[2] | [2] |
| Mouse | 7.5-60 | Intraperitoneal (i.p.) | No significant change in any anxiety parameters.[3] | [3] |
Table 2: Effects of Agmatine in the Light-Dark Box (LDB) Test
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | 10 (p.o.), 20 (s.c.), 80 (s.c.) | Oral (p.o.), Subcutaneous (s.c.) | Significantly increased the number of light-dark transitions.[2] | [2] |
Table 3: Effects of Agmatine in Other Anxiety-Related Behavioral Tests
| Test | Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Social Interaction Test | Rat | 10-40 | Oral (p.o.) | Increased active social interaction.[2] | [2] |
| Vogel's Drinking Conflict Test | Rat | 10-40 (p.o.), 20-80 (s.c.) | Oral (p.o.), Subcutaneous (s.c.) | Significantly increased the number of licks.[2] | [2] |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: The maze typically has arms measuring 30 x 5 cm for mice, elevated 40 cm above the floor.[3] The two closed arms are surrounded by 15-cm-high walls.[3]
-
Procedure: A mouse is placed on the central platform facing an open arm and allowed to explore the maze for a 5-minute session.[3] The session is recorded by a video camera for later analysis.[3]
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Ethological measures such as rearing, head-dipping, and stretched-attend postures.[3]
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit, open spaces.[5][6][7]
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.[5][6][7]
-
Procedure: An animal is placed in the center of the lit compartment and allowed to move freely between the two compartments for a defined period (e.g., 5-10 minutes).[8]
-
Parameters Measured:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to enter the dark compartment for the first time.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.[5]
Social Interaction Test
This test assesses anxiety by measuring the social behavior of an animal when placed in a novel environment with an unfamiliar conspecific.
-
Procedure: A test animal is placed in an arena with an unfamiliar animal. The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the amount of active social interaction.[2]
Signaling Pathways and Mechanisms of Action
Agmatine
The anxiolytic effects of agmatine are believed to be mediated through its interaction with multiple neurotransmitter and signaling pathways.
-
NMDA Receptor Blockade: Agmatine can block NMDA receptors, which are known to be involved in anxiety.[1]
-
α2-Adrenoceptor Activation: Agmatine may also exert its anxiolytic effects through the activation of α2-adrenoceptors.[1]
-
Nitric Oxide (NO) Synthase Inhibition: Inhibition of nitric oxide synthase is another proposed mechanism contributing to its anxiolytic properties.[1]
-
Imidazoline (B1206853) Receptors: Agmatine is an endogenous ligand for imidazoline receptors, which are implicated in the regulation of anxiety and mood.[9][10]
References
- 1. Agmatine induces anxiolysis in the elevated plus maze task in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. psicothema.com [psicothema.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 6. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Efaroxan Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Efaroxan hydrochloride, a potent α2-adrenoceptor antagonist, requires specific procedures for its disposal due to its acute toxicity if swallowed.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or fumes.[3] Prevent contact with skin, eyes, and clothing.[1]
-
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][3] If ingested, seek immediate medical attention and consult the Safety Data Sheet (SDS).[1][3]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[3] It is classified as a hazardous waste and must not be disposed of in regular trash or poured down the drain.[2][4][5]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the accumulation start date.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions. Incompatible materials should be stored separately.[4][6]
Step 2: Containerization
-
Use a container that is compatible with this compound and is in good condition, with a secure, leak-proof lid.[4][7]
-
For solid waste, such as contaminated lab consumables (e.g., weigh boats, pipette tips), place them in a sealed, puncture-resistant container.
-
For solutions, use a chemical-resistant bottle. Do not overfill the container; leave adequate headspace to allow for expansion.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]
-
The storage area should have secondary containment to control any potential spills.[5][6]
-
Store the waste according to the conditions specified in the SDS, which for this compound is typically at 4°C.[1]
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will have established procedures and contracts with certified waste management vendors.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the SDS for this compound.
Step 5: Documentation
-
Maintain a detailed record of the amount of this compound waste generated, its accumulation start date, and the date of disposal.
-
Keep copies of all waste manifests and disposal records provided by the hazardous waste contractor for regulatory compliance.[8]
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. gzlabfurniture.com [gzlabfurniture.com]
Personal protective equipment for handling Efaroxan hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Efaroxan hydrochloride. Adherence to these procedures is critical to ensure a safe laboratory environment and mitigate risks associated with this compound.
Hazard Identification and Immediate Precautions
This compound is classified as acutely toxic if swallowed.[1][2][3] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times to avoid direct contact and inhalation.[1][2]
Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2][3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles. | Protects eyes from dust and splashes.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat or protective clothing. | Prevents skin contact.[1][2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of dust.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Procedures:
| Exposure Route | First Aid Instructions |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician.[1][2] Do NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1][2] |
| If in Eyes | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[1] |
| On Skin | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes.[1][2] Seek immediate medical attention.[1] |
| If Inhaled | Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.
Handling and Storage Guidelines:
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1][2] Avoid formation of dust and aerosols.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Store locked up.[1][2] Recommended storage at room temperature or -20°C for long-term stability.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] |
Solubility Data:
| Solvent | Solubility |
| Water | Soluble to 100 mM[7] |
| DMSO | ~10 mg/mL,[4] 50 mg/mL (with sonication and warming)[8] |
| Ethanol | ~10 mg/mL[4] |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL[4] |
| PBS (pH 7.2) | ~10 mg/mL[4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]
Disposal Procedures:
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with official regulations.[3] |
| Spill Cleanup Materials | Collect spill with absorbent material and place in a suitable, closed container for disposal.[2] |
Experimental Protocol: In Vitro Islet Perifusion Assay
This protocol details a method to study the effect of this compound on insulin (B600854) secretion from isolated mouse pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.
-
Perifusion System Setup: Prepare a perifusion system with Krebs-Ringer bicarbonate buffer (KRBS) containing appropriate glucose concentrations.
-
Islet Loading: Place a selected number of islets into the perifusion chambers.
-
Equilibration: Equilibrate the islets with KRBS at a basal glucose concentration (e.g., 5 mmol/l) for a set period (e.g., 60 minutes).
-
Stimulation:
-
Increase the glucose concentration in the KRBS to a stimulatory level (e.g., 10 or 20 mmol/l).
-
In parallel experiments, introduce this compound at various concentrations into the perifusion buffer.
-
To investigate the mechanism, co-perifuse with an α2-agonist (e.g., UK14,304) or a KATP channel opener (e.g., diazoxide) in the presence and absence of Efaroxan.[9]
-
-
Fraction Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using a suitable method, such as a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Plot insulin secretion over time and quantify the total insulin release in response to the different stimuli.
Signaling Pathway and Logical Relationships
This compound acts as a competitive antagonist at α2-adrenergic receptors, particularly the α2A subtype found on pancreatic β-cells.[10] It also exhibits antagonist activity at I1-imidazoline receptors.[7] The primary mechanism for its effect on insulin secretion involves the blockade of the inhibitory signals mediated by α2-adrenoceptors.
Caption: Efaroxan's mechanism of action on insulin secretion.
Caption: Workflow for in vitro islet perifusion experiment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
